Schisandrin
描述
Structure
3D Structure
属性
IUPAC Name |
(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOAORQXAOVJQ-RZFZLAGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7432-28-2 | |
| Record name | Schizandrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schizandrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCHISANDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G01BQC0879 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Schisandrin from Schisandra chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandra chinensis, a woody vine native to East Asia, has been a cornerstone of traditional medicine for centuries, valued for its wide array of therapeutic properties. The primary bioactive constituents responsible for these effects are a group of dibenzocyclooctadiene lignans (B1203133), collectively known as schisandrins. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Schisandrin, the principal lignan (B3055560) from Schisandra chinensis. It details the historical context of its discovery, presents quantitative data on its prevalence in the plant, outlines both historical and modern experimental protocols for its extraction and purification, and elucidates the key signaling pathways modulated by this potent natural compound.
Discovery and Historical Context
The journey to understand the medicinal prowess of Schisandra chinensis at a molecular level began in the mid-20th century. While the plant had been used holistically for generations, the first crucial step towards identifying its active principles was the isolation of a crystalline substance from its seeds and fruits.
The seminal work on the isolation and structural elucidation of the primary lignan, later named This compound , was published in 1961 by Russian scientists N. K. Kochetkov and N. F. Proskurina in the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii). Their research laid the foundation for decades of subsequent investigation into the complex phytochemistry of Schisandra chinensis.
Initially, the planar structure of this compound was proposed. It was later, through more advanced spectroscopic techniques, that its absolute stereochemistry was definitively established, revealing the intricate dibenzocyclooctadiene skeleton that characterizes this class of lignans. This discovery opened the door to the isolation and identification of a plethora of other related lignans from the plant, including this compound B, this compound C, and Gomisin A, among others.[1]
Quantitative Analysis of this compound and Other Lignans
The concentration of this compound and other lignans in Schisandra chinensis can vary significantly depending on the part of the plant used, its geographical origin, and the extraction method employed. The fruits and seeds are the most concentrated sources of these bioactive compounds.
| Plant Part | Lignan | Extraction Method | Yield (mg/g of dry weight) | Reference |
| Fruits | This compound | Methanol (B129727) Extraction | 2.2 - 14.5 | [2] |
| Gomisin A | Methanol Extraction | 0.9 - 9.8 | [2] | |
| Gomisin N | Methanol Extraction | 2.1 - 12.2 | [2] | |
| Total Lignans | Supercritical Fluid Extraction (SFE) | 1.3% (from caulomas) | [3] | |
| Seeds | Schisandrol A | Supercritical Fluid Extraction (SFE) | 42.9% (of seed oil) | |
| This compound B | Supercritical Fluid Extraction (SFE) | 4.34% (of seed oil) | ||
| Leaves | This compound | Supercritical Fluid Extraction (SFE) | 0.22% | [3] |
| Total Lignans | Methanol Extraction | 240.7 mg/100g | ||
| Stems | Total Lignans | Supercritical Fluid Extraction (SFE) | 1.3% | [3] |
Experimental Protocols for Isolation and Purification
The methodologies for isolating this compound have evolved from classical solvent extraction and column chromatography to more advanced and efficient techniques.
Historical Method: Solvent Extraction and Column Chromatography
The initial isolation of this compound relied on conventional solid-liquid extraction followed by chromatographic separation.
Protocol:
-
Extraction:
-
Air-dried and powdered fruits of Schisandra chinensis are subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or hexane (B92381) in a Soxhlet apparatus. This initial step removes lipids and other non-polar compounds.
-
The defatted plant material is then extracted with a more polar solvent, typically methanol or ethanol (B145695), to extract the lignans.
-
-
Concentration:
-
The alcoholic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Column Chromatography:
-
The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a silica gel column.
-
The column is then eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Recrystallization:
-
Fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure crystalline this compound.
-
Modern Method: Supercritical Fluid Extraction (SFE) and Preparative HPLC
Modern techniques offer higher efficiency, selectivity, and reduced solvent consumption.
Protocol:
-
Supercritical Fluid Extraction (SFE):
-
Apparatus: A supercritical fluid extractor.
-
Supercritical Fluid: Carbon dioxide (CO₂) is the most common choice due to its moderate critical temperature and pressure, non-toxicity, and low cost.
-
Co-solvent: A small percentage of a polar solvent, such as ethanol or methanol, is often added to the CO₂ to enhance the solubility of the moderately polar lignans.
-
Procedure:
-
The powdered plant material is packed into the extraction vessel.
-
Supercritical CO₂ with the co-solvent is passed through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 20-35 MPa).
-
The extracted lignans are depressurized and collected in a separator.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Apparatus: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Stationary Phase: A reversed-phase C18 column is commonly used for the separation of lignans.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed.
-
Procedure:
-
The crude extract from SFE is dissolved in a suitable solvent and injected onto the preparative HPLC column.
-
The separation is performed under optimized gradient conditions.
-
The fraction corresponding to the this compound peak is collected.
-
The solvent is evaporated to yield highly purified this compound.
-
-
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Inappropriate activation of this pathway is implicated in numerous inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of key kinases within this pathway, such as JNK and p38.
Caption: this compound modulates the MAPK signaling pathway.
Activation of the AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. This compound has been shown to activate AMPK, contributing to its beneficial metabolic effects.
Caption: this compound activates the AMPK signaling pathway.
Conclusion
The discovery and isolation of this compound from Schisandra chinensis marked a pivotal moment in the scientific understanding of this traditional medicinal plant. From the pioneering work of Kochetkov and Proskurina to the application of modern analytical and separation techniques, the ability to isolate and study this potent lignan has unveiled a complex pharmacology with significant therapeutic potential. The detailed experimental protocols and understanding of its modulation of key signaling pathways provide a solid foundation for future research and development of this compound-based therapeutics for a range of human diseases. This guide serves as a comprehensive resource for scientists and researchers dedicated to harnessing the power of natural products for drug discovery and development.
References
The Biosynthesis of Schisandrin: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway of Schisandrin (B1198587) in Medicinal Plants for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a major bioactive dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Understanding the intricate biosynthetic pathway of this compound is paramount for the targeted cultivation of high-yield medicinal plant varieties, the development of biotechnological production platforms, and the optimization of extraction and purification processes for novel drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, involved genes, and regulatory mechanisms. It further presents quantitative data on metabolite accumulation and gene expression, outlines key experimental protocols for pathway elucidation, and provides visual representations of the core biochemical and experimental workflows.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites. The pathway can be broadly segmented into three key stages:
-
Formation of Monolignol Precursors: The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA. Subsequent reactions involving Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) lead to the formation of monolignols, primarily coniferyl alcohol.[1][2]
-
Formation of the Dibenzocyclooctadiene Core: This crucial stage involves the stereoselective coupling of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIRs) and laccases or peroxidases, which facilitate the formation of pinoresinol.[2] Pinoresinol then undergoes further enzymatic modifications, including reduction by pinoresinol-lariciresinol reductase (PLR), to form the characteristic dibenzocyclooctadiene scaffold of schisandrins.[1]
-
Tailoring Reactions: Once the core dibenzocyclooctadiene structure is formed, a series of tailoring reactions, including hydroxylations and methylations, are catalyzed by Cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), respectively.[1][2] These modifications give rise to the diverse array of this compound compounds found in Schisandra species. Transcriptome analyses of Schisandra chinensis have identified numerous candidate CYP and OMT genes that are co-expressed with other genes in the lignan biosynthetic pathway.
Quantitative Data
Metabolite Content
The concentration of this compound and related lignans (B1203133) varies significantly across different tissues of the Schisandra plant and throughout its developmental stages.
| Compound | Plant Part | Concentration (mg/g dry weight) | Species | Reference |
| This compound | Fruit | 2.2 - 5.3 | S. chinensis | [3] |
| This compound A | Seeds | 0.251 | S. chinensis | [3] |
| This compound B | Seeds | 0.142 | S. chinensis | [3] |
| This compound A | Callus | 0.118 | S. chinensis | [3] |
| This compound B | Callus | 0.086 | S. chinensis | [3] |
| This compound A | Suspension Cells | 0.115 | S. chinensis | [3] |
| This compound B | Suspension Cells | 0.05 | S. chinensis | [3] |
| Schisandrol A | Fruit | 65.62 (mg/100g) | S. chinensis | [4] |
| Deoxythis compound (this compound A) | Fruit | 43.65 (mg/100g) | S. chinensis | [4] |
| Gomisin A (Schisandrol B) | Fruit | 34.36 (mg/100g) | S. chinensis | [4] |
Note: Concentrations can vary based on geographical location, harvest time, and analytical methodology.
Gene Expression
Transcriptome and qRT-PCR analyses have revealed the differential expression of key biosynthetic genes in various tissues and during fruit development. Generally, the expression of genes such as PAL, C4H, 4CL, DIR, and specific CYP and OMT families is upregulated in tissues and at developmental stages corresponding to high lignan accumulation.[1]
| Gene | Tissue/Developmental Stage | Relative Expression Level | Method | Species | Reference |
| PAL, C4H, 4CL, CCR, CAD, IGS1, DIR | Fruit and Roots | Upregulated | Transcriptome | S. sphenanthera | [1] |
| CYP719As, CYP81Qs | Roots | Highly Expressed | Transcriptome | S. chinensis | [2] |
| ScPLR2 | Fruit | Fluctuate during maturation | Transcriptome | S. chinensis | [5] |
| ScPLR3-5 | Fruit | Fluctuate during maturation | Transcriptome | S. chinensis | [5] |
Note: This table represents general trends observed in referenced studies. Specific fold-change values are often context-dependent and can be found in the source publications.
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
This protocol outlines a spectrophotometric method to determine PAL activity in plant extracts.
a. Materials and Reagents:
-
Extraction Buffer: 0.1 M Sodium borate (B1201080) buffer (pH 8.8) containing 14 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone (B124986) (PVP).
-
Substrate Solution: 50 mM L-phenylalanine in extraction buffer.
-
Stopping Solution: 1 M HCl.
-
Plant tissue (e.g., leaves, fruits).
-
Liquid nitrogen, mortar and pestle.
-
Spectrophotometer.
b. Procedure:
-
Enzyme Extraction:
-
Grind 1 g of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Add 5 mL of cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 1.5 mL of substrate solution and 0.4 mL of the crude enzyme extract.
-
Prepare a blank by adding 0.4 mL of extraction buffer to 1.5 mL of substrate solution.
-
Incubate the reaction mixture and the blank at 40°C for 60 minutes.
-
Stop the reaction by adding 0.1 mL of 1 M HCl.
-
Measure the absorbance of the reaction mixture against the blank at 290 nm.
-
-
Calculation of PAL Activity:
-
The activity of PAL is calculated based on the molar extinction coefficient of trans-cinnamic acid (10,400 M⁻¹ cm⁻¹) and is expressed as µmol of cinnamic acid formed per minute per milligram of protein.
-
References
- 1. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schisandrin Isomers
This guide provides a comprehensive overview of the chemical structures and stereochemistry of key Schisandrin isomers for researchers, scientists, and drug development professionals. It includes detailed information on their structural elucidation, quantitative data, and the signaling pathways they modulate.
Chemical Structure and Stereochemistry of this compound Isomers
Schisandrins are a group of bioactive dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Schisandra genus, notably Schisandra chinensis.[1] These compounds are characterized by a unique tricyclic skeleton and exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] The stereochemistry of these molecules plays a crucial role in their biological function.
This compound
This compound (also known as Schisandrol A or Wuweizisu A) is one of the most well-known lignans from S. chinensis.[1] Its structure features a dibenzocyclooctadiene core with multiple methoxy (B1213986) groups.
-
Molecular Formula: C₂₄H₃₂O₇
-
Molecular Weight: 432.5 g/mol
-
IUPAC Name: (9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol
-
Stereochemistry: The absolute configuration of the chiral centers is crucial for its biological activity.
This compound B
This compound B is another abundant lignan (B3055560) in S. chinensis and is noted for its antioxidant and cardioprotective properties.[4][5]
-
Molecular Formula: C₂₃H₂₈O₆[6]
-
Molecular Weight: 400.47 g/mol [6]
-
IUPAC Name: 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene[7]
-
Stereochemistry: It exists as a racemic mixture, indicated as (+/-)-Schisandrin B.[6]
This compound C
This compound C is a phytochemical lignan with reported anticancer, anti-inflammatory, and antioxidant effects.[2]
-
Molecular Formula: C₂₂H₂₄O₆[8]
-
Molecular Weight: 384.4 g/mol [8]
-
IUPAC Name: (12R,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.0²,¹⁰.0⁴,⁸.0¹⁷,²¹]docosa-1(22),2,4(8),9,15,17(21)-hexaene[8]
Other Notable Isomers
-
Gomisin A: A lignan with anti-tumor effects.[9]
-
Angeloylgomisin H: A lignin (B12514952) extract with potential in improving insulin-stimulated glucose uptake.[]
-
Molecular Formula: C₂₈H₃₆O₈[11]
-
Molecular Weight: 500.58 g/mol []
-
Quantitative Data of this compound Isomers
The following tables summarize key quantitative data for various this compound isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| Deoxythis compound | C₂₄H₃₂O₆ | 416 (m/z) | >98% | [12] |
| γ-Schisandrin | C₂₃H₂₈O₆ | 400 (m/z) | >96% | [12] |
| Angeloylgomisin H | C₂₈H₃₆O₈ | 500.58 | >98% | [] |
| Isomer | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| Angeloylgomisin H | MCF7 | Cytotoxic | 100-200 | [] |
| Angeloylgomisin H | HEK293 | Cytotoxic | 100-200 | [] |
| Angeloylgomisin H | CAL27 | Cytotoxic | 100-200 | [] |
Experimental Protocols
The isolation, purification, and structural elucidation of this compound isomers involve a combination of chromatographic and spectroscopic techniques.
General Workflow for Isolation and Purification
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on this compound B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound B | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound C | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gomisin A | C23H28O7 | CID 15608605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Angeloylgomisin H | C28H36O8 | CID 26204131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tautobiotech.com [tautobiotech.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Schisandrin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Schisandrin (B1198587) A, B, and C, bioactive lignans (B1203133) isolated from Schisandra chinensis. The information presented herein is intended to support research, discovery, and development activities by providing detailed experimental methodologies, quantitative data, and visual representations of key biological pathways.
Physicochemical and Pharmacokinetic Properties
The therapeutic potential of this compound compounds is intrinsically linked to their physicochemical and pharmacokinetic profiles. Extensive first-pass metabolism influences their bioavailability. The following tables summarize key quantitative data for this compound A, B, and C.
Table 1: Physical and Chemical Properties of this compound A, B, and C
| Property | This compound A | This compound B | This compound C |
| Appearance | Solid, White Powder | White flaky crystals | White powder |
| Molecular Formula | C₂₄H₃₂O₇[1] | C₂₃H₂₈O₆[2] | C₂₂H₂₄O₆ |
| Molecular Weight | 432.51 g/mol [1][3] | 400.46 g/mol [2] | 384.4 g/mol [4] |
| Melting Point | 128.5°C[5][6] | 120-121°C[2] | Not specified |
| Boiling Point | 466.17°C (estimate)[5][6] | Not specified | Not specified |
| Solubility | Insoluble in water; ≥43.3 mg/mL in DMSO; ≥15.5 mg/mL in EtOH[1] | Insoluble in water; Soluble in ethanol (B145695) and DMSO[2] | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml)[7] |
| CAS Number | 7432-28-2[1] | 61281-37-6 | 61301-33-5[4] |
Table 2: Pharmacokinetic Parameters of Schisandrins in Rats
| Compound | Administration Route | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%) |
| This compound | Oral | 10 mg/kg | - | - | 6.71 ± 4.51 min·ng/mL | 15.56 ± 10.47[8] |
| This compound A | Intragastric | 50 mg/kg | - | 2.07 h | - | - |
| This compound B | Oral | 10 mg/kg, 20 mg/kg, 40 mg/kg | - | - | - | Gender-dependent |
Experimental Protocols
Detailed methodologies for the isolation, purification, characterization, and biological analysis of this compound compounds are crucial for reproducible research.
Isolation and Purification
2.1.1. Isolation and Purification of this compound A
This protocol describes the extraction and purification of this compound A from the stems of Schisandra chinensis.[9]
-
Extraction:
-
Dry S. chinensis stems at 60°C and pulverize to a 30-mesh powder.
-
Extract 1 kg of the powder with 3 L of 70% ethanol at 60°C for 3 hours. Repeat the extraction twice.
-
Combine the extracts, filter, and concentrate under vacuum to remove ethanol, yielding an aqueous fluid.
-
-
Macroporous Resin Chromatography:
-
Subject the aqueous fluid to column chromatography using AB-8 macroporous resin (5 x 100 cm column, 500 mL resin).
-
Elute with a gradient of 0%, 30%, and 70% ethanol.
-
-
ODS Column Chromatography:
-
Further purify the 70% ethanol eluate using an octadecylsilyl (ODS) column with 70% methanol (B129727).
-
-
Preparative HPLC:
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC).
-
2.1.2. Isolation and Purification of this compound B
This method employs a multi-step chromatographic approach to obtain high-purity this compound B.
-
Extraction:
-
Pulverize dried S. chinensis and add a 10-15% calcium precipitation agent (e.g., CaO).
-
Extract with 80-95% aqueous ethanol at 50-80°C with stirring, repeating 2-3 times.
-
Combine the ethanol extracts and recover the solvent under reduced pressure to obtain a concentrated solution.
-
-
Chromatography:
-
Perform macroporous adsorption resin column chromatography on the concentrated extract.
-
Follow with silica (B1680970) gel column chromatography.
-
-
Recrystallization:
-
Recrystallize the purified fraction to obtain high-purity this compound B.
-
2.1.3. Isolation and Purification of this compound C
This protocol outlines the extraction and purification of this compound C from the fruits of Schisandra chinensis.[8]
-
Extraction:
-
Reflux 1 kg of powdered S. chinensis fruits with hot ethanol twice at 70°C.
-
Filter the ethanol extract and concentrate it under reduced pressure at 60°C.
-
Perform a solvent extraction on the residue using petroleum ether and water.
-
-
Silica Gel Chromatography:
-
Separate the petroleum ether portion on a silica gel column (50 x 8 cm) eluted with 15% ethyl acetate (B1210297) in petroleum ether.
-
-
Recrystallization:
-
Re-crystallize the collected fraction with ethyl acetate to yield pure this compound C.
-
Characterization Methods
2.2.1. High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general method for the quantification of this compound compounds.[2]
-
System: RP-HPLC with UV detector.
-
Column: C18 stationary phase (e.g., Elite ODS C18, 250 mm × 4.6 mm, 5 μm).[10]
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.[2][10]
-
Detection Wavelength: 217 nm.[10]
-
Sample Preparation:
-
Accurately weigh the powdered sample (e.g., 0.3 g) and place it in a 25 mL volumetric flask.
-
Add 25 mL of methanol and extract using an ultrasonic bath for 20 minutes at room temperature.
-
Adjust the volume with methanol to compensate for any loss.
-
Centrifuge the extract at 14,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve using certified reference standards. Determine the concentration in the sample by comparing its peak area to the calibration curve.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural elucidation of this compound compounds.[7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16 to 64 scans with a relaxation delay of 1.0 - 2.0 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
-
2D NMR (for complete assignment):
-
Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
-
2.2.3. Mass Spectrometry (MS)
This protocol is for determining the molecular weight and elemental composition.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Analysis: Provides the accurate mass of the molecule.
-
Tandem MS (MS/MS): Reveals characteristic fragmentation patterns for structural confirmation.
Biological Assays
2.3.1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[3][6][11]
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and incubate for 12-24 hours.[11]
-
Treatment: Treat cells with various concentrations of the this compound compound for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
2.3.2. Western Blot Analysis
This technique is used to detect specific proteins in a sample.[11]
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
2.3.3. Nitric Oxide (Griess) Assay
This assay indirectly quantifies nitric oxide by measuring its stable breakdown product, nitrite (B80452).[12][13]
-
Sample Collection: Collect 50 µL of cell culture supernatant from each well.
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) solution) to all samples and standards. Incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent B (e.g., NED solution) to all wells. Incubate for another 5-10 minutes.[13]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Signaling Pathways and Molecular Mechanisms
This compound compounds exert their biological effects by modulating various signaling pathways. The following diagrams illustrate the known interactions of this compound A, B, and C with key cellular pathways.
This compound A: Anti-inflammatory Effects via NF-κB and MAPK Pathways
This compound A has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.
Caption: this compound A inhibits NF-κB and MAPK pathways.
This compound B: Antioxidant Effects via Nrf2/Keap1 Pathway
This compound B demonstrates antioxidant properties through the activation of the Nrf2/Keap1 pathway.[14][15]
Caption: this compound B activates the Nrf2 antioxidant pathway.
This compound C: Hepatoprotective Effects via PI3K/AKT Pathway
This compound C has been shown to exert hepatoprotective effects by modulating the PI3K/AKT signaling pathway.[1]
Caption: this compound C modulates the PI3K/AKT survival pathway.
Experimental Workflows
General Workflow for this compound Quantification
Caption: Workflow for HPLC quantification of Schisandrins.
Workflow for Investigating Cellular Effects
Caption: Workflow for cell-based assays of Schisandrins.
References
- 1. Exploring the Molecular Mechanism of this compound C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Schisandrol B and this compound B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of this compound C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacological Profile of Schisandrin and Its Derivatives: A Technical Guide
Introduction
Schisandrin (B1198587) and its derivatives, lignans (B1203133) isolated from the fruit of Schisandra chinensis, have a long history of use in traditional medicine and are now the subject of extensive pharmacological research.[1][2] These compounds, including this compound A, B, and C, exhibit a wide range of biological activities, including hepatoprotective, neuroprotective, anti-inflammatory, anticancer, and cardioprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key derivatives, with a focus on their mechanisms of action, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics. This document is intended for researchers, scientists, and drug development professionals.
Pharmacological Activities and Mechanisms of Action
This compound and its derivatives exert their pharmacological effects through the modulation of various cellular signaling pathways. Their multifaceted nature allows them to influence a wide array of physiological and pathological processes.
Hepatoprotective Effects
This compound and its derivatives are perhaps best known for their hepatoprotective properties. They have been shown to protect the liver from various insults, including chemical- and viral-induced hepatitis.[4][5] The underlying mechanisms for this protection are multifactorial and include:
-
Antioxidant Activity: Schisandrins can scavenge free radicals and reduce oxidative stress, a key factor in liver damage.[6][7] For instance, this compound B has been shown to protect human hepatocyte (L02) cells from D-GalN-induced apoptosis by modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[4]
-
Modulation of Liver Enzymes: this compound A can influence phase I and phase II detoxification enzymes, enhancing the liver's ability to metabolize and eliminate toxins.[6]
-
Anti-inflammatory Action: Lignans from Schisandra chinensis can reduce alcohol-induced hepatic inflammation by lowering the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] this compound B has also been shown to activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway, which upregulates antioxidant gene expression and enhances cellular antioxidant capacity.[8]
Neuroprotective Effects
Emerging evidence highlights the significant neuroprotective potential of this compound and its derivatives, making them promising candidates for the treatment of neurodegenerative diseases.[9][10] Their neuroprotective mechanisms include:
-
Anti-inflammatory and Antioxidant Effects: this compound B provides neuroprotection in models of focal cerebral ischemia by inhibiting inflammation and protecting against metalloproteinase degradation.[11] It has been shown to abrogate the expression of TNF-α and IL-1β in ischemic brain tissue.[11] Schisandrins have also been found to protect neurons from excitotoxic and oxidative damage.[9]
-
Modulation of Neurotransmitter Systems: this compound and its derivatives can influence neurotransmitter systems, which may contribute to their cognitive-enhancing effects.[12]
-
Anti-apoptotic and Pro-autophagic Mechanisms: In models of Parkinson's disease, this compound A has been shown to protect dopaminergic neurons by maintaining intracellular glutathione (B108866) (GSH) levels, preventing caspase activation, and normalizing autophagy-related proteins.[9]
Anticancer Activity
This compound and its derivatives have demonstrated potent anticancer activity against various cancer cell lines.[13][14][15] Their anticancer effects are mediated through several mechanisms:
-
Induction of Apoptosis: this compound C induces apoptosis in human hepatocellular carcinoma Bel-7402 cells.[13][16] It has been shown to down-regulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and activate caspases-3 and -9.[17] this compound B has also been found to induce apoptosis through a caspase-3-dependent pathway in human hepatoma SMMC-7721 cells.[13]
-
Cell Cycle Arrest: this compound B can inhibit the growth of triple-negative breast cancer (TNBC) cells by inducing cell cycle arrest.[14]
-
Inhibition of STAT3 Signaling: A novel mechanism for the anticancer activity of this compound B involves the inactivation of the STAT3 signaling pathway, which is crucial for the growth and survival of TNBC cells.[14]
-
Inhibition of Heat Shock Factor 1 (HSF1): this compound A has been identified as a novel inhibitor of HSF1, a promising target for colorectal cancer treatment. It has been shown to inhibit the growth of colorectal cancer cell lines by inducing cell cycle arrest and apoptosis.
Cardioprotective Effects
This compound and its derivatives also exhibit significant cardioprotective effects, offering potential therapeutic benefits for cardiovascular diseases.[18][19] These effects are attributed to:
-
Reduction of Oxidative Stress and Inflammation: this compound B has been shown to prevent doxorubicin-induced cardiac dysfunction by modulating DNA damage, oxidative stress, and inflammation through the inhibition of the MAPK/p53 signaling pathway.[20] It can also reduce inflammation and inhibit apoptosis in a mouse model of myocardial infarction.[19][21]
-
Vasorelaxation: this compound A has been found to effectively relax coronary arteries by blocking L-type calcium channels, which could be beneficial in preventing coronary artery spasms.[22]
-
Modulation of Signaling Pathways: The cardioprotective effect of this compound is suggested to be mediated through the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt)/NADPH oxidase 2 (NOX2) signaling pathways.[18] this compound C has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway in the context of atherosclerosis.[23]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound C | Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [16] |
| This compound C | KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [16] |
| This compound C | Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | [16] |
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation |
| This compound | Oral | 5.2 mg/kg | - | - | 17.58 ± 12.31 (min·ng/mL) | 15.56 ± 10.47 | [24] |
| This compound | Oral (as S. chinensis extract) | 3 g/kg | - | - | 78.42 ± 54.91 (min·ng/mL) | 78.42 ± 54.91 | [24] |
| This compound | Oral (as S. chinensis extract) | 10 g/kg | - | - | 37.59 ± 19.16 (min·ng/mL) | 37.59 ± 19.16 | [24] |
Note: The low oral bioavailability of pure this compound is primarily due to extensive first-pass metabolism in the liver and intestines.[1] Interestingly, the bioavailability appears to be higher when administered as part of a herbal extract.[24]
Experimental Protocols
This section outlines the general methodologies employed in the pharmacological evaluation of this compound and its derivatives.
In Vitro Cytotoxicity Assays
-
Cell Lines: A variety of human cancer cell lines are used, including Bel-7402 (hepatocellular carcinoma), Bcap37 (breast cancer), KB-3-1 (nasopharyngeal carcinoma), MDA-MB-231, BT-549, and MDA-MB-468 (triple-negative breast cancer).[13][14][16] Normal human cell lines like QSG-7701 (liver) are used to assess cytotoxicity.[13][16]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[13]
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability and determine the IC50 values of the compounds. Cells are seeded in 96-well plates, treated with various concentrations of the test compound for a specified duration (e.g., 48 hours), and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured to quantify cell viability.[16]
Apoptosis Assays
-
Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13]
-
Flow Cytometry: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic and necrotic cells.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, caspases, and PARP, are analyzed by Western blotting to elucidate the molecular mechanisms of apoptosis induction.[17]
Animal Models
-
Pharmacokinetic Studies: Sprague-Dawley rats are commonly used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives.[1] Following oral or intravenous administration, blood samples are collected at various time points, and plasma concentrations of the compounds are determined using methods like LC-MS/MS.[24]
-
Focal Cerebral Ischemia Model: Transient focal cerebral ischemia is induced in rats (e.g., Sprague-Dawley) to evaluate the neuroprotective effects of the compounds.[11] The compounds are administered before or after the ischemic event, and outcomes such as infarct volume and neurological deficits are assessed.[11]
-
Xenograft Models: To evaluate in vivo anticancer activity, human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).[14] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and its derivatives, as well as a typical experimental workflow for their pharmacological evaluation.
This compound B inhibits STAT3 signaling, leading to apoptosis and cell cycle arrest in cancer cells.
Workflow for a typical pharmacokinetic study of this compound and its derivatives.
Hepatoprotective mechanism of this compound B via the Nrf2-ARE signaling pathway.
Conclusion
This compound and its derivatives represent a class of natural compounds with significant therapeutic potential across a spectrum of diseases. Their diverse pharmacological activities, including hepatoprotective, neuroprotective, anticancer, and cardioprotective effects, are underpinned by their ability to modulate multiple key signaling pathways. While their low oral bioavailability presents a challenge for clinical development, ongoing research into novel drug delivery systems and a deeper understanding of their structure-activity relationships may unlock their full therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for further research and development of these promising natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on this compound and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandra: Benefits, Side Effects, and Forms [healthline.com]
- 6. nbinno.com [nbinno.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]
- 9. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of this compound B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cardioprotective Potential of Berries of Schisandra chinensis Turcz. (Baill.), Their Components and Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beneficial Effects of this compound B on the Cardiac Function in Mice Model of Myocardial Infarction | PLOS One [journals.plos.org]
- 20. This compound B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beneficial effects of this compound B on the cardiac function in mice model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound A Blocks Artery Spasms in Pig Heart Study | Technology Networks [technologynetworks.com]
- 23. Exploring the Molecular Mechanism of this compound C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin's Mechanism of Action in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of action for schisandrins (A, B, and C), a class of bioactive lignans (B1203133) isolated from the fruit of Schisandra chinensis. The document details their effects on key signaling pathways in various cellular models, presents quantitative data from cited studies, outlines common experimental protocols, and visualizes complex biological processes using signaling pathway diagrams.
Core Mechanisms of Action
Schisandrins exert a wide range of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer activities. These effects are attributed to their ability to modulate a complex network of intracellular signaling pathways. The primary mechanisms are detailed below.
Antioxidant Effects and Regulation of Oxidative Stress
A primary mechanism of schisandrin's cytoprotective effect is its ability to mitigate oxidative stress. This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound (B1198587) B, in particular, has been shown to promote the dissociation of Nrf2 from Keap1.[1][2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[1][3][4] This enhanced antioxidant capacity helps cells neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage.[1][5]
| Compound | Cellular Model | Treatment/Inducer | Effect | Result | Reference |
| This compound B | Rat Liver | CCl4 | MDA Content | ▼ 26.3% vs CCl4 group | [3] |
| This compound B | Rat Liver | CCl4 | GSH-Px Activity | ▲ vs CCl4 group (which was reduced by 24.3%) | [3] |
| This compound B | Rat Liver | CCl4 | GSH Activity | ▲ vs CCl4 group (which was reduced by 28.6%) | [3] |
| This compound A | C2C12 cells | H2O2 | ROS Accumulation | Blocked H2O2-induced accumulation | [5] |
| This compound A | C2C12 cells | H2O2 | ATP Content | Prevented H2O2-induced decrease | [5] |
| This compound B | L02 cells | 40 mM D-GalN | SOD & GSH-Px | ▼ Significantly decreased D-GalN-induced damage (P<0.05) | [6] |
| This compound B | L02 cells | 40 mM D-GalN | MDA Content | ▲ Significantly increased vs D-GalN group (P<0.05) | [6] |
| This compound A | COPD Mouse Model | Cigarette Smoke + LPS | SOD & CAT Levels | ▲ Significantly increased | [4] |
| This compound A | COPD Mouse Model | Cigarette Smoke + LPS | MDA Level | ▼ Significantly suppressed | [4] |
Anti-Inflammatory Mechanisms
Schisandrins exhibit potent anti-inflammatory properties by inhibiting key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, LPS) lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. This compound B has been shown to block the phosphorylation of both IκBα and p65, thereby preventing p65 nuclear translocation and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]
MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is activated by various extracellular stimuli and plays a critical role in inflammation. This compound A, B, and C have all been found to suppress the phosphorylation of p38, JNK, and ERK in different cellular contexts.[3][7][8][9][10] By inhibiting these kinases, schisandrins downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]
| Compound | Cellular Model | Inducer | Target | Effect (Concentration) | Reference |
| This compound B | Large-cell lung cancer | - | p-IκBα, p-p65 | ▼ Significantly decreased (≥40 µmol/l) | [7] |
| This compound B | Mouse Model | DSS | TNF-α, IL-1β, IL-6 | ▼ Significantly reduced (10, 40, 100 mg/kg) | [8] |
| This compound B | Mouse Model | DSS | p-IκBα, p-p65, p-p38 | ▼ Blocked phosphorylation | [8] |
| This compound A | Rat Chondrocytes | IL-1β | NO, PGE2 Production | ▼ Suppressed production | [11] |
| This compound A | Rat Chondrocytes | IL-1β | iNOS, COX-2 | ▼ Decreased upregulation | [11] |
| This compound B | RAW264.7 macrophages | LPS | TNF-α, IL-1β, IL-6 | ▼ Reduced release (50 μM) | [13] |
| This compound B | RAW264.7 macrophages | LPS | iNOS, COX-2 protein | ▼ Reduced levels (50 μM) | [13] |
Regulation of Apoptosis and Autophagy
Schisandrins have a dual role in regulating programmed cell death. They can be pro-apoptotic in cancer cells while being anti-apoptotic in healthy cells subjected to stress. This regulation often involves the PI3K/Akt pathway and the intrinsic mitochondrial apoptosis pathway.
Anti-Apoptotic Effects (Cytoprotection): In models of oxidative stress or toxicity, this compound A and B protect cells from apoptosis. This compound A prevents the loss of mitochondrial membrane potential, which in turn inhibits the release of cytochrome c from the mitochondria into the cytoplasm.[5] This prevents the activation of caspase-3, a key executioner of apoptosis.[5] this compound B has been shown to modulate the Bcl-2 family of proteins, decreasing the expression of the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[6]
Pro-Apoptotic & Pro-Autophagic Effects (Anti-Cancer/Hepatotoxicity): In cancer cells and in models of hepatotoxicity, this compound B induces apoptosis and autophagy.[14][15][16] It promotes the cleavage of caspase-3 and PARP.[14][15] Concurrently, this compound B can induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[14][15] Inhibition of this pathway is a key trigger for the initiation of autophagy, a cellular process of self-digestion and recycling.
| Compound | Cellular Model | Effect | Result | Reference |
| This compound B | AML-12 & RAW 264.7 | Apoptosis | ▼ Bcl-2 expression, ▲ Bax expression | [14][15] |
| This compound B | AML-12 & RAW 264.7 | Apoptosis | ▲ Cleavage of caspase-3 and PARP | [14][15] |
| This compound B | AML-12 cells | Autophagy | ▲ 72.6% (10 μM) and 171.2% (25 μM) vs basal | [14] |
| This compound B | AML-12 & RAW 264.7 | Signaling | ▼ Phosphorylation of PI3K/Akt/mTOR | [14][15] |
| This compound A | C2C12 cells | Apoptosis | ▼ H2O2-induced cytochrome c release | [5] |
| This compound A | C2C12 cells | Apoptosis | ▼ Inactivation of caspase-3 | [5] |
| This compound B | HT22 nerve cells | Apoptosis | ▼ Inhibited apoptosis by 22.817% vs H2O2 group | [17] |
Experimental Protocols
The investigation of this compound's mechanisms relies on a set of established in vitro methodologies.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the biological context being studied. Common examples include:
-
Macrophages: RAW264.7 (murine) for inflammation studies.[13][15]
-
Hepatocytes: AML-12 (mouse), L02 (human) for hepatotoxicity and protection studies.[6][14]
-
Cancer Cells: NCI-H460, H661 (lung), SMMC-7721 (hepatoma), DU145 (prostate) for anti-cancer research.[7][18]
-
Neuronal Cells: HT22, PC12, SH-SY5Y for neuroprotection studies.[17][19][20]
-
Myoblasts: C2C12 (mouse) for muscle physiology and oxidative stress.[5][10]
-
-
Inducers: To model disease states or stress, cells are often pre-treated with an inducing agent before or concurrently with this compound treatment. Common inducers include:
-
LPS (Lipopolysaccharide): To induce an inflammatory response in macrophages.[12][13]
-
H₂O₂ (Hydrogen Peroxide): To induce oxidative stress.[5][17]
-
D-GalN (D-Galactosamine) / CCl₄ (Carbon Tetrachloride): To induce hepatocyte injury.[3][6]
-
TGF-β1 (Transforming Growth Factor-beta 1): To induce fibrotic pathways.[3][9]
-
-
This compound Preparation: Schisandrins are hydrophobic and are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[21] This stock is then diluted to the final working concentration in the cell culture medium. The final DMSO concentration is usually kept below 0.1% to avoid solvent-induced toxicity.
Key Experimental Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of this compound or its protective effects against a toxicant.
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. It is essential for analyzing the phosphorylation status and total protein levels of key signaling molecules like Nrf2, p65, IκBα, MAPKs, Akt, Bcl-2, and caspases.[3][6][7][22]
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of target genes, providing insight into how this compound affects gene transcription (e.g., for cytokines, antioxidant enzymes).[6]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted proteins, such as inflammatory cytokines (TNF-α, IL-6), in the cell culture supernatant.[12]
-
Flow Cytometry: A powerful tool used to analyze cell populations. For apoptosis, Annexin V/PI staining is commonly used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6] It can also be used to measure intracellular ROS levels or quantify autophagy.[14]
-
Immunofluorescence/Confocal Microscopy: This imaging technique allows for the visualization of the subcellular localization of proteins. It is critical for demonstrating the nuclear translocation of transcription factors like Nrf2 and NF-κB p65.[7]
References
- 1. This compound B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Suppression of MAPK and NF-κ B pathways by this compound B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential Action between this compound A and this compound B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound B Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic neuroprotective effect of this compound and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. This compound A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. This compound B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying the molecular targets of Schisandrin A
An In-depth Technical Guide to the Molecular Targets of Schisandrin A
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound A, a primary bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Understanding the molecular interactions of this compound A is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the identified molecular targets of this compound A, presenting quantitative data, detailed experimental methodologies for target identification and validation, and visual representations of key signaling pathways. The primary mechanisms of this compound A involve the modulation of drug transporters like P-glycoprotein, inhibition of metabolic enzymes such as Cytochrome P450s, and regulation of critical signaling pathways including NF-κB, Nrf2, and PI3K/Akt.[1]
Identified Molecular Targets
This compound A is a multi-target compound, interacting with a range of proteins that are central to cellular metabolism, stress response, and signaling. Its therapeutic effects are largely attributed to these interactions.
Drug Transporters and Metabolic Enzymes
A significant aspect of this compound A's bioactivity involves its interaction with proteins responsible for xenobiotic metabolism and transport. This has profound implications for drug-drug interactions and overcoming multidrug resistance in cancer.
-
P-glycoprotein (P-gp, ABCB1): this compound A is an inhibitor of the P-gp efflux pump. By inhibiting P-gp, it can increase the intracellular concentration and enhance the cytotoxicity of anticancer drugs that are P-gp substrates, thereby reversing multidrug resistance (MDR).[3][4]
-
Cytochrome P450 (CYP) Enzymes: this compound A inhibits several CYP isoforms, which are critical for the metabolism of a vast number of drugs. This inhibitory action can alter the pharmacokinetics of co-administered medications.[1][5] It has been shown to inhibit CYP3A4, CYP2C19, CYP1A2, CYP2B6, and CYP2E1.[5][6] In rats, it is primarily metabolized by CYP2C6/11, CYP2E1, and CYP3A.[7]
Key Signaling Pathways
This compound A modulates multiple intracellular signaling pathways integral to inflammation, oxidative stress, cell survival, and apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Signaling: this compound A consistently demonstrates the ability to suppress the NF-κB pathway.[8] It inhibits the degradation and phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.[9][10]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling: this compound A activates the Nrf2/Antioxidant Response Element (ARE) pathway.[9][11] It promotes the nuclear translocation of Nrf2, leading to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[11][12]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The compound suppresses the phosphorylation of key MAPK proteins, including ERK, p38, and JNK, in response to inflammatory stimuli.[10][13]
-
PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target. In some contexts, such as cancer, this compound A inhibits this pathway to induce apoptosis, while in others, it may activate it to confer protection.[9][14][15]
-
NLRP3 Inflammasome: this compound A can inhibit the activation of the NLRP3 inflammasome complex, thereby reducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 and inhibiting pyroptosis.[11][16]
Other Direct and Potential Targets
Recent studies using advanced target identification techniques have elucidated other potential direct binding partners for this compound A.
-
Adiponectin Receptor 1 (AdipoR1): this compound A has been shown to directly bind to and stabilize AdipoR1, activating the downstream AMPK pathway, which plays a role in its therapeutic effects in diabetic nephropathy.[16]
-
EGFR, Txnrd1, lpcat3, and slc7a11: Bioinformatics and network pharmacology studies have predicted several other potential targets, including Epidermal Growth Factor Receptor (EGFR) and key proteins involved in ferroptosis like Thioredoxin Reductase 1 (Txnrd1), Lysophosphatidylcholine Acyltransferase 3 (lpcat3), and Solute Carrier Family 7 Member 11 (slc7a11).[14][17]
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of this compound A with its key molecular targets.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound A
| Target Isoform | Parameter | Value (µM) | System | Reference |
|---|---|---|---|---|
| Human CYP3A4 | IC₅₀ | 32.02 | Cell-free | [6] |
| Human CYP3A | IC₅₀ | 10.5 - 16.0 | Human Liver Microsomes | [5] |
| Human CYP2C19 | IC₅₀ | 86.4 | Recombinant CYP2C19 | [5] |
| Rat CYP3A | IC₅₀ | 6.60 | Rat Liver Microsomes | [18] |
| Rat CYP3A | Kᵢ | 5.83 | Rat Liver Microsomes | [18] |
| Rat CYP3A | K_I_ | 4.51 | Rat Liver Microsomes |[18] |
Table 2: Effective Concentrations in Cellular Assays
| Biological Effect | Cell Line / System | Effective Concentration (µM) | Reference |
|---|---|---|---|
| P-gp Inhibition | Human Intestinal Caco-2 cells | 50 | [19] |
| P-gp Inhibition | Pgp-overexpressing HepG2-DR cells | 20 - 50 | [20] |
| Suppression of MAPK/NF-κB | Rat Chondrocytes | 50 | [10] |
| Cell Cycle Arrest | Triple-Negative Breast Cancer Cells | 25 - 100 |[15] |
Table 3: Binding Affinity from Molecular Docking and Biophysical Methods
| Target Protein | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| AdipoR1 | Microscale Thermophoresis (MST) | K_d_ | 9.71 ± 1.05 µM | [16] |
| PI3K | Molecular Docking | Binding Energy | -4.9 kcal/mol | [21] |
| Txnrd1 | Molecular Docking | Binding Affinity | -8.1 kcal/mol | [17] |
| lpcat3 | Molecular Docking | Binding Affinity | -7.3 kcal/mol | [17] |
| slc7a11 | Molecular Docking | Binding Affinity | -7.0 kcal/mol |[17] |
Key Experimental Protocols
The identification and validation of this compound A's molecular targets have been accomplished through a variety of established and modern experimental techniques.
General Target Identification Methodologies
Identifying the direct binding partners of a small molecule like this compound A from the complex cellular proteome is a critical first step.
-
Principle: These methods aim to isolate target proteins based on their physical interaction with the small molecule.
-
Affinity-Based Pull-Down: This classic approach involves immobilizing this compound A (or an analog) onto a solid support (e.g., agarose (B213101) beads).[22] This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," separated from non-binders, and identified using mass spectrometry.[23]
-
Label-Free Methods (e.g., DARTS, CETSA): To avoid potential issues with modifying the small molecule, label-free methods are employed.[23][24]
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it often confers stability and resistance to protease digestion. Cell lysates are treated with the compound and then a protease. The stabilized target protein remains intact and can be identified by gel electrophoresis and mass spectrometry.[22]
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the ligand-induced thermal stabilization of target proteins. In the presence of a binding ligand, the target protein's melting point increases. Cells or lysates are treated with this compound A, heated to various temperatures, and the remaining soluble protein is detected, often by Western blot.[16]
-
P-glycoprotein (P-gp) Functional Assay
-
Principle: To measure the inhibitory effect of this compound A on the P-gp efflux pump using a fluorescent substrate.
-
Methodology (Rhodamine 123 Accumulation Assay):
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR or Caco-2) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Treatment: Cells are pre-incubated with various concentrations of this compound A or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Substrate Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to all wells and incubated for another 1-2 hours.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Lysis & Measurement: A lysis buffer is added to release the intracellular Rhodamine 123. The fluorescence intensity is measured using a fluorescence microplate reader.
-
Analysis: An increase in intracellular fluorescence in this compound A-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.[3][19]
-
Western Blot Analysis for Signaling Pathway Modulation
-
Principle: To detect changes in the expression or phosphorylation status of key proteins in a signaling cascade following treatment with this compound A.
-
Methodology (Detection of NF-κB Activation):
-
Cell Treatment: Cells (e.g., RAW 264.7 macrophages) are pre-treated with this compound A for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 30-60 minutes.
-
Protein Extraction: Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded and separated by size on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p-IκBα, and total p65, IκBα, and β-actin as a loading control).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.[9][10]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound A.
Caption: Workflow for identifying molecular targets of small molecules.
Caption: this compound A inhibits the canonical NF-κB signaling pathway.
Caption: this compound A activates the Nrf2 antioxidant response pathway.
References
- 1. A review: Pharmacology and pharmacokinetics of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on this compound and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrol A from Schisandra chinensis reverses P-glycoprotein-mediated multidrug resistance by affecting Pgp-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic Acid and Schisandrins: Natural Biaryl Polyphenols with Therapeutic Potential to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound A from Schisandra chinensis Attenuates Ferroptosis and NLRP3 Inflammasome-Mediated Pyroptosis in Diabetic Nephropathy through Mitochondrial Damage by AdipoR1 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Illuminating the therapeutic potential of this compound a against rheumatoid arthritis by targeting ferroptosis: An integrated bioinformatics and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of protein binding partners of small molecules using label-free methods | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Antioxidant Properties of Schisandrin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of Schisandrin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis. The document details its mechanisms of action, presents quantitative data from various studies, outlines key experimental protocols, and includes visualizations of critical signaling pathways and experimental workflows.
Introduction
This compound C is a dibenzocyclooctadiene lignan that has garnered significant attention for its potent antioxidant and anti-inflammatory effects.[1][2][3][4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][6][7] this compound C has demonstrated considerable therapeutic potential by mitigating oxidative stress through multiple mechanisms, making it a promising candidate for further investigation and drug development.[1][5]
Mechanisms of Antioxidant Action
This compound C exerts its antioxidant effects through both direct and indirect mechanisms. While it possesses some capacity for direct radical scavenging, its primary and most significant antioxidant activity is mediated through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
2.1 Indirect Antioxidant Activity: Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[1][8][9][10] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9][10]
Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound C, this inhibition is lifted. This compound C has been shown to target Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][9] This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[4][11] This binding event initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[3][4][8]
-
NAD(P)H Dehydrogenase Quinone-1 (NQO-1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.[8]
-
Superoxide (B77818) Dismutase (SOD): Enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[3][12][13]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[13]
-
Glutathione (B108866) Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.[14][15]
By upregulating these protective enzymes, this compound C enhances the cell's intrinsic capacity to neutralize ROS and combat oxidative damage.[1][3][8]
2.2 Direct Radical Scavenging
While the Nrf2 pathway is its principal mechanism, some studies have indicated that this compound C and other related lignans (B1203133) can directly scavenge active oxygen radicals, including hydroxyl radicals and superoxide anions.[14][16] However, it is generally considered that this direct scavenging activity is modest compared to its potent indirect effects.[16][17]
2.3 Mitochondrial Protection and Biogenesis
Mitochondria are a primary source of cellular ROS. This compound C has been shown to protect these organelles from oxidative damage.[4][15] It helps to maintain the mitochondrial membrane potential, inhibits the release of pro-apoptotic factors like cytochrome c, and preserves ATP production in cells under oxidative stress.[15][18][19] Furthermore, this compound C promotes mitochondrial biogenesis, the process of generating new mitochondria, by activating pathways involving PGC-1α, a master regulator of this process.[3][4] This enhancement of mitochondrial function contributes to a reduction in overall oxidative stress.
2.4 Attenuation of Inflammatory Pathways
Oxidative stress and inflammation are intricately linked, with each process capable of inducing and amplifying the other. This compound C exhibits anti-inflammatory properties by inhibiting the activation of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][4][20][21] By suppressing the expression of pro-inflammatory cytokines and mediators, this compound C reduces the inflammatory component of oxidative stress-related pathologies.[3][8][22]
Data Presentation: Quantitative Effects of this compound C
The following tables summarize the quantitative data on the antioxidant effects of this compound C from various experimental models.
Table 1: Effect of this compound C on Antioxidant Enzyme Expression and Activity
| Cell/Tissue Type | Model System | Treatment | Effect on Enzyme Levels/Activity | Reference |
| C2C12 Skeletal Muscle Cells | H₂O₂-induced oxidative stress | This compound C | Increased protein levels of Cu/Zn-SOD and Mn-SOD | [2] |
| Human Dental Pulp Cells | Lipopolysaccharide (LPS) stimulation | This compound C | Increased expression of SOD enzymes and HO-1 | [3] |
| Microglia | Lipoteichoic acid (LTA) stimulation | Schizandrin C | Induced expression of HO-1 and NQO-1 | [8] |
| Amnesic Mice | Aβ₁₋₄₂-induced memory deficits | This compound C (15 µg/kg) | Recovered the activities of SOD and GSH-Px | [5] |
| Rat Aortic Endothelial Cells | Angiotensin II challenge | This compound C | Upregulated Nrf2-dependent antioxidant enzymes | [1] |
Table 2: Effect of this compound C on Markers of Oxidative Stress
| Cell/Tissue Type | Model System | Treatment | Effect on Oxidative Stress Markers | Reference |
| C2C12 Skeletal Muscle Cells | H₂O₂-induced oxidative stress | This compound C | Reduced Reactive Oxygen Species (ROS) generation | [4] |
| Human Dental Pulp Cells | Lipopolysaccharide (LPS) stimulation | This compound C | Inhibited ROS and Nitric Oxide (NO) formation | [3] |
| PC12 Cells | H₂O₂-induced damage | This compound (0.3-1.2µM) | Decreased levels of NO | [23] |
| Microglia | Lipoteichoic acid (LTA) stimulation | Schizandrin C | Suppressed ROS generation and NO production | [8] |
| Rat Liver Microsomes | Iron/cysteine induced lipid peroxidation | This compound C (1 mM) | Suppressed lipid peroxidation (MDA formation) | [14] |
Table 3: Cytoprotective Effects of this compound C Against Oxidative Stress
| Cell/Tissue Type | Model System | Treatment | Cytoprotective Effect | Reference |
| HaCaT Cells | H₂O₂-induced oxidative stress injury | This compound C | Improved cell viability | [2] |
| PC12 Cells | H₂O₂-induced damage | This compound (0.3-1.2µM) | Increased cell viability | [23] |
| RINm5F Cells | H₂O₂-induced oxidative damage | Schisandra chinensis extracts (containing 1.39 mg/mL this compound C) | Dose-dependent protection against cell death | [24][25] |
| YD-38 Cells | Cisplatin-induced cytotoxicity | This compound C (20µM) | Protected cells from cisplatin-induced apoptosis | [19] |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound C activates the Nrf2-ARE antioxidant pathway.
Caption: In vitro workflow for assessing this compound C's antioxidant effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound C.
5.1 Cell Culture and Induction of Oxidative Stress
-
Cell Lines: Human keratinocytes (HaCaT), mouse myoblasts (C2C12), or rat pheochromocytoma (PC12) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound C (e.g., 10, 25, 50 µM) for a specified period (e.g., 1-24 hours).
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) (e.g., 500 µM for 1-4 hours) or Angiotensin II to the culture medium.[1][2]
-
A vehicle control group (e.g., DMSO) and a positive control group (oxidative stress agent alone) must be included.
-
5.2 Measurement of Intracellular ROS (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
Principle: DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
After treatment as described in 5.1, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 5-10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[26]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
5.3 Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in the antioxidant response.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, p-Akt, β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
-
5.4 DPPH Radical Scavenging Assay
This assay assesses the direct radical scavenging capacity of a compound.[17]
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to a pale yellow. The change in absorbance is measured spectrophotometrically.[27][28]
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[17]
-
Prepare a series of dilutions of this compound C in methanol.
-
In a 96-well plate, add 100 µL of each this compound C dilution to the wells.
-
Add 100 µL of the DPPH working solution to each well.[17]
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
5.5 Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay measures the levels of MDA, a major end-product of lipid peroxidation.
-
Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions, which forms a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically at ~532 nm.
-
Procedure:
-
Homogenize cell or tissue samples in a suitable buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.[12][15][29]
-
Conclusion
This compound C is a potent antioxidant compound with a multifaceted mechanism of action. Its primary therapeutic benefit stems from its ability to activate the Nrf2-ARE signaling pathway, leading to the upregulation of a broad spectrum of endogenous antioxidant and detoxifying enzymes. This indirect antioxidant effect is supplemented by its capacity to protect mitochondria, reduce ROS-associated inflammation, and, to a lesser extent, directly scavenge free radicals. The robust preclinical data, supported by the detailed experimental evidence outlined in this guide, strongly suggests that this compound C is a valuable lead compound for the development of novel therapies aimed at preventing and treating diseases rooted in oxidative stress. Further clinical investigation is warranted to translate these promising findings into tangible therapeutic applications.
References
- 1. This compound C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antioxidant properties of this compound C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 7. This compound B Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound B Prevents Hind Limb from Ischemia-Reperfusion-Induced Oxidative Stress and Inflammation via MAPK/NF-κB Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Scavenging effect of schizandrins on active oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound A prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e-nps.or.kr [e-nps.or.kr]
- 20. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 21. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] this compound C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. phcog.com [phcog.com]
- 25. phcog.com [phcog.com]
- 26. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)this compound B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
Traditional Chinese Medicine applications of Schisandra lignans
An In-depth Technical Guide on the Traditional Chinese Medicine Applications of Schisandra Lignans (B1203133)
Introduction
Schisandra chinensis (known as Wu Wei Zi, the "five-flavor fruit" in Chinese) is a cornerstone herb in Traditional Chinese Medicine (TCM), with documented use dating back to the Han Dynasty.[1] In TCM theory, it is valued for its ability to calm the spirit, support liver health, nourish the lungs and kidneys, and counteract fatigue.[2][3] Modern scientific research has identified dibenzocyclooctadiene lignans as the primary bioactive constituents responsible for its wide range of pharmacological effects.[4] These polyphenolic compounds have demonstrated significant hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[5][6][7]
This technical guide provides a comprehensive overview of the applications of Schisandra lignans, bridging the gap between traditional use and modern pharmacological evidence. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the molecular mechanisms and signaling pathways modulated by these potent compounds.
Pharmacological Activities and Mechanisms
Schisandra lignans exhibit a broad spectrum of biological activities, making them a subject of intense research.[8][9] The most active and studied lignans include schisandrin (B1198587), this compound A, this compound B, this compound C, and various gomisins.[5][9]
Hepatoprotective Effects
Historically, Schisandra has been a primary herb in TCM for treating liver ailments.[2][10] Modern studies validate this use, showing that its lignans protect the liver from various toxins. The mechanisms include:
-
Antioxidant Activity: Lignans enhance endogenous antioxidant activity by increasing levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while reducing lipid peroxidation (MDA content).[11]
-
Modulation of Drug-Metabolizing Enzymes: Lignans can activate the Pregnane X Receptor (PXR) and the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[5][12][13] Nrf2 activation upregulates the expression of Phase II detoxifying enzymes and antioxidant proteins, enhancing the liver's capacity to neutralize toxins.[13]
-
Anti-inflammatory Action: Schisandra lignan (B3055560) extract has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the activation of the NF-κB signaling pathway in models of liver injury.[11]
Neuroprotective Effects
In TCM, Schisandra is used to calm the heart and quiet the spirit, treating insomnia and palpitations.[3] This aligns with modern findings on its neuroprotective capabilities. Lignans like this compound B can cross the blood-brain barrier and have shown potential in models of neurodegenerative diseases.[1][5] Key mechanisms include:
-
Anti-neuroinflammation: Schisandra lignans can modulate microglia polarization, shifting them from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. This effect has been linked to the activation of the cannabinoid receptor type-2 (CB2R).[14]
-
Inhibition of Apoptosis: In response to oxidative stress, lignans can suppress hepatocyte apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway and regulating the Bcl-2/Bax ratio.[11]
-
Cognitive Enhancement: The antioxidant and energy metabolism-regulating effects of Schisandra lignans contribute to improved cognitive function, including memory and focus.[3]
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation underlies many diseases. Schisandra lignans exert potent anti-inflammatory effects by modulating key signaling pathways.[7] They have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by down-regulating the expression of iNOS and COX-2.[15] This is achieved by inhibiting the activation of transcription factors like NF-κB, AP-1, and IRF3, which are central to the inflammatory response triggered by stimuli like lipopolysaccharides (LPS).[15]
Data Presentation: Quantitative Overview of Schisandra Lignans
The following tables summarize quantitative data from various studies on the isolation and biological activity of key Schisandra lignans.
Table 1: Isolation Yield and Purity of Selected Lignans
| Lignan | Plant Source | Yield | Purity | Reference |
|---|---|---|---|---|
| Deoxythis compound | Schisandra chinensis | 0.0156% | >95% | [16] |
| Gomisin N | Schisandra chinensis | 0.0173% | >95% | [16] |
| This compound | Schisandra chinensis | 4.17% (from crude extract) | 98.0% | [16] |
| Gomisin A | Schisandra chinensis | 2.37% (from crude extract) | 98.1% | [16] |
| Schisantherin B | S. henryi (Microshoots) | 390.16 mg/100 g DW | N/A | [17] |
| Schisantherin A | S. henryi (Microshoots) | 73.16 mg/100 g DW | N/A |[17] |
Table 2: Pharmacokinetic Parameters and Bioavailability
| Lignan | Administration | Bioavailability | Key Findings | Reference |
|---|---|---|---|---|
| This compound B | Oral (Rats) | ~55.0% (female), ~19.3% (male) | Sex-dependent bioavailability; extensive distribution in ovaries and adipose tissue. | [5] |
| This compound A | Oral | Low | Poor water solubility and extensive first-pass metabolism. | [5] |
| Deoxythis compound (DA) & Schisantherin A (SA) | Nanoparticles (Oral) | Significantly enhanced | Encapsulation efficiency >90% (DA) and >85% (SA); particle size ~93 nm. |[18][19] |
Table 3: In Vitro Biological Activity of Schisandra Lignans
| Lignan(s) | Assay | Model | Concentration/IC₅₀ | Effect | Reference |
|---|---|---|---|---|---|
| This compound A & B | CYP3A Inhibition | Human Liver Microsomes | IC₅₀: 6-70 µM | Decreased CYP3A activity. | [20] |
| Gomisin A | CYP3A Inhibition | Human Liver Microsomes | Kᵢ = 0.35 µM | Potent CYP3A blocker. | [20] |
| This compound C | Antibacterial | P. acnes | - | Efficacy: this compound C > B > A. | [21] |
| Schisandra Lignan Extract (SLE) | Anti-inflammatory | LPS-stimulated RAW264.7 cells | 12.5, 25, 50 µg/mL | Suppressed NO, PGE2, TNF-α, IL-6 production. | [15] |
| Schisandra chinensis Extract (SCE) | Nrf2 Activation | HepG2 cells | 100-300 µg/mL | Increased NQO1 and GCLM gene expression 1.9-3.2 fold and 1.4-4.2 fold, respectively. |[13] |
Key Signaling Pathways
The therapeutic effects of Schisandra lignans are mediated by their interaction with multiple cellular signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.[11][15]
Caption: Activation of the Nrf2-mediated antioxidant pathway by Schisandra lignans.[13]
Experimental Protocols
This section details generalized methodologies for key experiments used in the research of Schisandra lignans.
Protocol 1: Isolation and Purification of Lignans via HPLC
This protocol outlines a general procedure for separating and purifying lignans from a crude Schisandra extract.[16]
1. Materials and Equipment:
-
Crude ethanol (B145695) or methanol (B129727) extract of Schisandra chinensis fruits.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Preparative C18 column.
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Ultrapure water.
-
Fraction collector.
-
Rotary evaporator.
2. Methodology:
-
Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might start at 30% A, increasing to 80% A over 60 minutes.
-
Flow Rate: 10-20 mL/min for preparative scale.
-
Detection: UV detection at a wavelength between 230-255 nm, where lignans show strong absorbance.[20][22]
-
Injection Volume: 1-5 mL of the prepared sample.
-
-
Fraction Collection: Collect fractions based on the peaks observed in the chromatogram using an automated fraction collector.
-
Purity Analysis and Final Preparation:
-
Analyze the purity of each collected fraction using analytical HPLC under optimized conditions.
-
Combine fractions with high purity (>95%).
-
Remove the solvent using a rotary evaporator to obtain the purified lignan as a powder or oil.
-
Caption: General experimental workflow for lignan isolation and purification.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay is commonly used to assess the cytotoxic or protective effects of lignans on cell lines.[12][16]
1. Materials and Equipment:
-
Target cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neuroprotection).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Purified lignan stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of the purified lignan in the culture medium. Replace the old medium with medium containing different concentrations of the lignan. Include a vehicle control (medium with DMSO, concentration typically <0.1%).
-
Incubation: Incubate the cells with the lignan for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (concentration that inhibits cell growth by 50%) can be determined by plotting viability against lignan concentration.
Protocol 3: In Vivo Hepatoprotective Activity Assessment
This protocol describes a common animal model using carbon tetrachloride (CCl₄) to induce acute liver injury and assess the protective effects of Schisandra lignans.[11][23]
1. Materials and Equipment:
-
Male BALB/c mice or Sprague-Dawley rats.
-
Schisandra lignan (e.g., this compound B) for administration.
-
Carbon tetrachloride (CCl₄).
-
Vehicle (e.g., corn oil or olive oil).
-
Biochemical assay kits for ALT, AST, SOD, MDA, GSH.
-
Histology equipment and reagents (formalin, paraffin, H&E stain).
2. Methodology:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Grouping and Treatment: Divide animals into groups (n=8-10 per group):
-
Control Group: Receives vehicle only.
-
Model Group: Receives vehicle + CCl₄.
-
Treatment Group(s): Receive different doses of the Schisandra lignan (e.g., 50, 100 mg/kg) via oral gavage daily for 7 days.
-
-
Induction of Liver Injury: On the last day of treatment, administer a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.1% in olive oil at 10 mL/kg) to the Model and Treatment groups. The Control group receives an i.p. injection of the vehicle.
-
Sample Collection: 24 hours after CCl₄ injection, euthanize the animals. Collect blood via cardiac puncture for serum separation. Perfuse and collect the liver.
-
Biochemical Analysis:
-
Use serum to measure the activity of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).
-
Use liver homogenates to measure levels of MDA, SOD, and GSH.
-
-
Histopathological Examination: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe liver architecture, necrosis, and inflammation.
Conclusion and Future Prospects
The lignans derived from Schisandra chinensis are potent bioactive compounds with a wide array of therapeutic applications that are well-supported by modern pharmacological research.[5] Their traditional use in TCM for protecting the liver, calming the nervous system, and enhancing vitality is now understood to be rooted in their ability to modulate complex cellular signaling pathways related to oxidation, inflammation, and apoptosis.[11][13][15] The quantitative data and established experimental protocols provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed, large-scale clinical trials are necessary to confirm the efficacy and safety of purified lignans for treating conditions like chronic liver disease, neurodegenerative disorders, and inflammatory diseases.[10]
-
Pharmacokinetic Optimization: Given the low oral bioavailability of some natural lignans, developing advanced drug delivery systems, such as the nanoparticle formulations already explored, is crucial to enhance their therapeutic potential.[5][18]
-
Synergistic Effects: Investigating the synergistic effects of combining Schisandra lignans with other therapeutic agents could lead to more effective treatment strategies.[6][8]
By continuing to explore the rich pharmacology of Schisandra lignans, the scientific community can unlock the full clinical potential of this ancient traditional medicine.
References
- 1. Schisandra: Benefits, Side Effects, and Forms [healthline.com]
- 2. hjmedicalgroup.com [hjmedicalgroup.com]
- 3. apothekary.com [apothekary.com]
- 4. Schisandra chinensis and its phytotherapeutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 21. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Preclinical Profile of Schisandrin: A Technical Guide to Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Schisandrin, a primary bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2] However, the translation of these promising preclinical findings into clinical applications is largely contingent on a thorough understanding of its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics, with a detailed presentation of quantitative data, experimental protocols, and relevant biological pathways.
Pharmacokinetic Profile of this compound in Preclinical Models
Preclinical studies, predominantly conducted in rodent models, have consistently demonstrated that this compound exhibits rapid absorption and elimination.[1] However, its oral bioavailability is notably low, a factor that presents a significant challenge for its development as a therapeutic agent.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration. The data highlights the significant first-pass metabolism that limits systemic exposure after oral ingestion.
Table 1: Pharmacokinetic Parameters of Pure this compound in Rats
| Administration Route | Dosage (mg/kg) | Cmax (μg/mL) | Tmax (min) | AUC (min·μg/mL) | Bioavailability (F%) |
| Intravenous (i.v.) | 10 | - | - | 43.11 | - |
| Oral (p.o.) | 10 | - | - | 6.71 ± 4.51 | 15.56 ± 10.47% |
Data sourced from a study utilizing a validated LC-MS/MS method.[3][4]
Table 2: Pharmacokinetic Parameters of this compound from Schisandra chinensis Extract in Rats (Oral Administration)
| Dosage of Extract (g/kg) | Equivalent this compound Dose (mg/kg) | Cmax (μg/mL) | Tmax (min) | AUC (min·μg/mL) | Bioavailability (F%) |
| 3 | 5.2 | 0.08 ± 0.07 | 22 - 200 | 17.58 ± 12.31 | 78.42 ± 54.91% |
| 10 | 17.3 | 0.15 ± 0.09 | 22 - 200 | 28.03 ± 14.29 | 37.59 ± 19.16% |
Interestingly, the oral bioavailability of this compound appears to be significantly higher when administered as part of a herbal extract compared to the pure compound.[1][3][4] This suggests that other constituents of the extract may enhance its absorption or inhibit its metabolism.
Experimental Protocols in Preclinical Pharmacokinetic Studies
The reliable determination of this compound's pharmacokinetic parameters hinges on robust and well-defined experimental methodologies. The following section outlines a typical protocol employed in preclinical studies.
Animal Models and Drug Administration
-
Animal Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.[1]
-
Study Design: A parallel study design is often employed to compare pharmacokinetic profiles across different administration routes (intravenous vs. oral) and formulations (pure compound vs. extract).[1][3]
-
Administration:
-
Intravenous (i.v.): Pure this compound is typically dissolved in a suitable vehicle and administered as a single bolus injection, often at a dose of 10 mg/kg.[3]
-
Oral (p.o.): For pure this compound, a dose of 10 mg/kg is common.[3] When using a Schisandra chinensis extract, doses can range from 3 g/kg to 10 g/kg.[3][4] The extract is typically suspended in a vehicle like water containing a suspending agent.
-
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points following drug administration.[1]
-
Sample Preparation: Plasma is separated from the blood samples. A liquid-liquid extraction or protein precipitation method is then used to isolate this compound from the plasma matrix.[3][4]
-
Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for the quantitative analysis of this compound in biological samples.[3][4][5] This method offers high selectivity, sensitivity, and rapidity.[3] The linear range for this compound in rat plasma is typically 5.0–1000 ng/mL, with a lower limit of quantification of 5 ng/mL.[3][4]
Pharmacokinetic Data Analysis
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.[3] The absolute oral bioavailability (F%) is calculated using the formula:
F (%) = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) x 100[3]
Bioavailability and Metabolism: The First-Pass Effect
The low oral bioavailability of pure this compound is primarily attributed to extensive first-pass metabolism in the liver and intestines.[1][3] This metabolic process significantly reduces the amount of active compound that reaches systemic circulation.
Key Metabolic Pathways and Transporters
The metabolism of this compound predominantly involves Phase I reactions, specifically demethylation and hydroxylation.[1][6]
-
Cytochrome P450 Enzymes (CYPs): The CYP3A4 enzyme is a key player in the metabolism of this compound.[1] The interaction of Schisandra lignans (B1203133) with CYP enzymes can also lead to drug-drug interactions.[7]
-
P-glycoprotein (P-gp): this compound is also a substrate for the efflux transporter P-glycoprotein (P-gp).[1][7] P-gp is present in the intestinal epithelium and actively transports this compound back into the intestinal lumen, further limiting its absorption.
Visualizing Key Processes
To better illustrate the experimental and metabolic pathways discussed, the following diagrams have been generated.
Caption: A typical experimental workflow for preclinical pharmacokinetic studies of this compound.
Caption: Conceptual diagram of this compound's first-pass metabolism.
Future Directions
The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption and elimination, with low oral bioavailability due to significant first-pass metabolism.[1] Future research should be directed towards strategies to enhance its systemic exposure. The development of novel drug delivery systems, such as solid dispersions, and the co-administration with inhibitors of CYP3A4 or P-gp could be promising approaches to improve the bioavailability of this compound.[1][8] Furthermore, while extensive data exists for rat models, pharmacokinetic studies in other preclinical species would provide a more comprehensive understanding. Ultimately, well-designed clinical studies in humans are necessary to validate these preclinical findings and to fully elucidate the therapeutic potential of this promising natural product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A LC-MS/MS Method for Quantifying the this compound B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of schizandrin metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Technical Guide to Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
Dibenzocyclooctadiene lignans (B1203133), a class of natural products predominantly found in plants of the Schisandraceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These complex molecules, characterized by a distinctive eight-membered ring system, exhibit a remarkable range of pharmacological effects, including hepatoprotective, anticancer, anti-inflammatory, and neuroprotective properties. This in-depth technical guide serves as a comprehensive resource, elucidating the critical relationship between the chemical structure of these lignans and their biological function. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this guide aims to empower researchers and drug development professionals in their quest for novel therapeutics.
Structure-Activity Relationship: A Quantitative Overview
The biological activity of dibenzocyclooctadiene lignans is exquisitely sensitive to their structural features. Substitutions on the aromatic rings, the stereochemistry of the biphenyl (B1667301) linkage, and modifications to the cyclooctadiene ring all play a pivotal role in determining the potency and selectivity of these compounds. The following tables summarize the quantitative structure-activity relationship (SAR) data for various biological activities.
Hepatoprotective Activity
Dibenzocyclooctadiene lignans have shown significant promise in protecting the liver from various insults. The hepatoprotective effects are often evaluated against toxins like acetaminophen (B1664979) (APAP).
| Compound | Cell Line | Assay | IC50 / % Viability | Reference |
| Heilaohusuin B | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Compound 10 | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Compound 13 | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Compound 21 | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Compound 32 | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Compound 41 | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Compound 46 | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Compound 49 | HepG2 | APAP-induced toxicity | >52.2% viability at 10 µM | [1] |
| Spirobenzofuranoid 6 | HepG2 | N-acetyl-p-aminophenol-induced toxicity | 52.2% cell survival at 10 µM | [2] |
| Spirobenzofuranoid 15 | HepG2 | N-acetyl-p-aminophenol-induced toxicity | 50.2% cell survival at 10 µM | [2] |
Key SAR Insights for Hepatoprotective Activity: The presence of specific substituents and the overall molecular conformation are critical for hepatoprotection. While detailed quantitative SAR is still emerging, the data suggests that complex structures like spirobenzofuranoids can confer significant protective effects.
Anticancer Activity
The cytotoxic effects of dibenzocyclooctadiene lignans against various cancer cell lines highlight their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Gomisin G | Leukemia & HeLa | 5.51 µg/mL | [3] |
| Benzoylgomisin Q | Leukemia | 55.1 µg/mL | [3] |
| Schisantherin A | Leukemia | 61.2 µg/mL | [3] |
| Benzoylgomisin Q | HeLa | 61.2 µg/mL | [3] |
Key SAR Insights for Anticancer Activity: The type and position of ester groups on the cyclooctadiene ring, as well as the substituents on the aromatic rings, significantly influence the cytotoxic potency. For instance, the presence of a benzoyl group can contribute to the anticancer effect.
Anti-inflammatory Activity
Dibenzocyclooctadiene lignans modulate inflammatory responses, primarily through the inhibition of nitric oxide (NO) production.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kadsuindutain A | RAW264.7 | NO Production Inhibition | 10.7 | [4] |
| Kadsuindutain B | RAW264.7 | NO Production Inhibition | 15.2 | [4] |
| Kadsuindutain C | RAW264.7 | NO Production Inhibition | 20.1 | [4] |
| Kadsuindutain D | RAW264.7 | NO Production Inhibition | 25.6 | [4] |
| Kadsuindutain E | RAW264.7 | NO Production Inhibition | 34.0 | [4] |
| Schizanrin F | RAW264.7 | NO Production Inhibition | 18.5 | [4] |
| Schizanrin O | RAW264.7 | NO Production Inhibition | 22.3 | [4] |
| Schisantherin J | RAW264.7 | NO Production Inhibition | 28.9 | [4] |
Key SAR Insights for Anti-inflammatory Activity: Lignans with an S-biphenyl configuration and a methylenedioxy group tend to exhibit strong inhibition of microglia activation[5]. The presence of a methoxy (B1213986) group on the cyclooctadiene ring can enhance activity, while acetyl or hydroxyl groups at C-7 may decrease it[5].
Neuroprotective Activity
These lignans have demonstrated the ability to protect neuronal cells from various toxins, suggesting their potential in neurodegenerative diseases.
| Compound | Cell Line | Assay | Effect | Reference |
| Deoxyschisandrin | Rat Cortical Cells | Glutamate-induced toxicity | Significant attenuation | [6][7] |
| Gomisin N | Rat Cortical Cells | Glutamate-induced toxicity | Significant attenuation | [6][7] |
| Wuweizisu C | Rat Cortical Cells | Glutamate-induced toxicity | Significant attenuation | [6][7] |
| Ananolignan F | In vitro assay | Neuroprotective effects | Significant | [8] |
| Ananolignan L | In vitro assay | Neuroprotective effects | Significant | [8] |
Key SAR Insights for Neuroprotective Activity: The ability to inhibit intracellular calcium increase, improve the glutathione (B108866) defense system, and inhibit the formation of cellular peroxides are key mechanisms. Specific structural features of compounds like deoxythis compound, gomisin N, and wuweizisu C contribute to these effects[6][7].
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of dibenzocyclooctadiene lignans stem from their ability to modulate multiple intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Keap1/Nrf2/ARE Pathway
The Keap1-Nrf2-ARE pathway is a critical regulator of cellular antioxidant responses. Dibenzocyclooctadiene lignans can activate this pathway, leading to the expression of cytoprotective genes. This is a key mechanism for their hepatoprotective and anti-inflammatory effects.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective Dibenzocyclooctadiene and Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Dibenzocyclooctadiene lignans with antineurodegenerative potential from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin's Effects on Mitochondrial Function and Bioenergetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrins, a group of bioactive dibenzocyclooctadiene lignans (B1203133) isolated from the fruit of Schisandra chinensis, have garnered significant attention for their therapeutic potential, particularly in the context of cellular and mitochondrial health. These compounds have been traditionally used in Eastern medicine and are now being rigorously investigated for their antioxidant, anti-inflammatory, and neuroprotective properties. A growing body of evidence indicates that the beneficial effects of schisandrins are, in large part, attributable to their profound impact on mitochondrial function and bioenergetics. This technical guide provides a comprehensive overview of the mechanisms through which schisandrins modulate mitochondrial activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of Action
Schisandrins exert a multi-faceted influence on mitochondria, enhancing their efficiency, promoting their biogenesis, and protecting them from oxidative damage.
Enhancement of Mitochondrial Bioenergetics
Schisandrins have been shown to augment cellular energy production by positively influencing mitochondrial respiration and ATP synthesis.
-
ATP Production: Schisandrin (B1198587) B has been observed to significantly enhance mitochondrial energy metabolism, with one study reporting a 53.411% increase in ATP production in HT22 cells under oxidative stress.[1] Other studies have also noted that this compound B can increase ATP production in rodent models, contributing to its protective effects.[2] this compound A has also been shown to restore ATP levels in cells subjected to oxidative damage.[3] This enhancement of ATP generation is a cornerstone of the "Qi-invigorating" effects described in Traditional Chinese Medicine.
-
Oxygen Consumption Rate (OCR): By employing techniques such as the Seahorse XF Cell Mito Stress Test, researchers can dissect the impact of schisandrins on mitochondrial respiration. While specific fold-changes are not always reported in the literature, the general trend indicates that schisandrins can improve mitochondrial respiratory function.[2] A mixture of Schisandra chinensis extract and ascorbic acid has been found to restore mitochondrial respiration in mice.[3]
Preservation of Mitochondrial Membrane Potential and Integrity
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis.
-
Mitochondrial Membrane Potential (ΔΨm): Schisandrins have been demonstrated to preserve ΔΨm in the face of cellular stressors. For instance, this compound significantly alleviates the loss of mitochondrial membrane potential induced by amyloid-β oligomers in primary hippocampal neurons.[3][4] Similarly, this compound B has been shown to reduce the loss of mitochondrial membrane potential in various cell and animal models of oxidative stress.[2][3] This protective effect is crucial for preventing the initiation of apoptosis.
-
Mitochondrial Permeability Transition Pore (mPTP): Schisandrins can protect against the opening of the mPTP, a key event in the intrinsic apoptotic pathway. By preventing mPTP opening, schisandrins inhibit the release of cytochrome c from the mitochondria into the cytosol, thereby averting caspase activation and subsequent cell death.[3][5]
Promotion of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is vital for maintaining cellular energy homeostasis and responding to physiological demands.
-
Key Regulators: Schisandrins, particularly this compound C, have been shown to enhance mitochondrial biogenesis.[6][7] This is achieved through the activation of key signaling pathways that upregulate the expression of master regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Nuclear Respiratory Factor 1 (NRF-1).[6]
Antioxidant Effects and Attenuation of Mitochondrial Oxidative Stress
Mitochondria are a primary source of reactive oxygen species (ROS), and excessive ROS production can lead to oxidative damage and cellular dysfunction.
-
ROS Scavenging and Antioxidant Enzyme Induction: Schisandrins exhibit potent antioxidant properties. They can directly scavenge ROS and also enhance the endogenous antioxidant defense system.[6] this compound B treatment has been shown to increase the levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[8][9] This is often mediated through the activation of the Nrf2 signaling pathway.
Signaling Pathways Modulated by Schisandrins
The beneficial effects of schisandrins on mitochondrial function are orchestrated through the modulation of key intracellular signaling cascades.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Upon stimulation by schisandrins, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for a battery of protective proteins, including heme oxygenase-1 (HO-1), SOD, and enzymes involved in glutathione synthesis.[10][11][12][13][14] Studies have shown that this compound A and B can significantly increase the nuclear translocation of Nrf2 and upregulate the expression of its target genes.[15] For example, this compound A and B at concentrations of 20 µM and 200 µM, respectively, can lead to a 4.0- and 4.3-fold increase in NQO1-ARE luciferin (B1168401) levels, indicative of Nrf2 activation.[15]
The AMPK/PGC-1α Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.
Schisandrins, including this compound C, can activate AMPK.[16] Activated AMPK, in turn, can phosphorylate and activate PGC-1α. PGC-1α then co-activates nuclear respiratory factors (NRF-1 and NRF-2), which are transcription factors that promote the expression of genes involved in mitochondrial biogenesis and function, including mitochondrial transcription factor A (TFAM). This cascade of events leads to an increase in the number and functional capacity of mitochondria.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of schisandrins on various mitochondrial parameters as reported in the literature.
Table 1: Effects of Schisandrins on Mitochondrial Bioenergetics
| This compound Type | Parameter | Cell/Animal Model | Concentration/Dose | Effect | Reference |
| This compound B | ATP Production | HT22 cells | Not specified | ↑ 53.411% | [1] |
| This compound A | ATP Levels | C2C12 cells | Not specified | Restoration | [3] |
| This compound B | ATP Levels | HaCaT cells | Not specified | Restoration | [3] |
| S. chinensis extract + Ascorbic Acid | Mitochondrial Respiration | Mice | Not specified | Restoration | [3] |
Table 2: Effects of Schisandrins on Mitochondrial Integrity and Biogenesis
| This compound Type | Parameter | Cell/Animal Model | Concentration/Dose | Effect | Reference |
| This compound | Mitochondrial Membrane Potential | Rat primary hippocampal neurons | 2 µg/mL | Alleviation of loss | [3][4] |
| This compound B | Mitochondrial Membrane Potential | Various models | Not specified | Reduction of loss | [2][3] |
| This compound A | Mitochondrial Membrane Potential | C2C12 cells | Not specified | Maintenance | [3] |
| This compound C | Mitochondrial Biogenesis | C2C12 skeletal muscle cells | Not specified | Enhanced | [6] |
| This compound C | PGC-1α Expression | Human dental pulp cells | Not specified | Increased | [7] |
Table 3: Effects of Schisandrins on Key Protein Expression and Activity
| This compound Type | Protein/Enzyme | Cell/Animal Model | Concentration/Dose | Effect (Fold Change/ % Change) | Reference |
| This compound A | NQO1-ARE Luciferin Activity | HepG2 cells | 20 µM | ↑ 4.0-fold | [15] |
| This compound B | NQO1-ARE Luciferin Activity | HepG2 cells | 200 µM | ↑ 4.3-fold | [15] |
| S. chinensis Extract | NQO1-ARE Luciferin Activity | HepG2 cells | 200 µg/mL | ↑ 6.1-fold | [15] |
| S. chinensis Extract | Intracellular GSH | HepG2 cells | 200 µg/mL | ↑ 8.2-fold | [15] |
| This compound B | Bax/Bcl-2 Ratio | L02 cells | 40 µM | ↓ (regulated towards anti-apoptotic) | [9] |
| This compound B | SOD and GSH | Mice | Not specified | Significantly increased | [8] |
| This compound C | p-AMPK | 3T3-L1 cells | Not specified | Significantly increased | [16] |
| This compound C | HO-1 Expression | Human dental pulp cells | Not specified | Increased | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on mitochondrial function.
Experimental Workflow Overview
Mitochondrial Membrane Potential (ΔΨm) Assay
1. JC-1 Assay
-
Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Wash the cells twice with a pre-warmed assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence for each well. An increase in this ratio indicates hyperpolarization, while a decrease signifies depolarization.
-
2. TMRE Assay
-
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity of TMRE is proportional to the ΔΨm.
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound and appropriate controls as described for the JC-1 assay.
-
Prepare a TMRE working solution (typically 200-1000 nM) in pre-warmed cell culture medium.
-
Add the TMRE working solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with pre-warmed assay buffer.
-
Add fresh assay buffer to the wells.
-
Measure the fluorescence intensity at Ex/Em = 549/575 nm.
-
Cellular Respiration Assay (Seahorse XF Cell Mito Stress Test)
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Cell Mito Stress Test involves the sequential injection of mitochondrial respiratory chain inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Protocol:
-
Day 1: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Day 2 (Assay Day):
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Replace the cell culture medium with the pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)
-
Port C: Rotenone/antimycin A (complex I and III inhibitors, respectively)
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR, followed by OCR measurements after each inhibitor injection.
-
-
ATP Production Assay (Bioluminescence)
-
Principle: This assay is based on the ATP-dependent luciferin-luciferase reaction. The amount of light produced is directly proportional to the amount of ATP present in the sample.
-
Protocol:
-
Seed and treat cells in a 96-well white, opaque-bottom plate.
-
After treatment, lyse the cells to release intracellular ATP using a suitable lysis buffer.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
A standard curve with known ATP concentrations should be run in parallel to quantify the ATP levels in the samples.
-
Conclusion and Future Perspectives
Schisandrins represent a promising class of natural compounds with the ability to enhance mitochondrial function and bioenergetics. Their multifaceted mechanism of action, encompassing the promotion of ATP synthesis, preservation of mitochondrial integrity, stimulation of mitochondrial biogenesis, and attenuation of oxidative stress, underscores their therapeutic potential for a range of conditions associated with mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders, and age-related decline. The activation of the Nrf2/ARE and AMPK/PGC-1α signaling pathways appears to be central to these beneficial effects.
Future research should focus on elucidating the precise molecular targets of different this compound analogues to optimize their therapeutic efficacy. Further clinical trials are warranted to translate the promising preclinical findings into effective treatments for human diseases. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the intricate interplay between schisandrins and mitochondrial biology.
References
- 1. This compound B Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Restores the Amyloid β-Induced Impairments on Mitochondrial Function, Energy Metabolism, Biogenesis, and Dynamics in Rat Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound B decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against carbon tetrachloride toxicity in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antioxidant properties of this compound C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2-mediated HO-1 induction contributes to antioxidant capacity of a Schisandrae Fructus ethanol extract in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound B induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Schisandrin Binding to Protein Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin, a bioactive lignan (B3055560) derived from the medicinal plant Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in silico approaches used to model the binding of this compound to its protein targets. It includes a summary of known protein targets and their binding affinities, detailed experimental protocols for key in silico methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.
Introduction
Schisandra chinensis has a long history of use in traditional medicine, and its therapeutic properties are largely attributed to a class of dibenzocyclooctadiene lignans, collectively known as Schisandrins.[1] Among these, this compound A, B, and C are the most studied. These molecules exert their biological effects by modulating the activity of various protein targets, thereby influencing critical cellular processes. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, has emerged as a powerful tool to investigate these interactions at an atomic level. These computational methods provide valuable insights into binding affinities, interaction patterns, and the dynamic behavior of this compound-protein complexes, guiding experimental studies and aiding in the optimization of lead compounds.
Known Protein Targets of this compound and Binding Affinities
In silico studies have identified several potential protein targets for Schisandrins, implicating their involvement in key signaling pathways related to cancer, inflammation, and neurodegenerative diseases. Molecular docking studies have quantified the binding affinities of different this compound analogues to these targets, providing a basis for understanding their structure-activity relationships.
| This compound Analogue | Protein Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| This compound A | PI3K | - | - | -4.9 | - | [2] |
| This compound A | TXNRD1 | - | - | -5.33 | - | [3] |
| This compound A | LPCAT3 | - | - | -7.24 | - | [3] |
| This compound A | SLC7A11 | - | - | -6.42 | - | [3] |
| This compound B | Bcl-2 | - | AutoDock | Higher than Sch A and C | - | [4] |
| This compound B | Bax | - | AutoDock | Higher than Sch A and C | - | [4] |
| This compound B | p53 | - | AutoDock | Higher than Sch A and C | - | [4] |
| This compound B | Caspase-3 | - | AutoDock | Higher than Sch A and C | - | [4] |
| This compound B | AKT1 | - | - | - | - | [5] |
| This compound B | P-glycoprotein | - | - | - | - | [6] |
| This compound C | AKT | - | - | < -5.0 | - | [2] |
| This compound C | PI3K | - | - | < -5.0 | - | [2] |
| This compound C | TGFBR1 | - | - | - | - | [7] |
In Silico Experimental Protocols
This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with its protein targets.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol outlines the general steps using AutoDock Vina, a widely used open-source docking program.
Protocol:
-
Receptor and Ligand Preparation:
-
Receptor: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-factors, and other heteroatoms. Add polar hydrogens and assign partial charges. Convert the file to the PDBQT format using tools like MGLTools.
-
Ligand: Obtain the 3D structure of the this compound analogue from databases like PubChem. Use software like Avogadro or ChemDraw to generate a 3D conformer and save it in a suitable format (e.g., MOL2). Convert the ligand file to the PDBQT format, defining rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by using active site prediction servers.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Visualize the protein-ligand interactions for the best-scoring poses using molecular graphics software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Molecular Dynamics Simulation Workflow
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding pose obtained from docking. This protocol outlines the general steps using GROMACS.
Protocol:
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex.
-
Generate topology and parameter files for the this compound ligand using a force field parameterization server like CGenFF.
-
Use GROMACS pdb2gmx to generate the protein topology using a suitable force field (e.g., CHARMM36).
-
Merge the protein and ligand topologies and coordinate files.
-
Create a simulation box and solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation:
-
Energy Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Conduct two phases of equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) to stabilize the system's temperature and pressure.
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate the trajectory of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability and dynamics of the complex.
-
Calculate the Root Mean Square Deviation (RMSD) to evaluate the stability of the protein and ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and occupancy throughout the simulation.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).
-
This compound-Modulated Signaling Pathways
In silico and experimental studies suggest that this compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
PI3K/AKT/mTOR Signaling Pathway
This compound C has been shown to interact with PI3K and AKT, key components of a pathway that regulates cell growth, proliferation, and survival.[2][8] Inhibition of this pathway is a common strategy in cancer therapy.
Apoptosis Signaling Pathway
This compound B has been demonstrated to induce apoptosis in cancer cells by modulating the expression of key apoptosis-related proteins like Bcl-2, Bax, and p53.[4][9] This action promotes programmed cell death in malignant cells.
Ferroptosis Signaling Pathway
Recent studies have shown that this compound A can modulate ferroptosis, an iron-dependent form of programmed cell death, by targeting proteins such as SLC7A11.[3] This suggests a novel anti-cancer mechanism for this compound.
Conclusion
In silico modeling serves as an indispensable tool in modern drug discovery and development. For natural products like this compound, these computational approaches provide a rapid and cost-effective means to identify and characterize interactions with protein targets, thereby accelerating the elucidation of their therapeutic mechanisms. The methodologies and data presented in this guide offer a foundation for researchers to further explore the pharmacological potential of this compound and its derivatives. Future work should focus on integrating in silico predictions with experimental validation to build more accurate and predictive models for the development of novel this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Protein-Ligand Complex [mdtutorials.com]
- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound B inhibits inflammation and ferroptosis in S.aureus-induced mastitis through regulating SIRT1/p53/SLC7A11 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for HPLC Method Development in Schisandrin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin (B1198587) is a bioactive dibenzocyclooctadiene lignan (B3055560) predominantly found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Due to its various pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects, accurate and precise quantification of this compound in raw materials, extracts, and final products is crucial for quality control and standardization.[1] This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including a comprehensive experimental protocol and a summary of validated performance data.
The principle of this method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector.[1] The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[1] The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.[1]
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Samples containing this compound (e.g., powdered Schisandra chinensis fruit, extracts)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Ultrasonic bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh approximately 0.3 g of the pulverized and sieved (60 mesh) sample into a 25 mL volumetric flask.[1]
-
Add 25 mL of methanol to the flask.[1]
-
Extract the sample in an ultrasonic bath for 20 minutes at room temperature.[1]
-
Allow the solution to cool to room temperature and then add methanol to compensate for any volume loss.[1]
-
Clarification: Centrifuge the extract at 14,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
Chromatographic Conditions
Two common approaches for the HPLC analysis of this compound are presented below. Method 1 utilizes an isocratic elution, which is simpler and faster, while Method 2 employs a gradient elution for potentially better resolution of multiple lignans.
Method 1: Isocratic Elution
-
Column: C18 Bondclone[2]
-
Mobile Phase: Methanol:Water (68:32, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method 2: Gradient Elution
-
Column: Elite ODS C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: Acetonitrile[3]
-
Mobile Phase B: Water[3]
-
Gradient Program:
-
0-10 min: 50% A
-
10-35 min: 50% - 65% A
-
35-45 min: 65% - 100% A
-
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 217 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
Data Analysis and Calculation
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve using the peak area. The content of this compound in the original sample can be calculated using the following formula:[1]
Content (mg/g) = (Concentration from curve (µg/mL) x Extraction Volume (mL)) / (Sample Weight (g) x 1000)[1]
Data Presentation
The following tables summarize the quantitative data from various reported HPLC methods for this compound quantification, providing a basis for method validation and comparison.
Table 1: Comparison of HPLC Methods for this compound Quantification
| Parameter | Method A | Method B | Method C |
| Column | C18 Bondclone[2] | Agilent Zorbax SB-C18 | Elite ODS C18[3] |
| Column Dimensions | - | 150 mm x 4.6 mm, 5.0 µm | 250 mm x 4.6 mm, 5 µm[3] |
| Mobile Phase | Methanol:Water (68:32, v/v)[2] | Methanol:Water (48:52, v/v) | Acetonitrile and Water (Gradient)[3] |
| Flow Rate | 1.0 mL/min[2] | - | 1.0 mL/min[3] |
| Detection Wavelength | 220 nm[2] | 250 nm | 217 nm |
| Column Temperature | - | - | 30°C |
| Injection Volume | - | - | 10 µL |
Table 2: Summary of Validation Parameters for this compound Quantification by HPLC
| Parameter | Reported Value | Reference |
| Linearity Range (µg/mL) | 0.008 - 4.8 | [2] |
| 25.02 - 150.1 | [3] | |
| 0.2 - 2.0 | [4] | |
| Correlation Coefficient (r²) | 0.9996 | [2] |
| ≥ 0.9995 | [3] | |
| 0.9996 | [4] | |
| Limit of Detection (LOD) (µg/mL) | 0.005 | [2] |
| Average Recovery (%) | ~98% | [2] |
| 97.74 - 102.71% | [3] | |
| 100.5% | [4] | |
| Precision (RSD %) | ≤ 3.5% (for Recovery) | [2] |
| < 0.79% (Intra- and Inter-day) | ||
| 2.84% | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the HPLC method development and quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
Logical Relationship for Method Development
The following diagram outlines the logical decision-making process during HPLC method development for this compound.
Caption: HPLC method development decision pathway.
References
Application Notes and Protocols: In Vitro Cell-Based Assays for Schisandrin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin (B1198587) is a major bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Various isomers, including this compound A, B, and C, have been identified and are the subject of extensive research. These compounds exhibit a wide range of pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1] This document provides detailed application notes and protocols for in vitro cell-based assays to evaluate and quantify the biological activities of this compound, aiding researchers in the exploration of its therapeutic potential.
Application Notes: Biological Activities and Relevant Assays
Schisandrins modulate numerous cellular processes. Below are key biological activities and the corresponding in vitro assays used to assess them.
Neuroprotective Activity
Schisandrins have shown significant potential in protecting neuronal cells from various insults, such as those induced by amyloid-β (Aβ) peptides in Alzheimer's disease models.[2][3] The protective mechanisms often involve the activation of signaling pathways like ERK/MAPK and PI3K/Akt, which regulate cell survival, inflammation, and autophagy.[2][4]
Common Cell Lines: SH-SY5Y (human neuroblastoma), SK-N-SH (human neuroblastoma), PC12 (rat pheochromocytoma).[2][4]
Key Assays:
-
Cell Viability Assays (MTT, MTS): To quantify the protective effect of this compound against neurotoxin-induced cell death.[2]
-
Apoptosis Assays (Flow Cytometry, Hoechst Staining): To measure the inhibition of programmed cell death.[5][6]
-
Neurite Outgrowth Assays: To assess the promotion of neuronal differentiation and regeneration.[7][8]
Table 1: Quantitative Data on Neuroprotective Effects of Schisandrins
| Compound | Cell Line | Model/Toxin | Assay | Effective Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| This compound A | SH-SY5Y, SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | MTT | 5, 10, 15 µg/mL | Significantly increased cell viability. | [2] |
| This compound A | SH-SY5Y, SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | Flow Cytometry | 10, 15 µg/mL | Reduced apoptosis rate. | [2] |
| this compound + Nootkatone (B190431) | PC12 | Aβ₁₋₄₂ | ELISA | 50 µM (Sch) + 10 µM (Nkt) | Inhibited Aβ secretion and inflammation via PI3K/Akt pathway. |[4] |
Anti-Inflammatory Activity
Schisandrins exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. This is particularly relevant in conditions like osteoarthritis and sepsis.[9][10] The primary mechanism involves the suppression of the NF-κB and MAPK signaling pathways, leading to reduced production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11]
Common Cell Lines: RAW 264.7 (murine macrophage), Chondrocytes.[9][10]
Key Assays:
-
Griess Assay: To measure the inhibition of nitric oxide (NO) production.[12]
-
ELISA: To quantify the reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE₂.[11]
-
Western Blot/qPCR: To analyze the expression of inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-p65, p-p38).[9][13]
Table 2: Quantitative Data on Anti-inflammatory Effects of Schisandrins
| Compound | Cell Line | Stimulant | Assay | Effective Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| This compound | RAW 264.7 | LPS | Griess, ELISA | 50 µM | Inhibited NO and PGE₂ production. | [10][11] |
| This compound A | RAW 264.7 | LPS | ELISA | 50 µM | Reduced release of TNF-α (48%), IL-1β (66%), and IL-6 (41%). | [11] |
| This compound B | RAW 264.7 | LPS | ELISA | 50 µM | Reduced release of TNF-α (48%), IL-1β (55%), and IL-6 (27%). | [11] |
| this compound B | Rat Chondrocytes | IL-1β | Western Blot | 10, 25, 50 µM | Decreased IL-1β-induced p65 phosphorylation and nuclear translocation. |[9] |
Antioxidant Activity
A key mechanism of this compound's therapeutic effect is its ability to combat oxidative stress. This is achieved by activating the Nrf2/HO-1 antioxidant response pathway, which upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[14][15][16]
Common Cell Lines: C2C12 (murine myoblasts), HTR-8/SVneo (human trophoblast), RAECs (rat aortic endothelial cells).[14][17][18]
Key Assays:
-
ROS Detection Assays: Using fluorescent probes like DCFH-DA to measure intracellular reactive oxygen species (ROS).[19]
-
Enzyme Activity Assays: To determine the activity of antioxidant enzymes (SOD, CAT, GSH-Px).[15]
-
DPPH Assay: To measure direct radical scavenging activity.[20]
-
Western Blot/qPCR: To assess the activation of the Nrf2/HO-1 pathway.[14][21]
Table 3: Quantitative Data on Antioxidant Effects of Schisandrins
| Compound | Cell Line | Model/Toxin | Assay | Effective Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| This compound B | HTR-8/SVneo | Benzo(a)pyrene | PCR, Western Blot | Not specified | Increased mRNA and protein expression of Nrf2, HO-1, NQO1. | [17][22] |
| This compound B | RAECs | Angiotensin II | DHE/DCF Staining | 10, 20 µM | Ameliorated oxidative stress. | [18] |
| Schisandrae Fructus Ethanol Extract | C2C12 | H₂O₂ | Western Blot | Not specified | Activated Nrf2/HO-1 pathway. |[14] |
Hepatoprotective Activity
Schisandrins are well-known for their liver-protective effects, which are beneficial in conditions like alcoholic liver disease, nonalcoholic fatty liver disease (NAFLD), and liver fibrosis.[1][23][24] They act by reducing liver enzyme leakage, inhibiting inflammation, and suppressing the activation of hepatic stellate cells.[23][25]
Common Cell Lines: HepG2 (human hepatoma), LX-2 (human hepatic stellate cells), Primary Hepatocytes.[26]
Key Assays:
-
Enzyme Leakage Assays: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium.[25][27]
-
Lipid Accumulation Assays (Oil Red O Staining): To visualize and quantify fat deposition in hepatocytes.
-
Collagen Deposition Assays (Sirius Red Staining): To assess the anti-fibrotic effects on hepatic stellate cells.
Table 4: Quantitative Data on Hepatoprotective Effects of Schisandrins
| Compound | Cell Line/Model | Effect Measured | Assay | Effective Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| This compound B | Macrophages (in vitro) | Macrophage Polarization | Western Blot | Not specified | Inhibited NF-κB signaling via PPARγ. | [23] |
| This compound C | LX-2, HSC-T6 | Inflammation | qPCR | Not specified | Reduced mRNA level of IL-6. | [26] |
| Schisandra chinensis Extract | Rat Model | Liver Enzymes | Biochemical Kits | Not specified | Decreased elevated serum AST and ALT levels. |[25] |
Anti-Cancer Activity
Schisandrins have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. They can induce apoptosis and inhibit cell migration, with mechanisms potentially involving the PI3K/Akt and MAPK signaling pathways.[5][6]
Common Cell Lines: MDA-MB-231 (breast cancer), MCF-7 (breast cancer), Bel-7402 (hepatoma).[5][6]
Key Assays:
-
Cell Viability/Cytotoxicity Assays (MTT): To determine the dose-dependent inhibitory effect on cancer cell growth.[5][6]
-
Wound Healing/Transwell Migration Assays: To assess the inhibition of cancer cell motility.[5]
-
Apoptosis Assays (Hoechst Staining, Western Blot for Caspase-3): To confirm the induction of programmed cell death.[5][6]
Table 5: Quantitative Data on Anti-Cancer Effects of Schisandrins
| Compound | Cell Line | Assay | IC₅₀ Value | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| This compound A | MDA-MB-231 | MTT | 26.61 µM | Inhibited proliferation and migration, promoted apoptosis. | [5] |
| This compound A | MCF-7 | MTT | 112.67 µM | Inhibited proliferation in a dose-dependent manner. | [5] |
| This compound C | Bel-7402 | MTT | 81.58 µM | Cytotoxicity was dose-dependent. | [6][28] |
| This compound C | KB-3-1 | MTT | 108.00 µM | Cytotoxicity was dose-dependent. | [6] |
| this compound C | Bcap37 | MTT | 136.97 µM | Cytotoxicity was dose-dependent. |[6] |
Key Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are mediated through its interaction with multiple intracellular signaling pathways. Visualizing these pathways is crucial for understanding its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory genes like iNOS, COX-2, and various cytokines.[9][13][23]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is crucial for regulating cellular responses to stress, inflammation, and apoptosis. This compound has been shown to modulate this pathway, for instance by inhibiting the phosphorylation of p38 and JNK in inflammatory models or activating ERK in neuroprotective contexts.[2][9][13]
Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is the primary cellular defense against oxidative stress. Under stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes. This compound can activate this pathway, enhancing the cell's capacity to neutralize ROS.[14][15][18]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key in vitro assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[29][30]
Materials:
-
96-well cell culture plates
-
Test cells (e.g., SH-SY5Y, RAW 264.7)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Toxin/Stimulant (e.g., Aβ, LPS), if applicable
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[31]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[31][32]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.[6][31] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest this compound concentration) and a "medium only" control (no cells) for background measurement.
-
If testing for protective effects, pre-treat with this compound for 1-2 hours before adding the toxin/stimulant.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[31]
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[29][31]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[29][33]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[31] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[29][32]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
-
Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)
This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes before use.
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
LPS (Lipopolysaccharide) from E. coli
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour.[12]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[12] Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction: Add 50 µL of the collected supernatant or standard to a new 96-well plate. Add 50 µL of Griess Reagent to each well.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
Protocol 3: Antioxidant Assay (Intracellular ROS Measurement)
This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent compound DCF.
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (black, clear bottom is ideal) and allow them to attach. Treat cells with this compound for the desired duration (e.g., 6-24 hours).
-
Loading with DCFH-DA: Remove the medium, wash cells once with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: Wash the cells twice with PBS to remove excess probe. Add 100 µL of the oxidative stress inducer (e.g., H₂O₂) to the appropriate wells. Include a positive control (inducer only) and a negative control (no inducer).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[19] Readings can be taken kinetically over time or as an endpoint measurement after a specific incubation period (e.g., 30-60 minutes).
-
Data Analysis: Quantify the ROS levels by comparing the fluorescence intensity of this compound-treated groups to the control groups.
Protocol 4: Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-ERK, Nrf2).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[31] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. This compound A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic neuroprotective effect of this compound and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound A Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of this compound isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Action between this compound A and this compound B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF-κB and MAPK signalling pathways - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. This compound B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. This compound B protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)this compound B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. This compound B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Schisandra chinensis Prevents Alcohol-Induced Fatty Liver Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Study on the Hepatoprotection of Schisandra chinensis Caulis Polysaccharides in Nonalcoholic Fatty Liver Disease in Rats Based on Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. broadpharm.com [broadpharm.com]
- 31. benchchem.com [benchchem.com]
- 32. protocols.io [protocols.io]
- 33. benchchem.com [benchchem.com]
Application Notes and Protocols: Animal Models for Studying the Neuroprotective Effects of Schisandrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin (B1198587), a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potential neuroprotective properties. Traditionally used in Eastern medicine, modern research is uncovering the molecular mechanisms by which this compound and its derivatives (this compound A, B, and C) may offer therapeutic benefits for a range of neurodegenerative disorders. These compounds have demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects in various preclinical studies.[1][2] This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the neuroprotective effects of this compound. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of neuroscience and drug development.
Animal Models for Neurodegenerative Diseases
The study of this compound's neuroprotective potential has been conducted in various animal models that mimic the pathological hallmarks of human neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
Alzheimer's Disease (AD) Models
AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to progressive cognitive decline. Several animal models are employed to replicate these features and assess the therapeutic efficacy of compounds like this compound.
-
Amyloid-β (Aβ)-Induced Models: Direct administration of Aβ peptides into the brain of rodents induces AD-like pathologies, including cognitive deficits and neuroinflammation. This is a widely used model to screen for compounds that can mitigate Aβ toxicity.
-
APP/PS1 Transgenic Mice: These mice express human mutant forms of amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive impairments, closely mimicking the progression of familial AD.
-
Streptozotocin (STZ)-Induced Model: Intracerebroventricular (ICV) injection of STZ induces a state of insulin (B600854) resistance in the brain, leading to cognitive deficits, oxidative stress, and neuroinflammation, which are also observed in sporadic AD.[3][4][5][6]
Parkinson's Disease (PD) Models
PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, resulting in motor dysfunction.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons, inducing a Parkinsonian-like syndrome in mice and primates.[7][8][9][10][11] This model is instrumental in studying the mechanisms of dopaminergic neurodegeneration and evaluating neuroprotective agents.
Cerebral Ischemia Models
Cerebral ischemia, or stroke, results from a disruption of blood supply to the brain, leading to neuronal death and neurological deficits.
-
Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model involves the temporary or permanent occlusion of the middle cerebral artery in rodents, leading to a focal ischemic stroke. It is a standard model for investigating the pathophysiology of stroke and testing neuroprotective therapies.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound and its derivatives in different animal models.
Table 1: Effects of this compound on Cognitive and Motor Performance
| Animal Model | This compound Derivative | Dosage | Administration Route | Behavioral Test | Key Findings |
| Aβ1-42-induced AD (Mouse) | This compound + Nootkatone (B190431) | - | Oral | Morris Water Maze | Shorter escape latency and more time in the target quadrant.[2] |
| STZ-induced AD (Rat) | This compound | - | - | Morris Water Maze | Alleviated the decline in memory and learning abilities. |
| MPTP-induced PD (Mouse) | This compound A | - | - | Behavioral tests | Ameliorated behavioral abnormalities. |
Table 2: Effects of this compound on Pathological and Biochemical Markers
| Animal Model | This compound Derivative | Dosage | Administration Route | Marker | Key Findings |
| MCAO (Rat) | This compound B | 10 mg/kg, 30 mg/kg | i.p. | Infarct Volume | Reduced by 25.7% and 53.4%, respectively.[1] |
| MCAO (Rat) | This compound B | 10 mg/kg, 30 mg/kg | i.p. | TNF-α, IL-1β | Abrogated protein expression.[1] |
| Aβ1-42-induced AD (Mouse) | This compound + Nootkatone | - | Oral | TNF-α, IL-1β, IL-6 | Decreased levels.[2] |
| Aβ1-42-induced AD (Mouse) | This compound + Nootkatone | - | Oral | SOD, GST, T-AOC, GSH | Restored activities and levels.[2] |
| Aβ1-42-induced AD (Mouse) | This compound + Nootkatone | - | Oral | MDA, NO | Restored levels.[2] |
| AD (Rat) | This compound | - | - | Hippocampal Neurons | Protective effect on the loss of hippocampal neurons.[12] |
Experimental Protocols
Aβ1-42-Induced Alzheimer's Disease Model in Mice
This protocol describes the induction of an AD-like pathology by intracerebroventricular (ICV) injection of Aβ1-42 oligomers.
Materials:
-
Aβ1-42 peptide
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Preparation of Aβ1-42 Oligomers:
-
Dissolve Aβ1-42 peptide in sterile PBS to a concentration of 1 mg/mL.
-
Incubate the solution at 37°C for 7 days to allow for oligomer formation.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
-
Stereotaxic Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole in the skull over the lateral ventricle (coordinates relative to bregma: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm).
-
Slowly inject 2-5 µL of the Aβ1-42 oligomer solution into the lateral ventricle using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
-
Post-operative Care:
-
Monitor the animal for recovery from anesthesia.
-
Administer analgesics as required.
-
Allow a recovery period of at least one week before behavioral testing.
-
MPTP-Induced Parkinson's Disease Model in Mice
This protocol details the induction of Parkinsonism using the neurotoxin MPTP. CAUTION: MPTP is a hazardous substance and requires strict safety protocols.
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
MPTP Solution Preparation:
-
Under a certified chemical fume hood, dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL).
-
-
Administration:
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[8]
-
-
Post-injection Monitoring:
-
House the animals in a designated and properly labeled area.
-
Monitor for any signs of toxicity.
-
Behavioral and histological assessments are typically performed 7-21 days after the last injection.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0)
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a nylon monofilament suture through the incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60-120 minutes for transient ischemia.
-
-
Reperfusion:
-
After the desired occlusion period, carefully withdraw the suture to allow reperfusion.
-
-
Post-operative Care:
-
Suture the incision and monitor the animal for recovery.
-
Neurological deficit scoring and histological analysis of infarct volume are performed at specific time points (e.g., 24 hours) after reperfusion.
-
Behavioral Assessment: Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint).
-
A submerged platform (10-15 cm in diameter) placed in one quadrant.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
In each trial, release the animal into the pool facing the wall from one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after acquisition):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Histological and Biochemical Analysis
-
Immunohistochemistry: Used to visualize and quantify Aβ plaques, neuroinflammation (e.g., markers for microglia and astrocytes), and neuronal loss.
-
Western Blotting: Used to quantify the expression levels of proteins involved in signaling pathways (e.g., PI3K/Akt, Nrf2), apoptosis, and inflammation.
-
ELISA: Used to measure the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) and other biochemical markers in brain tissue homogenates.
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow for Preclinical Evaluation of this compound
A typical workflow for assessing the neuroprotective effects of this compound in an animal model.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The animal models and protocols described in this document provide a robust framework for investigating the neuroprotective effects of this compound. The evidence from preclinical studies strongly suggests that this compound and its derivatives hold promise as therapeutic agents for neurodegenerative diseases. By utilizing these standardized models and detailed protocols, researchers can further elucidate the mechanisms of action of this compound and advance its development towards clinical applications.
References
- 1. Neuroprotective effects of this compound B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of this compound and nootkatone exerts neuroprotective effect in Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. modelorg.com [modelorg.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound alleviates the cognitive impairment in rats with Alzheimer’s disease by altering the gut microbiota composition to modulate the levels of endogenous metabolites in the plasma, brain, and feces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schisandrin-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of Schisandrin-loaded nanoparticles. Schisandrins, the primary bioactive lignans (B1203133) isolated from Schisandra chinensis, exhibit a wide range of pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. However, their poor water solubility and low oral bioavailability present significant challenges for therapeutic applications. Encapsulating Schisandrins into nanoparticle-based drug delivery systems is a promising strategy to overcome these limitations, enhancing their therapeutic efficacy.
This document outlines various nanoparticle formulations, their physicochemical characteristics, detailed experimental protocols for preparation and analysis, and insights into the molecular pathways modulated by this compound.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative view of different formulation strategies.
Table 1: Eudragit® S100 Enteric Coated Nanoparticles for Oral Delivery of Schisandra Lignans (Deoxythis compound & Schisantherin A)
| Formulation Code | Drug:Polymer Ratio | Mean Particle Size (nm) | Encapsulation Efficiency (EE %) | Drug Loading (DL %) | Reference |
| SLEN-1 | 1:20 | ~93 | >90% (DA), >85% (SA) | Not Reported | [1][2][3] |
| SLEN-2 | 1:10 | Not Reported | Not Reported | Not Reported | [1][2][3] |
| SLEN-3 | 1:5 | Not Reported | Not Reported | Not Reported | [1][2][3] |
DA: Deoxythis compound; SA: Schisantherin A
Table 2: pH-Responsive Acetylated β-Cyclodextrin Nanoparticles for Atherosclerosis Therapy
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE %) | Drug Loading (DL %) | Reference |
| Sch-NPs | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Table 3: Polysaccharide-Based Dual-Responsive (pH/ROS) Nanoparticles for Atherosclerosis
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE %) | Drug Loading (DL %) | Reference |
| Sch A-NPs | 234.9 | Not Reported | 62.06% | 19.88% |
Sch A: Schizandrol A
Table 4: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles for Controlled Release
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE %) | Drug Loading (DL %) | Reference |
| Strep-PLGA-Alg | ~90 | Not Reported | ~70-75% | Not Reported | [4] |
Strep-PLGA-Alg: Streptomycin-loaded PLGA-alginate nanoparticles
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of Schisandra Lignans-Loaded Enteric Nanoparticles (SLEN) by Modified Spontaneous Emulsification Solvent Diffusion (SESD) Method
This protocol is adapted from the work of Pei et al. (2013).[1][2][3]
1. Materials:
-
Schisandra Lignans (e.g., Deoxythis compound and Schisantherin A)
-
Eudragit® S100 (Enteric polymer)
-
Poloxamer 188 (Stabilizer)
-
Absolute Ethanol (B145695) (Organic solvent)
-
Distilled Water
2. Equipment:
-
Ultrasonic cleaner
-
Magnetic stirrer
-
Water bath
-
Freeze dryer
3. Procedure:
- Organic Phase Preparation: Dissolve 120 mg of Eudragit® S100 and a specific amount of Schisandra lignans (e.g., 6, 12, or 24 mg for drug-to-polymer ratios of 1:20, 1:10, and 1:5, respectively) in 25 mL of absolute ethanol.[1] Use an ultrasonic cleaner to ensure a clear solution is obtained.
- Aqueous Phase Preparation: Dissolve 120 mg of Poloxamer 188 in 75 mL of distilled water.
- Nanoparticle Formation: Under magnetic stirring (e.g., 500 rpm), inject the organic phase into the aqueous phase.
- Solvent Evaporation: Stir the resulting suspension for 10 minutes, then place it in a 50°C water bath to evaporate the ethanol for approximately 3 hours.[1]
- Lyophilization: Freeze-dry the nanoparticle suspension to obtain a powder for long-term storage.
Protocol 2: Preparation of this compound-Loaded β-Cyclodextrin Nanoparticles by Solvent Evaporation Method
This protocol is based on a method for preparing pH-responsive nanoparticles for atherosclerosis therapy.[1]
1. Materials:
-
This compound
-
Acetylated β-cyclodextrin (Ac-βCD)
-
Organic solvent (e.g., acetone)
-
Aqueous solution
2. Equipment:
-
Magnetic stirrer
-
Rotary evaporator
3. Procedure:
- Organic Phase Preparation: Dissolve this compound and Ac-βCD in an appropriate organic solvent.
- Emulsification: Add the organic phase dropwise to an aqueous solution under continuous stirring to form an oil-in-water (O/W) emulsion.
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.
- Nanoparticle Collection: The resulting aqueous suspension contains the this compound-loaded nanoparticles, which can be collected by centrifugation and washed to remove unencapsulated drug.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
- Method: Dynamic Light Scattering (DLS).
- Procedure:
- Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
- Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Zetasizer.
- For zeta potential, measure the electrophoretic mobility of the nanoparticles in the same instrument.
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
- Method: High-Performance Liquid Chromatography (HPLC).
- Procedure:
- Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. The supernatant contains the unencapsulated (free) drug.
- Quantification of Free Drug: Quantify the amount of free this compound in the supernatant using a validated HPLC method.
- Quantification of Total Drug: Disrupt a known amount of nanoparticles (e.g., by dissolving in a suitable organic solvent) to release the encapsulated drug. Quantify the total amount of this compound using HPLC.
- Calculations:
- Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100[5]
- Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100[5]
3. In Vitro Drug Release Study:
- Method: Dialysis Bag Method.
- Procedure:
- Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
- Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
- Quantify the amount of released this compound in the aliquots using HPLC.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the development and evaluation of this compound-loaded nanoparticles.
Caption: General workflow for this compound nanoparticle development.
Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways, which are crucial for their therapeutic effects. Nanoparticle delivery can enhance the targeting of these pathways in diseased cells.
1. Nrf2/Keap1 Antioxidant Pathway
This compound B has been shown to alleviate oxidative stress by activating the Nrf2 signaling pathway.[6]
Caption: this compound B-mediated activation of the Nrf2 pathway.
2. MAPK Signaling Pathway in Atherosclerosis
This compound-loaded nanoparticles have been shown to reduce inflammation and oxidative stress in atherosclerosis by modulating the MAPK pathway.[1]
Caption: Inhibition of the MAPK pathway by this compound nanoparticles.
References
- 1. This compound-loaded β-cyclodextrin nanoparticles for atherosclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 5. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical Fluid Extraction of Schisandrin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin (B1198587) is a bioactive dibenzocyclooctadiene lignan (B3055560) found in the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. Possessing a range of pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects, this compound is a compound of significant interest for drug development.[1] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for selectively extracting this compound and other lignans (B1203133) from the plant matrix.[2][3] This document provides detailed application notes and protocols for the SFE of this compound, along with its quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Supercritical Fluid Extraction (SFE) Parameters for this compound from Schisandra chinensis
| Parameter | Range/Value | Plant Part | Co-solvent | Observations | Reference |
| Pressure (MPa) | 20 - 35 | Fruits, Stems, Leaves | None / Ethanol (B145695) | Increasing pressure can enhance the yield of lignans, especially with shorter extraction times.[4][[“]] | [4][[“]][6] |
| 21 | Fruits | None | Optimal pressure for extraction of deoxythis compound (B1241246) and gamma-schisandrin.[6] | [6] | |
| 27 | Stems, Leaves | None / 2-4% Ethanol | Optimum pressure for lignan extraction from stems and leaves.[7] | [7] | |
| 34 | Leaves | None / 10% Ethanol | Pure CO₂ was less effective for leaves; ethanol addition significantly enhanced yield.[8][[“]] | [8][[“]] | |
| 20 (200 bar) | Berries | 1% Isopropyl Alcohol | Successful extraction of this compound A.[10][11][12] | [10][11][12] | |
| Temperature (°C) | 37 - 60 | Fruits, Stems, Leaves | None / Ethanol | Temperature changes showed little effect on extraction yield in some studies.[10][11] | [4][6][7] |
| 50 | Stems | None / 2-4% Ethanol | Optimum temperature for lignan extraction from stems.[7] | [7] | |
| 60 | Leaves | None / 10% Ethanol | Higher temperature used for leaf extraction.[7][8][[“]] | [7][8][[“]] | |
| CO₂ Flow Rate | 5 L/min | Fruits | None | Optimized flow rate for extraction.[6] | [6] |
| 50 g/min | Berries | 1% Isopropyl Alcohol | Dynamic extraction flow rate.[10][12] | [10][12] | |
| Co-solvent | 1% Isopropyl Alcohol | Berries | - | Used to enhance extraction efficiency.[10][12] | [10][12] |
| 2-4% Ethanol | Stems, Leaves | - | Increased extraction rate but not the final yield of lignans.[7] | [7] | |
| 10% Ethanol | Leaves | - | Enhanced the yield of this compound derivatives from leaves by four times compared to pure CO₂.[8][[“]] | [8][[“]] |
Table 2: Comparison of this compound Yields from SFE and Other Methods
| Extraction Method | Plant Part | Lignan Yield (% dry weight) | This compound Content in Extract | Reference |
| SFE (CO₂) | Stems | 1.3% | >32% | [7] |
| SFE (CO₂) | Leaves | 0.22% | Not Specified | [7] |
| SFE (CO₂) | Leaves | 36.9% recovery compared to organic solvent | Not Specified | [8][[“]] |
| SFE (CO₂) | Fruits | ~80% efficiency of methanol (B129727) extraction | Not Specified | [[“]] |
| Methanol Extraction | Fruits | Higher than SFE | Not Specified | [[“]] |
| Chloroform-Methanol (2:1) | Fruits | Lower than SFE | Not Specified | [[“]] |
| n-Hexane | Fruits | Lower than SFE | Not Specified | [[“]] |
| Petroleum Ether | Fruits | Lower than SFE | Not Specified | [[“]] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound
1. Objective: To extract this compound and other lignans from dried Schisandra chinensis fruit material using supercritical CO₂.
2. Materials and Equipment:
-
Dried and coarsely chopped Schisandra chinensis berries.
-
Supercritical Fluid Extraction (SFE) system with an extraction vessel (e.g., 100 mL).
-
High-purity CO₂.
-
Co-solvent (e.g., ethanol or isopropyl alcohol).
-
Grinder or mill.
-
Analytical balance.
-
Collection vials.
3. Methodology:
-
Sample Preparation: Grind the dried Schisandra chinensis berries to a coarse powder to increase the surface area for extraction.
-
Loading the Extractor: Accurately weigh a specific amount of the ground plant material (e.g., 50 g) and load it into the extraction vessel.
-
Setting SFE Parameters:
-
Extraction:
-
Collection and Storage:
Protocol 2: Quantification of this compound by HPLC
1. Objective: To quantify the concentration of this compound in the SFE extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]
2. Materials and Equipment:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
This compound analytical standard.
-
HPLC-grade methanol, acetonitrile (B52724), and water.
-
Syringe filters (0.45 µm).
-
Autosampler vials.
3. Methodology:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within a linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[1]
-
-
Sample Preparation:
-
Dilute a known volume of the SFE extract with methanol to a concentration expected to fall within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the content of this compound in the original extract using the following formula: Content (mg/g) = (Concentration from curve (µg/mL) x Dilution Factor x Volume of Extract (mL)) / (Initial weight of plant material (g) x 1000)
-
Visualizations
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Caption: Modulation of Signaling Pathways by this compound.
Caption: this compound B Modulation of the GABAergic Synapse.
Discussion of this compound's Mechanism of Action
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways:
-
Anti-inflammatory Effects: this compound A and B have been shown to suppress inflammatory responses by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]
-
Antioxidant and Neuroprotective Effects: this compound B alleviates oxidative stress by modulating the Nrf2/Keap1 pathway.[2] It promotes the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[2][10] This antioxidant activity contributes to its neuroprotective effects.
-
Neuroprotection and Anti-apoptosis: this compound has demonstrated neuroprotective effects by activating the PI3K/AKT/mTOR signaling pathway.[4][6] Activation of AKT can inhibit apoptosis and promote cell survival.
-
Sedative and Hypnotic Effects: The sedative and hypnotic activities of Schisandra extracts are linked to the modulation of the central nervous system.[2][14] Specifically, this compound B has been identified as a positive allosteric modulator of GABA-A receptors.[15][16] By enhancing the effect of the inhibitory neurotransmitter GABA, this compound B promotes neuronal inhibition, leading to its sedative and hypnotic effects.[15][17] There is also evidence suggesting an interaction with the serotonergic system.[14]
References
- 1. This compound B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Molecular Mechanism of this compound C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Synergistic neuroprotective effect of this compound and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Schisandra chinensis Fructus and Its Active Ingredients as Promising Resources for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sedative and hypnotic effects of this compound B through increasing GABA/Glu ratio and upregulating the expression of GABAA in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound B, a dual positive allosteric modulator of GABAA and glycine receptors, alleviates seizures in multiple mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound B exerts hypnotic effects in PCPA-treated rats by increasing hypothalamic 5-HT and γ-aminobutyric acid levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of Schisandrin and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin, a primary bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory properties. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its development as a therapeutic agent. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the sensitive and specific quantification of this compound and its major metabolites in plasma. The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and related fields.
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites in plasma is depicted below. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the specific laboratory setup and desired recovery and matrix effects.
a) Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing the internal standard (IS).[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% methanol in water).
-
Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample in a glass tube, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[2]
-
Vortex the mixture for 5 minutes to facilitate the extraction of analytes into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be adapted and optimized for specific instruments.
a) Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration. (e.g., 0-1 min 10% B, 1-5 min 10-90% B, 5-7 min 90% B, 7.1-10 min 10% B) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
b) Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for the analysis of this compound and its major metabolites. These values are compiled from various studies and should be validated in the user's laboratory.
Table 1: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 433.2 | 415.2 | 15 - 25 |
| 385.2 | |||
| This compound B | 417.2 | 385.2 | 15 - 25 |
| 355.2 | |||
| Hydroxythis compound | 449.2 | 431.2 | Optimize |
| 401.2 | |||
| Demethylthis compound | 419.2 | 401.2 | Optimize |
| 371.2 | |||
| Internal Standard (e.g., Diazepam) | 285.2 | 193.1 | 20 - 30 |
Note: The collision energies for metabolites should be optimized by the end-user as they can vary between different mass spectrometer models.
Table 2: Method Validation Parameters
| Parameter | This compound | This compound B |
| Linearity Range (ng/mL) | 1 - 1000[2] | 5 - 2000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 - 5[2][4] | 5[3] |
| Accuracy (%) | 85 - 115 | 85 - 115 |
| Precision (RSD %) | < 15 | < 15 |
| Recovery (%) | > 80[5] | > 80 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 |
Metabolic Pathway of this compound
The primary metabolic pathways for this compound in vivo involve Phase I and Phase II reactions. Phase I metabolism is dominated by hydroxylation and demethylation, primarily mediated by cytochrome P450 enzymes. Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules such as glucuronic acid to increase their water solubility and facilitate excretion.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound and its metabolites in plasma using LC-MS/MS. The methodologies, including sample preparation, chromatography, and mass spectrometry conditions, are designed to be sensitive, specific, and robust. The provided quantitative data and metabolic pathway information will be a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry. Adherence to these protocols, with appropriate in-house validation, will enable the generation of high-quality data for pharmacokinetic and metabolic studies of this compound.
References
- 1. A LC-MS/MS Method for Quantifying the this compound B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification of this compound B enantiomers in rat plasma by chiral LC-MS/MS: Application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Schisandrin's Effect on Cell Viability Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potent anti-cancer properties.[1] In cell culture studies, schisandrins have been demonstrated to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] This assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[5] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cell line using the MTT assay.
Data Presentation
The cytotoxic effect of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that results in 50% inhibition of cell viability. The following table summarizes hypothetical IC50 values for this compound against various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06[6][7] |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13[6] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53[6] |
| A375 | Melanoma | Varies (dose-dependent inhibition)[8][9] |
| HCT116 | Colon Cancer | ~75[10] |
Note: The IC50 values presented are for illustrative purposes. Actual IC50 values for this compound must be determined experimentally for each cell line and specific experimental conditions.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)[1][11]
-
Selected cancer cell line (e.g., Bel-7402, A375, HCT116)[1][6][10]
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1][12]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[2]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (e.g., 20 mM): Due to its hydrophobic nature, this compound should be dissolved in DMSO to prepare a high-concentration stock solution.[11]
-
In a sterile microcentrifuge tube, dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a 20 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1][11]
-
-
This compound Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final treatment concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Crucially, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity. [1] A vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) must be included in the experiment.
-
MTT Assay Protocol
-
Cell Seeding:
-
This compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared this compound working solutions (including the vehicle control and a media-only blank) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the MTT assay to assess this compound's effect on cell viability.
Caption: A simplified diagram of a potential signaling pathway modulated by this compound to induce apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Method for Quantifying the this compound B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
Liposomal Formulation of Schisandrin for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin (B1198587), a primary bioactive lignan (B3055560) from Schisandra chinensis, exhibits a wide range of pharmacological activities. However, its therapeutic potential is often hindered by poor aqueous solubility and significant first-pass metabolism, leading to low oral bioavailability.[1] This document provides detailed application notes and protocols for the development and evaluation of a liposomal formulation of this compound designed to overcome these limitations. The encapsulation of this compound within liposomes aims to enhance its solubility, protect it from premature degradation, and ultimately improve its systemic absorption and bioavailability.
Introduction to Liposomal Drug Delivery for this compound
Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic drug like this compound, the molecule can be incorporated into the lipid bilayer of the liposome (B1194612). This encapsulation offers several advantages:
-
Improved Solubility: Liposomes can carry poorly water-soluble drugs like this compound in an aqueous medium.
-
Protection from Degradation: The lipid bilayer protects the encapsulated this compound from enzymatic degradation in the gastrointestinal tract and liver.[1]
-
Enhanced Absorption: Liposomes can facilitate cellular uptake and lymphatic transport, thereby reducing first-pass metabolism in the liver.
These mechanisms work in concert to increase the overall bioavailability of this compound, leading to higher plasma concentrations and potentially enhanced therapeutic efficacy.
Data Presentation: Pharmacokinetic Profile
The encapsulation of Schisandra lignans (B1203133) in liposomes has been shown to significantly improve their pharmacokinetic parameters in preclinical studies. A study comparing a liposome-encapsulated β-cyclodextrin inclusion complex of a Schisandra extract (SCL) to a simple solution (SES) in rats demonstrated a marked improvement in bioavailability.[2]
Table 1: Comparative Pharmacokinetic Parameters of Schisandra Lignans in Different Formulations
| Lignan | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Relative Bioavailability (%) |
| This compound | Solution (SES) | Data not specified | Data not specified | Data not specified | Data not specified | 100 (Reference) |
| Liposomal (SCL) | Data not specified | Data not specified | Largest among tested formulations[2] | Largest among tested formulations[2] | Significantly Increased[2] | |
| Schisantherin | Solution (SES) | Data not specified | Data not specified | Data not specified | Data not specified | 100 (Reference) |
| Liposomal (SCL) | Data not specified | Data not specified | Largest among tested formulations[2] | Largest among tested formulations[2] | Significantly Increased[2] | |
| γ-Schizandrin | Solution (SES) | Data not specified | Data not specified | Data not specified | Data not specified | 100 (Reference) |
| Liposomal (SCL) | Data not specified | Data not specified | Largest among tested formulations[2] | Largest among tested formulations[2] | Significantly Increased[2] |
Note: While the referenced study confirmed that the Area Under the Curve (AUC) and half-life (t1/2) for the liposomal formulation were the highest, specific numerical values for direct comparison were not provided in the abstract. The oral bioavailability of pure this compound has been reported to be approximately 15.56 ± 10.47% in rats.[3]
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of this compound-loaded liposomes using the widely adopted thin-film hydration technique.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg-derived)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Rotate the flask in the water bath (without vacuum) at the same temperature as the evaporation step for 1-2 hours. This allows the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation or dialysis.
-
-
Sterilization:
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the prepared this compound-loaded liposomes at 4°C.
-
In Vitro Drug Release Assay (Dialysis Method)
This protocol outlines a method to evaluate the in vitro release profile of this compound from the liposomal formulation.
Materials:
-
This compound-loaded liposome suspension
-
Free this compound solution (as a control)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4 (as release medium)
-
Shaking incubator or water bath
-
HPLC system for this compound quantification
Procedure:
-
Place a known volume (e.g., 2 mL) of the this compound-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of pre-warmed PBS (e.g., 200 mL) in a beaker.
-
Place the beaker in a shaking incubator or water bath maintained at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Perform the same procedure with a free this compound solution as a control to assess the diffusion of the free drug across the dialysis membrane.
In Vivo Pharmacokinetic Study
This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare the bioavailability of liposomal this compound with that of free this compound.
Materials:
-
Male Sprague-Dawley rats (typically 200-250 g)
-
This compound-loaded liposome suspension
-
Free this compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like heparin)
-
Centrifuge
-
LC-MS/MS system for this compound quantification in plasma
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before drug administration, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: Group A (Liposomal this compound) and Group B (Free this compound).
-
Administer a single oral dose of the respective formulations to each group via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
-
Compare the parameters between the two groups to determine the relative bioavailability of the liposomal formulation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of liposomal this compound.
This compound's Effect on the PI3K/AKT Signaling Pathway
This compound and its derivatives have been shown to interact with various cellular signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.
Mechanism of Improved Bioavailability
This diagram illustrates the logical flow of how liposomal encapsulation enhances the bioavailability of this compound.
Caption: How liposomal formulation improves this compound's bioavailability.
References
Application Notes and Protocols for High-Purity Isolation of Schisandrin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra chinensis, a well-known medicinal plant, is a rich source of bioactive dibenzocyclooctadiene lignans, collectively known as schisandrins. Among these, Schisandrin (B1198587), this compound B, and this compound C are of significant interest to the research and pharmaceutical community due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer properties.[1][2][3] The therapeutic potential of these isomers often depends on their purity, making high-purity isolation a critical step for accurate in vitro and in vivo studies.
This document provides detailed protocols for the extraction and purification of this compound isomers, a summary of achievable yields and purities, and an overview of their key signaling pathways to support further research and development.
Quantitative Data Summary: A Comparison of Isolation Techniques
The selection of an appropriate isolation and purification strategy is crucial for obtaining this compound isomers at the desired purity and yield. The following tables summarize quantitative data from various established methods.
| Isomer | Method | Starting Material | Purity | Yield | Reference |
| This compound A (Deoxythis compound) | Supercritical Fluid Extraction (SFE) & Supercritical Fluid Chromatography (SFC) | Dry Schisandra berries | >92% (from 29% in crude extract) | Not Specified | [4] |
| This compound A (Deoxythis compound) | High-Speed Counter-Current Chromatography (HSCCC) | Crude petroleum ether extracts of S. chinensis | >98% | 8 mg from 100 mg crude extract | [5] |
| γ-Schisandrin | High-Speed Counter-Current Chromatography (HSCCC) | Crude petroleum ether extracts of S. chinensis | >96% | 12 mg from 100 mg crude extract | [5] |
| This compound B | Macroporous Resin, Silica (B1680970) Gel Column Chromatography & Recrystallization | Schisandra chinensis medicinal material | 90-100% | Not Specified | [6] |
| This compound B | Macroporous Resin (HPD5000) Enrichment | S. chinensis extract | 15.8-fold increase (from 0.65% to 10.27%) | 81.12% recovery | [7][8] |
| This compound C | Ethanol (B145695) Extraction & Silica Gel Column Chromatography | Powdered fruits of Schisandra chinensis | >98% | Not Specified | [9] |
Experimental Protocols
An effective workflow for isolating high-purity this compound isomers typically involves initial extraction followed by one or more chromatographic purification steps.
Caption: General workflow for this compound isomer isolation.
Protocol 1: Ethanol Extraction Followed by Column Chromatography for this compound B
This protocol is adapted from a method demonstrated to achieve high purity (90-100%) and is suitable for large-scale preparation.[6]
1. Extraction: a. Grind dried Schisandra chinensis berries into a coarse powder. b. To 500g of the powder, add 50g of calcium oxide (CaO) as a precipitation agent to help remove organic acids.[6] c. Add 4L (8x the weight of the berries) of 80-95% ethanol. d. Heat the mixture to 50-80°C and extract with stirring for 2-4 hours. e. Filter and collect the ethanol extract. f. Repeat the extraction on the residue with 3L (6x the weight) of 80-95% ethanol for 2-4 hours. g. Combine the two ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude concentrated solution.[6]
2. Macroporous Resin Chromatography: a. Pass the concentrated solution through a pre-equilibrated macroporous resin column. b. Elute with 55-65% ethanol to remove more polar impurities. c. Subsequently, elute with 85-95% ethanol to collect the fraction containing this compound B.[10]
3. Silica Gel Column Chromatography: a. Concentrate the this compound B-rich fraction and load it onto a silica gel column. b. Elute with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to separate this compound B from other lignans.
4. Recrystallization: a. Concentrate the purified this compound B fraction. b. Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol (B129727) or ethanol) and allow it to cool slowly. c. Collect the resulting crystals by filtration to obtain high-purity this compound B.[6]
Protocol 2: Supercritical Fluid Extraction (SFE) and SFC for this compound A
This method is a green chemistry approach that avoids the use of large quantities of organic solvents.[4]
1. Supercritical Fluid Extraction (SFE): a. Place 50g of coarsely chopped dry Schisandra berries into a 100 mL extraction vessel. b. Perform dynamic extraction for 60 minutes using supercritical CO₂ mixed with 1% isopropyl alcohol as a co-solvent. c. Maintain the extraction pressure at 200 bar and the temperature at 40°C, with a total flow rate of 50 g/minute . d. Collect the resulting extract.
2. Supercritical Fluid Chromatography (SFC) Purification: a. Analyze the SFE extract using an analytical SFC system (e.g., ACQUITY UPC²) to identify the retention time of this compound A. b. Perform preparative SFC using a suitable column and a gradient of CO₂ and a modifier solvent (e.g., methanol). c. Trigger fraction collection based on the mass-to-charge ratio (m/z) of this compound A (e.g., m/z 417).[4] d. Concentrate the collected fraction to obtain purified this compound A. Re-analyze to confirm purity, which can be increased from ~29% to over 92%.[4]
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Lignan Separation
HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, offering high recovery rates. This protocol is effective for separating deoxythis compound (B1241246) (this compound A) and γ-schisandrin.[5]
1. Crude Extract Preparation: a. Extract powdered Schisandra fruits with a non-polar solvent like petroleum ether. b. Concentrate the extract to obtain a crude residue rich in lignans.
2. HSCCC Separation: a. Prepare the two-phase solvent system. An optimal system consists of n-hexane-methanol-water (35:30:3, v/v/v).[5] b. Equilibrate the HSCCC instrument with the two-phase system, using the upper phase as the stationary phase and the lower phase as the mobile phase. c. Dissolve the crude extract (e.g., 100 mg) in a small volume of the solvent mixture and inject it into the column. d. Elute with the mobile phase at a suitable flow rate. e. Monitor the effluent with a UV detector and collect fractions corresponding to the peaks of deoxythis compound and γ-schisandrin. f. Analyze the collected fractions by HPLC to confirm purity, which can exceed 98% for deoxythis compound and 96% for γ-schisandrin.[5]
Signaling Pathways of this compound Isomers
Understanding the molecular mechanisms of this compound isomers is vital for their application in drug development.
This compound A
This compound A has demonstrated protective effects in models of chronic obstructive pulmonary disease (COPD) by modulating oxidative stress and inflammation. Its mechanism involves the upregulation of the Nrf2 signaling pathway, which in turn inhibits the activation of the NLRP3 inflammasome and subsequent pyroptosis.[11]
Caption: this compound A activates the Nrf2 pathway.
This compound B
This compound B exhibits a wide range of bioactivities, often by targeting inflammatory and oxidative stress pathways. It can attenuate airway inflammation by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[12] In other contexts, it has been shown to protect against cardiac fibrosis by regulating the SIRT1/PI3K/Akt pathway[13] and alleviate liver fibrosis by activating PPARγ, which in turn suppresses NF-κB signaling.[14]
Caption: this compound B modulates inflammatory pathways.
This compound C
This compound C has been investigated for its role in cellular homeostasis and protection against metabolic and inflammatory disorders. It can promote autophagy in endothelial cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a mechanism relevant to atherosclerosis.[15][16] Additionally, it enhances mitochondrial biogenesis and autophagy in muscle cells, partly through the MAPKs/Nrf-2/heme oxygenase-1 pathway, suggesting its potential in treating muscle inflammation.[17]
Caption: this compound C promotes autophagy via PI3K/Akt/mTOR.
References
- 1. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of this compound C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Preparative separation and purification of deoxythis compound and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103351373B - Method for extracting this compound B from Schisandra chinensis - Google Patents [patents.google.com]
- 7. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. CN102050707A - Method for extracting deoxythis compound and this compound B from schisandra - Google Patents [patents.google.com]
- 11. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Molecular Mechanism of this compound C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Schisandrin C: Application Notes for Flow Cytometry Analysis
For Immediate Release
Shanghai, China – December 20, 2025 – For researchers and scientists in the fields of oncology and drug development, understanding the mechanisms of potential therapeutic compounds is paramount. Schisandrin C, a lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of this compound C-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis.
Introduction to this compound C and Apoptosis
This compound C has been shown to inhibit the growth of cancer cells in a dose-dependent manner. One of the key mechanisms underlying this inhibition is the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, activation of caspases, and DNA fragmentation. Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess these apoptotic events. Annexin V binds to the exposed PS on the surface of early apoptotic cells, while PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Key Applications
-
Screening and Efficacy Testing: Quantitatively assess the pro-apoptotic effects of this compound C on various cancer cell lines.
-
Dose-Response Studies: Determine the optimal concentration of this compound C for inducing apoptosis.
-
Mechanism of Action Studies: Elucidate the signaling pathways involved in this compound C-induced apoptosis.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound C on the induction of apoptosis in the human hepatocellular carcinoma cell line, Bel-7402, after 24 hours of treatment. The data represents the percentage of hypodiploid cells, an indicator of apoptosis, as determined by flow cytometry.[1]
| Cell Line | Treatment Duration | This compound C Concentration (µM) | Percentage of Apoptotic Cells (Hypodiploid Cells, Mean ± SD) |
| Bel-7402 | 24 hours | 0 (Control) | Not specified, assumed baseline |
| 50 | 7.21 ± 0.85% | ||
| 75 | 10.32 ± 1.08% | ||
| 100 | 40.61 ± 1.43% |
Additionally, the half-maximal inhibitory concentration (IC50) of this compound C has been determined for several human cancer cell lines, indicating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound C
-
Cell Seeding: Plate the desired cancer cell line (e.g., Bel-7402) in 6-well plates at a density of 1 x 10^6 cells per well in a suitable culture medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
This compound C Treatment: Prepare stock solutions of this compound C in DMSO. Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 50, 75, and 100 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Replace the culture medium in each well with the medium containing the respective concentrations of this compound C or vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis and can be adapted for various cell types.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells from Protocol 1
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached), by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stained controls (Annexin V-FITC only and PI only) and an unstained control to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound C-induced apoptosis.
Signaling Pathway of this compound C-Induced Apoptosis
Research indicates that this compound C induces apoptosis primarily through the intrinsic or mitochondrial pathway.[2] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Proposed signaling pathway for this compound C-induced apoptosis.
Conclusion
This compound C demonstrates clear pro-apoptotic effects in cancer cells, making it a compound of interest for further investigation in drug development. The protocols and data presented here provide a framework for researchers to reliably and quantitatively assess the apoptotic effects of this compound C and other novel compounds using flow cytometry. This powerful technique, combined with a deeper understanding of the underlying molecular pathways, will be instrumental in advancing cancer research.
References
Application Notes and Protocols for the Purification of Schisandrin from Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Schisandrin, a bioactive lignan (B3055560) found in plants of the Schisandra genus, from crude plant extracts. The methodologies outlined below are based on established laboratory techniques and aim to provide a comprehensive guide for obtaining high-purity this compound for research and development purposes.
Introduction
Schisandrins are a group of bioactive dibenzocyclooctadiene lignans (B1203133) with various pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2][3] The purification of specific this compound isomers from complex crude plant extracts is a critical step in drug discovery and development. This document details several effective purification techniques, including macroporous resin chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (HPLC).
Overview of Purification Strategies
The purification of this compound from crude extracts typically involves a multi-step approach to remove pigments, polar compounds, and other interfering substances, followed by high-resolution chromatographic techniques to isolate the target compound. A general workflow is presented below.
References
In Vivo Imaging of Schisandrin Distribution in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin, a major bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] Understanding the in vivo biodistribution and target organ accumulation of this compound is crucial for elucidating its mechanisms of action, optimizing therapeutic efficacy, and assessing potential toxicity. In vivo imaging techniques offer a powerful, non-invasive approach to visualize and quantify the dynamic distribution of this compound in real-time within a living organism.
This document provides detailed application notes and proposed protocols for researchers interested in studying the in vivo distribution of this compound in animal models using modern imaging modalities. While direct in vivo imaging studies of this compound are not yet widely published, this guide combines existing pharmacokinetic data with established imaging protocols to provide a comprehensive framework for such investigations.
Quantitative Biodistribution Data of this compound B
The following tables summarize quantitative data on the tissue distribution of this compound B in rodents, as determined by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). This data can be used to inform expected distribution patterns in in vivo imaging studies.
Table 1: Tissue Distribution of this compound B in Rats After Oral Administration
| Tissue | Concentration (ng/g or ng/mL) at 2h | Concentration (ng/g or ng/mL) at 8h |
| Liver | 180.2 ± 45.3 | 45.1 ± 12.6 |
| Lung | 150.7 ± 33.9 | 38.4 ± 9.7 |
| Kidney | 135.8 ± 28.5 | 32.1 ± 8.4 |
| Heart | 110.4 ± 21.7 | 25.6 ± 6.8 |
| Spleen | 95.3 ± 18.2 | 20.1 ± 5.3 |
| Brain | 40.2 ± 9.8 | 10.5 ± 2.7 |
| Plasma | 85.6 ± 15.4 | 18.9 ± 4.9 |
Data is hypothetical and compiled for illustrative purposes based on trends reported in the literature.
Table 2: Pharmacokinetic Parameters of this compound B in Sprague-Dawley Rats
| Parameter | Male Rats | Female Rats |
| Tmax (h) | 0.5 | 0.75 |
| Cmax (ng/mL) | 120.3 ± 25.6 | 215.7 ± 48.9 |
| AUC (0-t) (ng·h/mL) | 450.8 ± 98.2 | 980.5 ± 210.4 |
| Absolute Bioavailability | ~19.3% | ~55.0% |
Data adapted from studies investigating the pharmacokinetics of this compound B.[3]
Experimental Protocols
The following are proposed protocols for the in vivo imaging of this compound. These are generalized procedures and should be optimized for specific experimental goals.
Protocol 1: In Vivo Fluorescence Imaging of a this compound-Fluorophore Conjugate
This protocol describes a hypothetical approach for non-invasively visualizing the distribution of this compound by conjugating it to a near-infrared (NIR) fluorescent dye.
1. Materials and Reagents:
-
This compound derivative with a functional group for conjugation (e.g., amine, carboxyl)
-
NIR fluorescent dye with a reactive group (e.g., NHS ester, maleimide), such as Cy7 or a suitable analogue
-
Animal model (e.g., BALB/c nude mice, 6-8 weeks old)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Solvent for injection (e.g., DMSO, saline with a co-solvent)
2. Methods:
-
Probe Synthesis: Conjugate the this compound derivative to the NIR fluorescent dye according to the manufacturer's instructions for the dye. Purify the conjugate using HPLC.
-
Animal Preparation: Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber of the in vivo imaging system.[4] Acquire a baseline fluorescence image to determine background autofluorescence.[4]
-
Probe Administration: Prepare a solution of the this compound-fluorophore conjugate at the desired concentration (e.g., 0.5 mg/kg).[5] Inject the solution intravenously (IV) via the tail vein in a volume of approximately 200 µL.[5]
-
Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h).[4][5] Use the appropriate excitation and emission filters for the chosen fluorophore (e.g., for Cy7, excitation ~740 nm, emission ~790 nm).[5]
-
Data Analysis:
-
Ex Vivo Validation: At the final time point, euthanize the mouse and dissect the major organs. Image the organs ex vivo to confirm the in vivo signal distribution.[4][5]
Protocol 2: In Vivo Positron Emission Tomography (PET) Imaging of Radiolabeled this compound
This protocol outlines a hypothetical approach for quantitative in vivo imaging of this compound using PET. This requires radiolabeling this compound with a positron-emitting radionuclide.
1. Materials and Reagents:
-
This compound precursor suitable for radiolabeling (e.g., with a site for fluorination or a chelator for radiometals)
-
Positron-emitting radionuclide (e.g., Fluorine-18 for [¹⁸F]-labeling)
-
Automated radiosynthesis module
-
Animal model (e.g., Sprague-Dawley rats or mice)
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Dose calibrator
-
Saline for injection
2. Methods:
-
Radiosynthesis: Synthesize the radiolabeled this compound (e.g., [¹⁸F]-Schisandrin) using an appropriate precursor and an automated radiosynthesis module. Purify the radiotracer using HPLC and formulate it in sterile saline.
-
Animal Preparation: Anesthetize the animal using isoflurane and position it on the scanner bed.[6] Attach vital sign monitoring probes.[6]
-
Radiotracer Administration: Draw the desired amount of radioactivity (e.g., ~400 µCi for a mouse) into a syringe and measure it in a dose calibrator.[6] Inject the radiotracer intravenously via the tail vein.
-
Image Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw volumes of interest (VOIs) over the major organs on the co-registered images.
-
Quantify the radioactivity concentration in each VOI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Biodistribution Studies (for validation): At the end of the imaging session, euthanize the animal, dissect the major organs, weigh them, and measure the radioactivity in each organ using a gamma counter.
Signaling Pathways and Experimental Workflows
Signaling Pathways Influenced by this compound
This compound B has been shown to exert its anti-cancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.[1]
Experimental Workflows
The following diagrams illustrate the general workflows for the proposed in vivo imaging studies.
References
- 1. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Schisandrin Solubility for In Vitro Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of Schisandrin compounds in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound solubility a concern for in vitro assays?
A1: Schisandrins are a class of bioactive lignans (B1203133) derived from the fruit of Schisandra chinensis. These compounds are inherently lipophilic (fat-soluble) and, consequently, have poor water solubility. In vitro biological assays are typically conducted in aqueous environments, such as cell culture media. If this compound is not properly dissolved, it can precipitate out of the solution, leading to inaccurate and unreliable experimental results. Achieving a stable, biologically active concentration in an aqueous-based system is critical for obtaining meaningful data.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to their hydrophobic nature, Schisandrins are best dissolved in polar aprotic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for in vitro use. Ethanol can also be used, although the solubility of some Schisandrins may be lower than in DMSO. It is crucial to use anhydrous (dry) solvents, as the presence of water can significantly decrease the solubility of hydrophobic compounds.
Q3: What is a typical concentration for a this compound stock solution?
A3: A stock solution of 10 mM to 100 mM in anhydrous DMSO is a common starting point. However, the maximum concentration will depend on the specific this compound derivative. It is always recommended to visually inspect the solution after dissolving the compound to ensure there is no precipitation.
Q4: How can I prevent my this compound from precipitating when I add it to the cell culture medium?
A4: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds. To minimize this, consider the following strategies:
-
Low Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity.[1]
-
Intermediate Dilution: Instead of adding the high-concentration stock solution directly to the full volume of media, first, prepare an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final culture volume.
-
Pre-warmed Media: Gently warming the cell culture medium to 37°C before adding the this compound solution can help maintain solubility.[2]
-
Vortexing: Immediately and thoroughly mix the solution by vortexing or gentle pipetting after adding the this compound stock to the medium.[2]
-
Serum-Containing Media: If your experiment allows, diluting the this compound stock in a medium that contains serum can aid solubility, as the compound may bind to serum proteins like albumin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder will not dissolve in the initial solvent. | 1. Inappropriate solvent.2. The solvent is not anhydrous.3. The concentration is too high. | 1. Use anhydrous DMSO as the primary solvent.2. Use a fresh, sealed bottle of anhydrous solvent.3. Attempt to prepare a lower concentration stock solution.4. Gentle warming (to 37°C) and vortexing may aid dissolution.[2] |
| Precipitation is observed immediately upon adding the stock solution to the cell culture medium. | 1. The final concentration of this compound is above its solubility limit in the aqueous medium.2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.3. The stock solution was not properly mixed into the medium. | 1. Lower the final working concentration of this compound.2. Maintain a final DMSO concentration between 0.1% and 0.5%.3. Vortex or pipette vigorously immediately after adding the stock solution to the medium.4. Prepare an intermediate dilution in a small volume of medium before adding to the final volume. |
| Cells in the vehicle control (DMSO only) group are showing signs of toxicity. | 1. The final DMSO concentration is too high for the specific cell line.2. The cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration is at or below 0.5%. For sensitive cell lines, aim for ≤0.1%.[1]2. Perform a dose-response experiment with varying DMSO concentrations to determine the maximum tolerable level for your specific cell line. |
| Inconsistent results between experiments. | 1. Precipitation of this compound in some wells but not others.2. Degradation of this compound in the stock solution due to improper storage. | 1. Prepare fresh working solutions for each experiment.2. Visually inspect each well for precipitation before and during the experiment.3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2] |
Quantitative Data: Solubility of Schisandrins
| Compound | Solvent | Solubility (mg/mL) | Solubility (mM) | Reference(s) |
| This compound A | DMSO | ~20 | ~48.0 | [3] |
| Ethanol | ~20 | ~48.0 | [3] | |
| Dimethyl formamide (B127407) (DMF) | ~25 | ~60.0 | [3] | |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 | ~0.26 | [3] | |
| This compound B | DMSO | 80 - 100 | 199.77 - 249.71 | [2][4] |
| Ethanol | 10 | 24.97 | [2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.24 | [3] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.24 | [3] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 6.24 | [3] | |
| This compound C | DMSO | 8.33 | 21.67 |
Note: The solubility of hydrophobic compounds can be affected by the purity of the compound, the temperature, and the presence of water in the solvent. The use of anhydrous solvents is highly recommended. For this compound C, ultrasonic treatment may be needed to achieve the indicated solubility in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example for this compound A (MW: 416.5 g/mol ) to prepare 1 mL (0.001 L): Mass = 10 * 416.5 * 0.001 = 4.165 mg
-
-
Accurately weigh the this compound powder and place it in a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentration of this compound in your experiment (e.g., 20 µM).
-
Calculate the volume of stock solution needed:
-
V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)
-
Example to prepare 1 mL of a 20 µM working solution from a 10 mM stock: V1 = (20 µM * 1 mL) / 10,000 µM = 0.002 mL or 2 µL
-
-
Calculate the final DMSO concentration:
-
% DMSO = (Volume of DMSO / Total Volume) * 100
-
In this example: (2 µL / 1000 µL) * 100 = 0.2%
-
-
Prepare the working solution: a. Add the required volume of pre-warmed cell culture medium to a sterile tube. b. Add the calculated volume of the this compound stock solution to the medium. c. Immediately and thoroughly mix the solution by vortexing or gentle pipetting.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Key Signaling Pathways Modulated by Schisandrins
Caption: Overview of key signaling pathways affected by Schisandrins.
References
Addressing Schisandrin stability issues in aqueous solutions
Welcome to the technical support center for researchers working with schisandrin (B1198587). This resource provides guidance on addressing the stability challenges of this compound in aqueous solutions, helping you ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent, especially in cell-based assays?
Inconsistent results can often be traced back to the degradation of this compound in aqueous solutions, particularly in cell culture media at physiological temperatures. One study noted that this compound C showed some instability when incubated in RPMI-1640 medium at 37°C over five days[1]. It is crucial to prepare fresh solutions for each experiment or validate the stability of your compound in your specific experimental medium and conditions.
Q2: What are the primary factors that affect this compound stability in a solution?
The stability of lignans (B1203133) like this compound can be influenced by several environmental factors, similar to other natural compounds. The most common factors to consider are pH, temperature, and exposure to light.[2][3][4]. High temperatures, in particular, can accelerate the degradation of natural products in solution[2][5]. Forced degradation studies, which intentionally stress the compound, typically use conditions like acid and base hydrolysis, oxidation, heat, and photolysis to understand degradation pathways.[6][7][8].
Q3: What are the optimal storage conditions for a this compound stock solution?
For short-term storage, this compound C has been shown to be very stable in DMSO at 4°C[1]. For longer-term storage, stock solutions of this compound prepared in methanol (B129727) or DMSO are typically kept at -20°C[9][10]. While data on aqueous stock solutions is limited, schizandrin was found to be stable in rat plasma for up to one month at -80°C[10]. To minimize degradation, it is recommended to store stock solutions in a non-aqueous solvent like DMSO at -20°C or -80°C and only dilute into your aqueous experimental buffer or medium immediately before use.
Q4: How can I tell if my this compound has degraded?
Degradation is typically identified analytically. When analyzing your sample using High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the peak area of the parent this compound compound over time are clear indicators of degradation[8]. A comprehensive approach is to perform a forced degradation study to intentionally generate and identify potential degradation products[11].
Q5: Are there ways to stabilize this compound in aqueous formulations?
While research on specific stabilizers for this compound is emerging, general formulation strategies for poorly soluble compounds can be applied. These include the use of stabilizers like HPMC or Poloxamer 188 in nanosuspensions or the creation of self-emulsifying drug delivery systems (SEDDS)[12]. For anthocyanins from Schisandra, lignans (including this compound A and B) have themselves been shown to act as co-pigments that stabilize color, suggesting complex interactions may occur in extracts[13].
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Variable Potency in Assays | Degradation of this compound in the aqueous assay buffer or cell culture medium at 37°C. | Prepare fresh dilutions from a frozen, non-aqueous stock solution for each experiment. Minimize the incubation time of the compound in the medium before adding it to cells. Perform a preliminary experiment to assess this compound stability in your specific medium over your experiment's time course. |
| New/Unexpected Peaks in HPLC | This compound has degraded during sample preparation, storage, or the experimental procedure. | Review your sample handling procedure. Ensure solutions are not exposed to high temperatures or prolonged light. To identify the new peaks, perform a forced degradation study under various stress conditions (acid, base, heat, oxidation, light) to see if you can replicate the degradation products.[6][11]. |
| Low Bioavailability in Animal Studies | In addition to poor solubility, this compound may be subject to extensive first-pass metabolism by cytochrome P450 enzymes (like CYP3A) in the liver and intestines[12]. | Consider formulation strategies to protect the compound and enhance absorption, such as nanosuspensions or SEDDS[12]. Be aware that the primary metabolic pathways for this compound involve demethylation and hydroxylation[14][15]. |
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent, temperature, and storage duration. Below is a summary of available stability data.
Table 1: Stability of Schizandrin in Rat Plasma (Data sourced from[10])
| Condition | Concentration (ng/mL) | Duration | Stability (% Bias) | Precision (% RSD) | Conclusion |
| Short-Term (Room Temp) | 5, 50, 500 | 12 hours | -1.9 to 4.9 | 3.5 to 11.0 | Stable |
| Autosampler Storage (10°C) | 5, 50, 500 | 24 hours | -1.1 to 3.8 | 2.9 to 8.7 | Stable |
| Freeze-Thaw Cycles (-20°C) | 5, 50, 500 | 3 Cycles | -2.5 to 5.6 | 4.1 to 9.5 | Stable |
| Long-Term Storage (-80°C) | 5, 50, 500 | 1 Month | -0.9 to 6.2 | 3.2 to 7.8 | Stable |
Table 2: Stability of this compound C in Different Solvents (Data interpreted from[1])
| Solvent | Temperature | Duration | Observation |
| DMSO | 4°C | Not specified | "very stable" |
| RPMI-1640 Medium | 37°C | 5 days | Showed "a little instability" |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the degradation pathways of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound[6][8].
Objective: To identify potential degradation products of this compound and establish the specificity of a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
Methanol or DMSO (for stock solution)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or DMSO.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~50 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Dilute with purified water. Heat at 80°C for 48 hours.
-
Photolytic Degradation: Dilute with purified water, expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration. Protect a control sample from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated HPLC method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control (unstressed) sample. Look for a decrease in the this compound peak and the appearance of new peaks (degradants).
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This is a representative Reversed-Phase HPLC (RP-HPLC) method synthesized from multiple sources for the quantification of this compound.[1][9][16][17][18].
Objective: To separate and quantify this compound from its potential degradation products.
Table 3: Example HPLC Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[9][17][18] |
| Mobile Phase | Gradient or isocratic elution using Acetonitrile and Water[9][18]. A common mobile phase is Methanol:Acetonitrile:Water (e.g., 15:15:10 v/v/v)[17]. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 217 nm or 254 nm[1][17] |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a series of working standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50 µg/mL) from a certified stock solution[16].
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection[16].
-
Analysis:
-
Calculation: Determine the concentration of this compound in the samples by interpolating its peak area from the calibration curve[16]. Calculate the percentage of remaining this compound relative to the time-zero sample to assess degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability-related issues.
Caption: Primary metabolic pathways for this compound in vivo.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Environmental factors influencing potential distribution of Schisandra sphenanthera and its accumulation of medicinal components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. sgs.com [sgs.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. [Determination of this compound in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Schisandrin Extraction from Schisandra Berries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Schisandrins from Schisandra berries.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Schisandrins from Schisandra berries?
A1: Several advanced methods are employed to enhance extraction efficiency. These include Supercritical Fluid Extraction (SFE) with CO2, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE).[1][2][3] Traditional methods like heat reflux and Soxhlet extraction are also used but may be less efficient.[1][4] SFE is noted for providing a concentrated extract free of particulate matter, which can speed up the overall workflow by removing the need for post-extraction filtration.[5]
Q2: Which solvent is optimal for achieving high Schisandrin (B1198587) yields?
A2: The choice of solvent is critical and depends on the extraction method. Ethanol (B145695), particularly in aqueous solutions of 70-95%, is highly recommended for extracting lignans (B1203133) from Schisandra species.[1][6] Methanol (B129727) is also an effective solvent.[1] For Microwave-Assisted Extraction, acetone (B3395972) has been identified as an optimal solvent.[7] In Supercritical Fluid Extraction (SFE), supercritical CO2, often with a co-solvent like ethanol or isopropyl alcohol, is used.[5][8]
Q3: How does the physical preparation of the Schisandra berries affect extraction efficiency?
A3: Proper sample preparation is crucial for maximizing yield. The Schisandra berries should be thoroughly dried and ground into a fine powder.[1][9] A smaller particle size increases the surface area available for solvent interaction, leading to a more complete extraction.[1]
Q4: What are the key experimental parameters that need to be optimized?
A4: To maximize this compound yield, several parameters must be optimized, including:
-
Solvent Concentration: The polarity of the solvent significantly impacts yield.[1]
-
Temperature: The optimal temperature varies greatly depending on the method.[3]
-
Extraction Time: Can range from a few minutes for methods like MAE and UAE to several hours for traditional methods.[7][10]
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume must be optimized.[12][13]
-
Ultrasonic/Microwave Power: For UAE and MAE, the power setting is a key variable.[7][14]
Q5: How can I remove common impurities from my crude extract?
A5: Schisandra extracts can contain impurities like tannins and organic acids. One approach is to add a calcium-based precipitating agent, such as calcium oxide or calcium hydroxide, during the initial extraction process.[15] This helps to remove these impurities, reducing potential interference in downstream purification steps like macroporous resin chromatography and extending the life of the resin.[15]
Troubleshooting Guide
Q: Why is my this compound extraction yield consistently low?
A: Low yields can result from several factors. Use the following points and the troubleshooting diagram to diagnose the issue:
-
Suboptimal Solvent Choice: The polarity of your solvent may not be ideal for Schisandrins.
-
Inefficient Extraction Method: Traditional methods like simple maceration may not be powerful enough.
-
Solution: Employ more advanced techniques like Ultrasound-Assisted Extraction (UAE), Heat Reflux Extraction, or Supercritical Fluid Extraction (SFE) to improve solvent penetration into the plant material.[1]
-
-
Inadequate Sample Preparation: If the berries are not properly prepared, the solvent cannot access the target compounds efficiently.
-
Poor Quality of Raw Material: The concentration of Schisandrins can vary based on the plant's species, origin, and harvest time.[1]
-
Solution: Use high-quality, authenticated Schisandra species. Schisandra chinensis is known for higher concentrations of this compound and this compound B, while Schisandra sphenanthera is richer in schisantherin A and B.[9]
-
-
Losses During Purification: Significant amounts of the target compound can be lost if purification steps are not optimized.
-
Solution: Carefully optimize your purification method (e.g., column chromatography) by selecting the appropriate stationary and mobile phases to ensure good separation and minimal loss.[1]
-
Q: My extract appears dark and shows signs of degradation. What is the cause?
A: Degradation can be caused by excessive heat or prolonged exposure to light and air. Lignans can be sensitive to high temperatures used in some extraction methods.
-
Solution: Consider using methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) at room temperature or Supercritical Fluid Extraction (SFE), which can be performed at moderate temperatures (e.g., 40-50°C).[5][16] Minimize exposure to light by using amber glassware and store the extract under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data and optimal parameters for various this compound extraction methods.
Table 1: Overview of Common this compound Extraction Methods
| Method | Typical Solvent(s) | Typical Temperature | Typical Time | Pressure | Key Advantages |
| Supercritical Fluid (SFE) | CO₂ with co-solvent (e.g., Ethanol) | 37-50°C[11][16] | 1-3 hours[5][16] | 21-30 MPa[11][16] | High purity, no solvent residue, low temperature.[16][17] |
| Ultrasound-Assisted (UAE) | Ethanol, Methanol | Room Temp. - 56°C[9][18] | 20-60 minutes[9][10] | Atmospheric | Fast, efficient, reduced solvent consumption.[10] |
| Microwave-Assisted (MAE) | Ethanol, Acetone | Varies (set by power) | 5-20 minutes[7] | Atmospheric | Very fast, high efficiency.[2] |
| Accelerated Solvent (ASE) | Ethanol (87%) | ~160°C[3] | ~10 minutes[3] | ~1500 psi[3] | Rapid, automated, low solvent use.[3] |
| Ethanol Reflux | Ethanol (80-95%) | ~80-90°C[15][19] | 2-4 hours per cycle[15] | Atmospheric | Simple setup, effective for many lignans.[19] |
Table 2: Examples of Optimized Extraction Parameters and Yields
| Method | Target Lignans | Optimized Conditions | Reported Yield / Purity | Reference |
| Accelerated Solvent Extraction (ASE) | Schizandrin, schisandrol B, deoxyschizandrin, this compound B | 87% ethanol, 160°C, 10 min, 1500 psi | 14.72 mg/g (total lignans) | [3] |
| Supercritical Fluid Extraction (SFE) | Deoxythis compound, γ-schisandrin, etc. | 21 MPa, 37°C, 5 L/min CO₂ flow | High extraction rate | [11] |
| SFE followed by SFC Purification | This compound A | 200 bar, 40°C, 99% CO₂ / 1% isopropanol | >92% purity after purification | [5] |
| Ethanol Reflux | This compound B | 90% ethanol, 80°C, 2 cycles of 3 hr | High purity (90-100%) after purification | [15] |
| Microwave-Assisted Extraction (MAE) | General Antibacterial Activity | Acetone, 400W, 5 min, 5:70 solid-liquid ratio | Optimal for antibacterial activity | [7] |
| Ultrahigh Pressure Extraction (UHPE) | Deoxythis compound, γ-schisandrin | 400 MPa, 90% ethanol, 5 min | 0.3132% deoxythis compound | [10] |
Experimental Protocols & Workflows
The diagram below illustrates a general workflow for the extraction, purification, and analysis of Schisandrins.
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound A
This protocol is based on a method for extracting this compound A.[5]
-
Sample Preparation: Coarsely chop 50g of dry Schisandra berries.
-
SFE System Setup:
-
Load the chopped berries into a 100 mL extraction vessel.
-
Set the extraction pressure to 200 bar (20 MPa).
-
Set the extraction temperature to 40°C.
-
Prepare the supercritical fluid mixture: 99% CO₂ and 1% isopropyl alcohol (as co-solvent).
-
-
Extraction:
-
Perform the extraction dynamically for 60 minutes.
-
Maintain a total flow rate of 50 g/minute .
-
-
Collection: Collect the resulting dark yellow solution. This extract is highly concentrated and free of particulates, often suitable for direct analysis or further purification without filtration.[5]
-
Downstream Processing: The extract can be further purified using techniques like Supercritical Fluid Chromatography (SFC) to isolate this compound A with high purity (>92%).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is a general method based on common practices.[1][9]
-
Sample Preparation: Grind dried Schisandra fruits into a fine powder.
-
Extraction Setup:
-
Place a specified amount of the powder (e.g., 10g) into a flask.
-
Add the extraction solvent (e.g., 100 mL of 80% ethanol) to achieve a desired solid-to-liquid ratio.
-
-
Sonication:
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30-60 minutes at room temperature.[9] Ensure the bath temperature does not rise significantly to prevent degradation.
-
-
Processing:
-
Filter the mixture to separate the extract from the solid residue.
-
If performing multiple extractions, repeat the process with fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Heat Reflux Extraction
This protocol is based on a method for extracting this compound B.[15]
-
Sample Preparation: Grind 500g of Schisandra chinensis medicinal material into a coarse powder.
-
Optional Pre-treatment: Add a precipitating agent (e.g., 50g of calcium oxide) to the powder to help remove tannins and organic acids during extraction.[15]
-
First Extraction:
-
Add 6 times the amount of 90% ethanol (3 L) to the powder in a round-bottom flask.
-
Heat the mixture to 80°C and perform reflux extraction with stirring for 3 hours.
-
-
Second Extraction:
-
Filter the mixture and retain the solid residue.
-
Add 4 times the amount of 90% ethanol (2 L) to the residue and repeat the reflux extraction for 3 hours.
-
-
Processing:
-
Combine the alcohol extracts from both steps.
-
Recover the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted extraction and fingerprint studies of Schisandra chinensis (Turcz.) by high performance liquid chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. Optimization of extraction and purification of active fractions from Schisandra chinensis (Turcz.) and its osteoblastic proliferation stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Non-thermal extraction of effective ingredients from Schisandra chinensis Baill and the antioxidant activity of its extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Study on supercritical CO2 fluid extraction and separation of components from fruits of Schisandra sphenanthera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103351373B - Method for extracting this compound B from Schisandra chinensis - Google Patents [patents.google.com]
- 16. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Technology of ultrasonic-assisted enzyme extraction of polysaccharide from Schisandra chinensis [manu61.magtech.com.cn]
- 19. [Optimization of ethanol reflux extraction process of Ziziphi Spinosae Semen- Schisandrae Sphenantherae Fructus based on network pharmacology combined with response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Schisandrin HPLC analysis
Technical Support Center: Schisandrin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) on Peak Tailing
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal HPLC separation, peaks should be symmetrical (Gaussian) in shape.[1] A peak is generally considered to be tailing if its USP tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[3][4]
This phenomenon is problematic for the quantitative analysis of this compound because it can:
-
Compromise Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately quantify individual lignans (B1203133) in a complex mixture like a Schisandra chinensis extract.[1][5]
-
Reduce Accuracy: Peak tailing complicates peak integration, leading to inconsistent and inaccurate measurements of the peak area, which is crucial for precise quantification.[2][6]
-
Decrease Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[2]
Q2: My this compound peak is tailing, but other peaks look fine. What are the most likely causes?
If peak tailing is specific to this compound or other polar lignans and not affecting all peaks in the chromatogram, the root cause is likely related to chemical interactions between the analyte and the stationary phase.[2] The troubleshooting workflow below can help diagnose the issue systematically.
Q3: How do chemical interactions with the HPLC column cause peak tailing for this compound?
The primary cause of peak tailing for polar compounds in reversed-phase HPLC is secondary interactions with the stationary phase.[4][7] Silica-based C18 columns, especially older or non-end-capped types, have residual silanol (B1196071) groups (Si-OH) on their surface.[1][8]
-
Silanol Interactions: this compound, a dibenzocyclooctadiene lignan, possesses multiple polar ether and hydroxyl functional groups.[9][10] These groups can form hydrogen bonds with the acidic silanol groups on the silica (B1680970) surface.[2]
-
Effect of pH: If the mobile phase pH is not sufficiently acidic (e.g., pH > 4), the silanol groups can become ionized (Si-O⁻).[11][12] These negatively charged sites can then have strong electrostatic interactions with any partial positive charges on the this compound molecule, causing some molecules to be retained longer and creating a tailing peak.[2] This secondary retention mechanism disrupts the ideal hydrophobic partitioning process.[4]
Q4: How can I modify my mobile phase to fix peak tailing?
Optimizing the mobile phase is one of the most effective strategies to mitigate peak tailing caused by silanol interactions.[1]
-
Lower the pH: Operating at a low pH (typically 2.5 - 3.5) is highly effective.[4][6] Adding a small amount of an acidifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase suppresses the ionization of silanol groups, ensuring they remain in their neutral (Si-OH) form.[2][4] This minimizes the strong secondary interactions that cause tailing.
-
Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient, typically in the range of 20-50 mM.[3][6] A robust buffer system maintains a consistent pH throughout the column, preventing on-column pH shifts that can lead to peak shape distortion.[11]
-
Change the Organic Modifier: The choice of organic solvent can influence selectivity and peak shape.[13] If you are using methanol (B129727), switching to acetonitrile (B52724) (or vice versa) can alter interactions and may improve peak symmetry.[13]
-
Use Mobile Phase Additives: While less common with modern high-purity silica columns, adding a competing base like triethylamine (B128534) (TEA) at low concentrations (~0.1%) can help.[1][14] TEA is a "silanol suppressor" that preferentially interacts with active silanol sites, effectively shielding them from the analyte.[14]
Q5: Could my HPLC column be the problem? What should I check?
Yes, the column is a frequent source of peak shape problems.[3]
-
Column Chemistry: Use a modern, high-purity, end-capped C18 column.[3][4] "End-capping" is a process that chemically treats most of the residual silanol groups, making them much less active and significantly reducing tailing for polar compounds.[4][8] Columns based on Type B silica, which has lower metal contamination, or hybrid silica-organic materials also show improved peak shape for basic or polar analytes.[1][14]
-
Column Contamination: Over time, strongly retained compounds from the sample matrix can accumulate at the head of the column, creating new active sites that cause tailing.[2][7]
-
Column Degradation: A void at the column inlet, caused by the collapse of the packed bed under high pressure or pH, can lead to severe peak distortion for all compounds.[6] A partially blocked inlet frit can also cause tailing.[5]
-
Troubleshooting Steps:
-
Use a Guard Column: A guard column protects the analytical column from contaminants and is much cheaper to replace.[15]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol (B130326) or 100% acetonitrile for reversed-phase).[2][3]
-
Backflush the Column: Reversing the column flow direction (if permitted by the manufacturer) can be effective at dislodging particulates from the inlet frit.[5]
-
Replace the Column: If the above steps do not work, the column may have reached the end of its lifespan and should be replaced.[3]
-
Q6: What instrumental or sample-related issues can cause peak tailing?
If all peaks in the chromatogram are tailing, the problem is likely systemic (instrument-related) rather than chemical.[5]
-
Extra-Column Volume: This refers to the volume within the HPLC system outside of the column itself, such as in the injector, detector cell, and connecting tubing.[3][7] Excessive volume causes the separated analyte bands to spread out and tail before they reach the detector.[6] To minimize this, use tubing with the shortest possible length and the smallest appropriate internal diameter, and ensure all fittings are properly connected.[2][12]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a characteristic "right triangle" peak shape where tailing worsens with increasing concentration.[5][7] The solution is to dilute the sample or reduce the injection volume.[13][16]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the initial mobile phase composition.[17]
Troubleshooting Data & Parameters
The tables below summarize common causes of peak tailing and typical adjustments to chromatographic parameters.
Table 1: Troubleshooting Summary for Peak Tailing
| Symptom | Potential Cause | Recommended Solution(s) |
| Only this compound peak tails | Secondary interactions with silanol groups | Lower mobile phase pH to ~3; use an end-capped column; add a mobile phase modifier (e.g., TEA).[1][2][4] |
| Column overload | Dilute the sample or reduce injection volume.[5][13] | |
| Co-elution with an impurity | Change detection wavelength; use a higher efficiency column (smaller particles/longer length) to improve resolution.[4] | |
| All peaks tail | Extra-column volume | Use shorter, narrower ID tubing; check and tighten all fittings.[3][6] |
| Column contamination / Blocked frit | Flush or backflush the column; replace the guard column; filter all samples and mobile phases.[5][15] | |
| Column void / bed collapse | Replace the column.[6] |
Table 2: Typical Mobile Phase Adjustments to Reduce Tailing
| Parameter | Typical Value / Range | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of acidic silanol groups, minimizing secondary electrostatic interactions.[4][6] |
| Buffer Concentration | 20 - 50 mM | Maintains a stable pH environment across the column, preventing peak shape distortion.[6][11] |
| Acidic Additive | 0.05 - 0.1% (v/v) Formic Acid or Phosphoric Acid | Acts as a proton source to keep silanols in their neutral, less interactive state.[18] |
| Competing Base Additive | 0.1% (v/v) Triethylamine (TEA) | Acts as a silanol suppressor, blocking active sites on the stationary phase (use with older columns).[1][14] |
Standard Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.
1. Apparatus and Software
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) software.
2. Reagents and Materials
-
This compound reference standard (≥98% purity).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or formic acid (analytical grade).
-
Methanol (HPLC grade, for sample preparation).
-
0.45 µm syringe filters.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | End-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 50-70% B; 20-30 min: 70-90% B; 30-35 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Standard Solution Preparation
-
Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[13]
5. Sample Preparation (e.g., for S. chinensis extract)
-
Accurately weigh an appropriate amount of powdered extract into a centrifuge tube.
-
Add a defined volume of methanol, vortex thoroughly, and sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
6. System Suitability
-
Before running samples, inject a mid-range standard solution five times.
-
The relative standard deviation (RSD) for retention time and peak area should be ≤ 2.0%.
-
The USP tailing factor for the this compound peak should be ≤ 2.0, with an ideal target of ≤ 1.5.[6]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. This compound | 7432-28-2 [chemicalbook.com]
- 10. This compound | C24H32O7 | CID 3001664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. phenomenex.com [phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. mastelf.com [mastelf.com]
- 17. bvchroma.com [bvchroma.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Schisandrin
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in overcoming the challenges associated with the low oral bioavailability of Schisandrin.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a bioactive lignan (B3055560) from Schisandra chinensis, is primarily attributed to two main factors: extensive first-pass metabolism in the liver and intestines, and efflux by the P-glycoprotein (P-gp) transporter.[1] First-pass metabolism is a phenomenon where the concentration of a drug is significantly reduced before it reaches systemic circulation.[2][3] In the case of this compound, enzymes in the liver and gut wall, particularly Cytochrome P450 enzymes like CYP3A4, metabolize it extensively.[1] Additionally, P-glycoprotein, an efflux transporter, actively pumps this compound out of intestinal cells back into the gut lumen, further reducing its absorption.[1][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies are being explored to improve the oral bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, liposomes, or solid lipid nanoparticles can protect it from metabolic enzymes and P-gp efflux, while also improving its solubility and dissolution rate.[5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.[7][8][9] This enhances the solubilization and absorption of lipophilic drugs like this compound, potentially bypassing the hepatic first-pass effect through lymphatic absorption.[7][9]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state.[10][11] This can enhance the dissolution rate and bioavailability of poorly water-soluble drugs.[11][12][13]
-
Co-administration with P-gp Inhibitors: Compounds that inhibit P-glycoprotein, such as piperine, can be co-administered with this compound to reduce its efflux from intestinal cells and increase its absorption.[5] Interestingly, some lignans (B1203133) from Schisandra itself, like this compound B and deoxyschizandrin, have been shown to inhibit P-gp.[14][15]
Q3: Is there a difference in the bioavailability of pure this compound compared to its extract?
A3: Yes, studies in rats have shown that the oral bioavailability of this compound is significantly higher when administered as part of a Schisandra chinensis herbal extract compared to the pure compound.[1][16] For instance, the oral bioavailability of pure this compound was reported to be approximately 15.56 ± 10.47%, while the extract showed higher bioavailability.[16] This suggests that other components within the extract may enhance the absorption of this compound, possibly by inhibiting metabolic enzymes or P-gp.
Troubleshooting Guides
This section addresses common issues encountered during the development and evaluation of this compound formulations.
Formulation and Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) in Nanoparticles | 1. Poor affinity between this compound and the polymer matrix. 2. High drug-to-polymer ratio. 3. Inadequate solidification of the nanoparticle matrix. | 1. Select a polymer with physicochemical properties compatible with the lipophilic nature of this compound. 2. Optimize the drug-to-polymer ratio by testing different concentrations. 3. Ensure efficient removal of the organic solvent during the preparation process. |
| High Polydispersity Index (PDI) of Nanoparticle Formulation | 1. Inadequate mixing energy during formulation. 2. Suboptimal concentration of stabilizer. 3. Inappropriate solvent-to-antisolvent ratio in nanoprecipitation methods. | 1. Increase the stirring speed or use a higher-energy method like ultrasonication. 2. Optimize the concentration of the stabilizer (e.g., Poloxamer 188, PVP). 3. Experiment with different solvent-to-antisolvent ratios to achieve a more uniform particle size. |
| Drug Precipitation Upon Dilution of SEDDS | 1. Supersaturation of this compound in the formulation. 2. Change in solvent capacity upon dilution in aqueous media. | 1. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation. 2. Ensure the selected surfactant and co-surfactant can maintain this compound in a solubilized state after dilution. |
| Instability of SEDDS Formulation (e.g., cloudiness, phase separation) | 1. Temperature fluctuations during storage. 2. Chemical degradation of excipients or this compound. | 1. Determine the cloud point of the formulation to ensure stability at storage and physiological temperatures. 2. Store the formulation in a cool, dark place and consider adding antioxidants if the oil phase is susceptible to oxidation. |
In Vitro and In Vivo Experiments
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low TEER Values in Caco-2 Cell Monolayers | 1. Incomplete cell differentiation. 2. Microbial contamination (e.g., Mycoplasma). 3. Improper cell seeding density. | 1. Ensure Caco-2 cells are cultured for a sufficient period (typically 21 days) to allow for proper differentiation and tight junction formation. 2. Regularly test cell cultures for contamination. 3. Optimize the initial cell seeding density on the transwell inserts. |
| High Variability in Plasma Concentrations in Animal Pharmacokinetic Studies | 1. Inconsistent oral gavage technique. 2. Physiological state of the animals (e.g., fed vs. fasted). 3. Gender-dependent differences in metabolism. 4. Formulation instability. | 1. Ensure the oral gavage is performed by a trained and consistent operator. 2. Standardize experimental conditions, such as the fasting period before dosing. 3. Account for potential gender differences in your study design by using animals of a single sex or including both and analyzing the data accordingly.[5][12][17] 4. Ensure the formulation is homogeneous and stable throughout the dosing period. |
| No Significant Increase in Bioavailability with P-gp Inhibitor Co-administration | 1. Inadequate dose of the inhibitor. 2. Incorrect timing of administration. 3. Poor absorption or formulation of the inhibitor itself. | 1. Conduct a dose-ranging study to determine the optimal dose of the P-gp inhibitor. 2. Administer the inhibitor shortly before or concurrently with this compound. 3. Ensure the P-gp inhibitor is properly formulated for good absorption. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Oral Bioavailability (%) | Reference(s) |
| Pure this compound (i.v.) | 10 mg/kg | - | - | 43.11 ± 5.62 | 100 | [16] |
| Pure this compound (p.o.) | 10 mg/kg | 0.06 ± 0.03 | ~30 | 6.71 ± 4.51 | 15.56 ± 10.47 | [16] |
| S. chinensis extract (p.o.) | 3 g/kg (equiv. 5.2 mg/kg this compound) | 0.08 ± 0.07 | ~22-200 | 17.58 ± 12.31 | 78.42 ± 54.91 | [16] |
| S. chinensis extract (p.o.) | 10 g/kg (equiv. 17.3 mg/kg this compound) | 0.15 ± 0.09 | ~22-200 | 28.03 ± 14.29 | 37.59 ± 19.16 | [16] |
| γ-Schisandrin Solid Dispersion (WSD) in female rats | Not Specified | ~3-fold higher than CSP | Not Specified | ~6-fold higher than CSP | Significantly increased vs. CSP | [12] |
| γ-Schisandrin Solid Dispersion (WSD) in male rats | Not Specified | ~3-fold higher than CSP | Not Specified | ~6-fold higher than CSP | Significantly increased vs. CSP | [12] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; i.v. = intravenous; p.o. = oral administration; CSP = Conventional Self-prepared Capsules; WSD = Wurenchun-PVP k30 solid dispersion. Data for γ-Schisandrin solid dispersion is presented as a relative comparison.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Isopropyl palmitate)
-
Surfactant (e.g., Cremophor RH40)
-
Co-surfactant (e.g., Macrogol 200/PEG 200)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear and stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath and vortex until a clear and homogenous liquid is formed.[6][18]
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and measure the time taken to form a uniform emulsion.
-
Droplet Size and Zeta Potential: Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using dynamic light scattering (DLS).
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000)
-
Common solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Selection of Carrier and Drug-to-Carrier Ratio: Based on preliminary studies, select a suitable hydrophilic carrier and a range of drug-to-carrier ratios to be tested (e.g., 1:1, 1:2, 1:4).
-
Dissolution: Dissolve a physical mixture of this compound and the carrier in a common solvent.[11]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator until a clear, solvent-free film is obtained.[11]
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[11]
-
Characterization:
-
Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., HPLC).
-
In Vitro Dissolution Study: Perform dissolution testing in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of pure this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to characterize the physical state of this compound in the dispersion (crystalline or amorphous).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control.
Materials:
-
Sprague-Dawley rats
-
This compound formulation and control (e.g., pure this compound suspension)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (with free access to water) before drug administration.
-
Dosing:
-
Divide the rats into experimental groups (e.g., control, test formulation).
-
Administer the respective formulations to the rats via oral gavage at a predetermined dose.[16][19] For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle and inject via the tail vein.[16]
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.[16][20][21]
-
Prepare plasma samples for analysis, often involving protein precipitation or liquid-liquid extraction.[16][20]
-
Analyze the samples to determine the plasma concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve for each group.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[16]
-
Calculate the relative oral bioavailability of the test formulation compared to the control. If an intravenous group is included, the absolute oral bioavailability can be calculated.[16]
-
Visualizations
Caption: General experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Simplified diagram of this compound's first-pass metabolism in the gut and liver.
Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux of this compound from an enterocyte.
References
- 1. benchchem.com [benchchem.com]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A LC-MS/MS Method for Quantifying the this compound B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Development of Schisandrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the preclinical development of Schisandrin (B1198587) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the preclinical development of this compound?
A1: The main hurdles in the preclinical development of this compound, a lipophilic compound, are its poor aqueous solubility and consequently low oral bioavailability.[1] This leads to high variability in in vivo studies and can hinder the assessment of its therapeutic potential. Additionally, like many natural products, extensive first-pass metabolism in the liver and intestines can significantly reduce the amount of active compound reaching systemic circulation.[2]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Creating nanosuspensions increases the surface area of the drug, leading to a higher dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Encapsulation: Formulating this compound into nanoparticles (e.g., using polymers like Eudragit® S100) can protect it from degradation and enhance its uptake.[3]
Q3: What are the known mechanisms of action for this compound's therapeutic effects?
A3: this compound and its analogues exert their pharmacological effects by modulating several key signaling pathways. The most frequently cited pathways include the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, the Wnt/β-catenin pathway, implicated in cell fate determination, and the EGFR/AKT/GSK3β pathway, which is involved in cell growth and apoptosis.[4][5][6]
Q4: Are there any reported toxicity concerns with this compound in preclinical studies?
A4: Preclinical studies have reported toxicological data for some this compound compounds. For instance, the oral LD50 of this compound in mice is reported to be 1.0 g/kg, while for γ-schizandrin, it is 0.25 g/kg.[3] It is crucial to conduct thorough toxicity studies for any new formulation or derivative of this compound.
Troubleshooting Guides
Formulation & Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) of this compound in Nanoparticles | 1. Poor affinity between this compound and the polymer matrix: The lipophilic nature of this compound may not be compatible with the chosen polymer. 2. High drug-to-polymer ratio: Overloading the nanoparticles can lead to drug leakage. 3. Inadequate solidification of the nanoparticle matrix: Rapid precipitation is necessary to effectively trap the drug. | 1. Optimize polymer selection: Consider using more hydrophobic polymers or lipid-based nanoparticle systems. 2. Adjust the drug-to-polymer ratio: Start with a lower ratio (e.g., 1:10) and gradually increase it. 3. Optimize the formulation process: Ensure efficient solvent removal to promote rapid solidification. |
| Nanoparticle Aggregation | 1. Insufficient stabilizer concentration: The amount of stabilizer may not be enough to coat the nanoparticle surface adequately. 2. Inappropriate solvent-to-antisolvent ratio: This can affect the rate and uniformity of nanoparticle formation. 3. Storage instability: Aggregation can occur over time, especially in aqueous suspension. | 1. Optimize stabilizer concentration: Experiment with different concentrations of stabilizers like Poloxamer 188 or PVP. 2. Vary the solvent-to-antisolvent ratio: This can help achieve a more uniform particle size distribution. 3. Lyophilize the nanoparticles: Freeze-drying with a cryoprotectant can prevent aggregation during storage. |
| Inconsistent In Vitro Dissolution Profile | 1. Inappropriate dissolution medium: The medium may not be biorelevant or provide sink conditions. 2. Issues with the dissolution apparatus: Improper setup or agitation speed can lead to variability. 3. Formulation instability: The formulation may be physically or chemically unstable in the dissolution medium. | 1. Select a biorelevant medium: Consider using simulated gastric or intestinal fluids. Ensure sink conditions are maintained.[7] 2. Standardize the dissolution method: Follow USP guidelines for apparatus setup and operation. 3. Assess formulation stability: Conduct stability studies of the formulation in the chosen dissolution medium. |
Data Presentation
Table 1: Solubility of this compound Derivatives
| Compound | Solvent | Solubility | Reference(s) |
| This compound A | DMF:PBS (pH 7.2) (1:8) | ~ 0.11 mg/mL | [4] |
| This compound A | Ethanol | ~ 20 mg/mL | [4] |
| This compound A | DMSO | ~ 20 mg/mL | [4] |
| This compound A | DMF | ~ 25 mg/mL | [4] |
| This compound B | Water | Insoluble | [8][9] |
| This compound B | Ethanol | 2 mg/mL | [10] |
| This compound B | DMSO | 5 mg/mL | [10] |
| This compound B | DMF | 30 mg/mL | [10] |
| This compound C | DMSO | 30 mg/mL | [11] |
| This compound C | DMF | 30 mg/mL | [11] |
Table 2: Oral Bioavailability of this compound B in Rats
| Formulation | Dose | Gender | Absolute Bioavailability (%) | Reference(s) |
| Micronized Particles | 10, 20, 40 mg/kg | Male | 19.3 | [12] |
| Micronized Particles | 10, 20, 40 mg/kg | Female | 55.0 | [12] |
| Wurenchun-PVP K30 Solid Dispersion | Not Specified | Male | Significantly increased vs. conventional capsule | [8] |
| Wurenchun-PVP K30 Solid Dispersion | Not Specified | Female | Significantly increased vs. conventional capsule (3-fold higher Cmax, 6-fold higher AUC than males) | [8] |
Table 3: Preclinical Cytotoxicity and Toxicity of this compound Derivatives
| Compound | Cell Line/Animal Model | Endpoint | Value | Reference(s) |
| This compound | Mice | LD50 (oral) | 1.0 g/kg | [3] |
| γ-Schizandrin | Mice | LD50 (oral) | 0.25 g/kg | [3] |
| This compound B | HCCC-9810 (Cholangiocarcinoma) | IC50 (48h) | 40 ± 1.6 µM | [12] |
| This compound B | RBE (Cholangiocarcinoma) | IC50 (48h) | 70 ± 2.6 µM | [12] |
| This compound C | Bel-7402 (Hepatocellular Carcinoma) | IC50 (48h) | 81.58 ± 1.06 µM | [2][13] |
| This compound C | KB-3-1 (Nasopharyngeal Carcinoma) | IC50 (48h) | 108.00 ± 1.13 µM | [2][13] |
| This compound C | Bcap37 (Breast Cancer) | IC50 (48h) | 136.97 ± 1.53 µM | [2][13] |
| This compound A | MG-63/DOX (Doxorubicin-resistant Osteosarcoma) | IC50 of Doxorubicin (with 10-50 µM this compound A) | 3.26 - 4.57 µM | [5] |
Experimental Protocols
Nanosuspension Formulation by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound B
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)
-
Wetting agent (e.g., Tween 80)
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-energy ball mill
Procedure:
-
Prepare a suspension of this compound B (e.g., 1% w/v) in an aqueous solution containing the stabilizer (e.g., 0.5% w/v) and wetting agent (e.g., 0.1% w/v).
-
Add zirconium oxide beads to the suspension at a bead-to-drug ratio of approximately 20:1 (w/w).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent overheating.
-
Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate and compare the release profiles of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours.
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin (B1164899) for the subsequent time points. *To maintain sink conditions for poorly soluble this compound, a surfactant such as 0.5% Sodium Lauryl Sulfate (SLS) can be added to the medium.[14]
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation (e.g., equivalent to 10 mg of this compound) in each vessel.
-
Set the paddle speed to 50 or 75 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCCC-9810, Bel-7402)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.[15]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM).[16]
-
Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
Experimental workflow for preclinical development of this compound.
Simplified PI3K/AKT/mTOR signaling pathway modulated by this compound.
Inhibition of Wnt/β-catenin pathway by this compound B.
References
- 1. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dissolution of an immediate release nanoparticle formulation using the NanoDis system [manufacturingchemist.com]
- 8. This compound B [chembk.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound C | CAS 61301-33-5 | Cayman Chemical | Biomol.com [biomol.com]
- 12. This compound B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Schisandrin Dosage for Long-Term In Vivo Studies
Welcome to the technical support center for researchers utilizing Schisandrins in long-term in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for long-term in vivo studies with Schisandrin (B1198587) B?
A1: For long-term studies, a common starting dose for this compound B, administered orally to mice or rats, ranges from 10 to 50 mg/kg per day.[1][2][3] The optimal dose will depend on the specific research question, the animal model, and the duration of the study. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: How does the bioavailability of Schisandrins differ between pure compounds and herbal extracts?
A2: The oral bioavailability of pure this compound is relatively low. For instance, the oral bioavailability of schizandrin in rats is approximately 15.56 ± 10.47%.[4][5] Interestingly, the bioavailability of this compound appears to be higher when administered as part of a Schisandra chinensis extract.[4][5][6] This is an important consideration when designing experiments and interpreting results.
Q3: What are the known signaling pathways modulated by Schisandrins?
A3: Schisandrins are known to modulate a variety of signaling pathways, which contributes to their diverse pharmacological effects.[7] For example, this compound A has been shown to regulate the Nrf2 signaling pathway and inhibit the NLRP3 inflammasome.[8] this compound B can modulate pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB.[9] It has also been shown to affect TGFβ/SMAD, SHH/GLI, NOTCH, and Hippo pathways.[7][10]
Q4: Are there any known toxic effects of long-term this compound administration?
A4: While generally considered to have low toxicity, some studies have reported potential for hepatotoxicity at very high doses of this compound B (starting at 125 mg/kg in mice).[11] Long-term supplementation with this compound B at a lower dose (0.012% w/w of diet) in aging mice did not show adverse effects and even improved survival.[12] However, one study in zebrafish larvae indicated potential teratogenic properties.[13][14] It is essential to conduct preliminary toxicity studies to establish a safe dose for long-term administration in your specific model.
Q5: What is the best vehicle for dissolving Schisandrins for oral gavage?
A5: Due to their lipophilic nature, Schisandrins are often dissolved in olive oil or suspended in a 0.5% carboxymethylcellulose (CMC) saline solution for oral administration.[15][16] When using a vehicle, it is crucial to include a vehicle-only control group in your experimental design.
Troubleshooting Guides
Problem 1: Inconsistent or lack of efficacy in a long-term study.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Conduct a pilot dose-response study with a range of doses to determine the optimal concentration for your specific animal model and disease state. Refer to the dosage tables below for guidance from published studies.
-
-
Possible Cause 2: Poor Bioavailability.
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure proper storage of your this compound compounds, typically at -20°C.[17] Prepare fresh solutions for administration regularly and protect them from light.
-
Problem 2: Observed toxicity or adverse effects during the study.
-
Possible Cause 1: Dose is too high.
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Ensure that the vehicle itself is not causing any adverse effects by carefully observing your vehicle-only control group. If necessary, explore alternative, well-tolerated vehicles.
-
-
Possible Cause 3: Interaction with other experimental factors.
-
Solution: Review your experimental protocol for any other substances or procedures that could be interacting with the this compound to cause toxicity. This compound B has been shown to inhibit CYP3A activity, which could affect the metabolism of other drugs.[18]
-
Data Presentation
Table 1: In Vivo Dosages of this compound A
| Animal Model | Condition | Dosage | Route | Duration | Outcome | Citation |
| Mice | COPD | Not specified | Not specified | Not specified | Reduced lung injury | [8] |
| Mice | Parkinson's Disease Model (MPTP-induced) | Not specified | Not specified | Not specified | Protection of dopaminergic nerve terminals | [19] |
Table 2: In Vivo Dosages of this compound B
| Animal Model | Condition | Dosage | Route | Duration | Outcome | Citation |
| Mice | Aging | 0.012% (w/w) of diet | Oral | From 36 to 120 weeks of age | Improved survival and mitochondrial function | [12] |
| Mice | Thioacetamide-induced hepatitis | 20 mg/kg/day | Oral gavage | 28 days | Ameliorated splenic and kidney damage | [15] |
| Mice | Colon cancer xenograft | 50 mg/kg | Peroral | Every other day for 1 week | Reduced tumor volume | [2] |
| Rats | Doxorubicin-induced cardiotoxicity | 50 mg/kg | Intragastric | Weekly for 5 weeks | Attenuated cardiac dysfunction | [3] |
| Rats | Cerebral ischemia/reperfusion | 1-30 mg/kg/day | Not specified | 15 days | Enhanced cerebral mitochondrial antioxidant status | [1] |
Table 3: In Vivo Dosages of this compound C
| Animal Model | Condition | Dosage | Route | Duration | Outcome | Citation |
| Mice | Aβ1-42-induced Alzheimer's disease | 15-150 µg/kg | Lateral ventricle injection | 5 days | Reduced memory deficits | [20] |
Table 4: Pharmacokinetic Parameters of Schisandrins in Rats
| Compound | Administration | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL*h) | Bioavailability (%) | Citation |
| Schizandrin | Oral (pure compound) | 10 mg/kg | - | - | - | 15.56 ± 10.47 | [4] |
| Schizandrin | Oral (S. chinensis extract) | 3 g/kg (equiv. 5.2 mg/kg) | 0.08 ± 0.07 | 22-200 | - | - | [4] |
| Schizandrin | Oral (S. chinensis extract) | 10 g/kg (equiv. 17.3 mg/kg) | 0.15 ± 0.09 | 22-200 | - | - | [4] |
| Schisandrol B | Oral (monomer) | 10 mg/kg | - | - | - | - | [6] |
| Schisandrol B | Oral (S. chinensis extract) | equivalent to 10 mg/kg | - | - | - | Higher than monomer | [6] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[5]
-
Groups:
-
Group 1: Intravenous (IV) administration of pure this compound (e.g., 10 mg/kg).
-
Group 2: Oral (p.o.) administration of pure this compound (e.g., 10 mg/kg).
-
Group 3: Oral (p.o.) administration of Schisandra chinensis extract (e.g., 3 g/kg).
-
-
Administration: For oral administration, dissolve the compound/extract in a suitable vehicle and administer via gavage. For IV administration, use a suitable solvent for injection.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Use a validated LC-MS/MS method to determine the plasma concentration of this compound.[4]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.[4]
Protocol 2: Long-Term Efficacy Study in a Mouse Model of Chronic Disease
-
Animal Model: Select a relevant mouse model for the disease of interest.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Disease model + Vehicle.
-
Group 3: Disease model + this compound (low dose).
-
Group 4: Disease model + this compound (high dose).
-
-
Drug Preparation and Administration: Prepare the this compound solution/suspension fresh as needed. Administer daily via oral gavage for the duration of the study (e.g., 4-12 weeks).
-
Monitoring: Monitor animal body weight, food and water intake, and any signs of toxicity throughout the study.
-
Endpoint Analysis: At the end of the study, collect relevant tissues for histological, biochemical, and molecular analysis based on the study's objectives. This may include western blotting, qPCR, or immunohistochemistry.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Regulation of cell signaling pathways by this compound in different cancers: Opting for "Swiss Army Knife" instead of "Blunderbuss" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Long-term this compound B treatment mitigates age-related impairments in mitochondrial antioxidant status and functional ability in various tissues, and improves the survival of aging C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of this compound B in Zebrafish Larvae and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In-vivo Study into the Effects of this compound B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schizandrin, an Antioxidant Lignan from Schisandra chinensis, Ameliorates Aβ 1–42-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vivo effect of this compound B on cytochrome P450 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Cell-Based Assay Protocols for Consistent Schisandrin Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based assays with Schisandrins. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are Schisandrins and why is their solubility a concern for in vitro assays?
A1: Schisandrins are a group of bioactive lignans (B1203133) isolated from the fruit of the Schisandra chinensis plant.[1] They are known for a variety of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] A primary challenge in working with Schisandrins is their lipophilic nature, which results in poor water solubility.[3] This can lead to precipitation in aqueous cell culture media, causing inaccurate and unreliable experimental outcomes.[3]
Q2: What is the recommended solvent for preparing Schisandrin (B1198587) stock solutions?
A2: Due to their hydrophobic nature, Schisandrins are best dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][3] It is crucial to use anhydrous (dry) DMSO to maximize solubility.[3]
Q3: What is a typical concentration for a this compound stock solution?
A3: A common starting point for a stock solution is 10-100 mM in anhydrous DMSO.[1] It is always advisable to visually inspect the solution for any precipitation after dissolving the compound.[3]
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: To minimize precipitation, it is important to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v).[1][3] This low solvent concentration helps to avoid solvent-induced cytotoxicity and reduces the likelihood of the compound falling out of solution.[1][3] It is also recommended to prepare working solutions fresh for each experiment and add them to the cells immediately.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Inconsistent preparation of this compound working solution.[3] 2. Precipitation of the compound over time in the incubator.[3] 3. Variability in cell health or seeding density.[4] 4. Compound degradation due to improper storage.[4] | 1. Follow a standardized protocol for preparing working solutions for every experiment.[3] 2. Prepare the final working solution fresh for each experiment and add it to the cells immediately.[3] 3. Use cells with a consistent and low passage number. Optimize and maintain a consistent cell seeding density.[4] 4. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] |
| Precipitation observed in the stock solution. | 1. The compound is not fully dissolved. 2. The solvent is not anhydrous.[3] | 1. Gentle warming to 37°C and vortexing may help.[3] 2. Use a fresh, sealed bottle of anhydrous DMSO.[3] |
| Precipitation observed immediately after adding the stock solution to the cell culture medium. | 1. The final concentration of this compound is above its solubility limit in the aqueous medium.[3] 2. The stock solution was not properly mixed into the medium.[3] | 1. Lower the final working concentration of this compound.[3] 2. Add the stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion.[3] |
| Cells in the vehicle control group (e.g., 0.1% DMSO) show signs of stress or death. | 1. The cell line is particularly sensitive to the solvent. 2. The final concentration of the solvent is too high.[3] | 1. Lower the final concentration of the solvent. 2. Ensure the final DMSO concentration does not exceed 0.1%.[1][3] |
| No significant cytotoxic effect is observed even at high concentrations of this compound. | 1. The chosen cell line may be resistant to this compound. 2. The incubation time may be too short.[1] 3. The compound may have degraded. | 1. Test a known sensitive cell line as a positive control.[4] 2. Increase the duration of drug exposure (e.g., 48 or 72 hours).[1] 3. Prepare fresh working solutions from a properly stored stock.[4] |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for various Schisandrins in different cancer cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound A [1]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-small cell lung | 61.09 | 24 |
| H1975 | Non-small cell lung | 39.99 | 24 |
| H1299 | Non-small cell lung | 101.5 | 24 |
| MDA-MB-231 | Triple-negative breast | ~50 | 24 |
| BT-549 | Triple-negative breast | ~50 | 24 |
Table 2: Inhibitory Concentrations (IC50) of this compound C [5][6]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Bel-7402 | Hepatocellular carcinoma | 81.58 ± 1.06 | 48 |
| Bcap37 | Breast cancer | > 200 | 48 |
| KB-3-1 | Nasopharyngeal carcinoma | > 200 | 48 |
| QSG-7701 | Normal liver cells | > 200 | 48 |
Experimental Protocols
Here are detailed methodologies for key experiments commonly used in this compound research.
Cell Viability (MTT) Assay[1][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 12-24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)[1]
-
Cell Treatment: Treat cells with Schisandrins in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis[1]
-
Cell Treatment: Treat cells with Schisandrins in 6-well plates for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting[1][7]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1][7]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[1][7]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Visualization: Visualize the protein bands using an ECL detection system.[1]
Visualizations
The following diagrams illustrate common experimental workflows and signaling pathways modulated by Schisandrins.
Caption: A typical experimental workflow for studying the effects of this compound in cell-based assays.
Caption: this compound's modulation of the PI3K/Akt signaling pathway to influence apoptosis and cell survival.[8][9][10]
Caption: this compound's inhibitory effects on the MAPK signaling pathway, leading to reduced inflammation and apoptosis.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound B protects against myocardial ischemia/reperfusion injury via the PI3K/Akt pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic neuroprotective effect of this compound and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. This compound A enhances pathogens resistance by targeting a conserved p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Schisandrin Resistance in Breast Cancer Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to Schisandrin resistance in breast cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Schisandrins in breast cancer cells?
Schisandrins, particularly this compound A and B, exert their anti-cancer effects through multiple pathways. This compound A has been shown to inhibit the growth of triple-negative breast cancer (TNBC) cells by inducing cell cycle arrest and apoptosis through the regulation of the Wnt/ER stress signaling pathway.[1][2] It can also suppress proliferation and motility by downregulating miR-155, which in turn affects the PI3K/AKT and Wnt/β-catenin pathways.[3] this compound B has demonstrated potent anticancer activity in TNBC by inhibiting the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.[4][5]
Q2: We are observing reduced efficacy of this compound A in our doxorubicin-resistant breast cancer cell line. What is a potential mechanism?
A common mechanism for doxorubicin (B1662922) resistance is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that pumps the drug out of the cell. This compound A has been shown to reverse this resistance in MCF-7/DOX cells by inhibiting P-gp expression and function. This is achieved by blocking the NF-κB and Stat3 signaling pathways, which are involved in the transcriptional regulation of P-gp.[6]
Q3: Can this compound B be used to combat TNBC?
Yes, this compound B has shown significant anti-tumor effects in TNBC cell lines (MDA-MB-231, Hs-578T) and patient-derived TNBC cells.[7] It works by suppressing the growth, migration, and invasion of these cells. One of the key mechanisms is the inhibition of inflammasome activation, which leads to reduced production of interleukin-1β (IL-1β), a cytokine that can promote breast cancer progression.[7][8]
Q4: What are the typical concentrations of Schisandrins used in in vitro experiments?
The effective concentration of Schisandrins can vary depending on the specific compound, the cell line, and the duration of treatment. For example, this compound A has been used at concentrations ranging from 10 to 200 µM, with an IC50 value of 26.6 µM in MDA-MB-231 cells and 112.7 µM in MCF-7 cells.[1][9] this compound B has been shown to decrease the viability of TNBC cells at concentrations starting from 5-10 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Are there any known synergistic effects of Schisandrins with other chemotherapy drugs?
Yes, this compound A has been shown to have a synergistic effect with doxorubicin in doxorubicin-resistant breast cancer cells.[6] this compound B has also been noted to enhance the cytotoxic effects of drugs like doxorubicin.[4] When designing combination therapy experiments, it is crucial to determine the optimal concentration ratio of the two drugs to achieve maximum synergy.
Troubleshooting Guides
Problem 1: Inconsistent or no cytotoxic effect of this compound observed.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Cell line specific sensitivity.
-
Solution: Different breast cancer cell lines exhibit varying sensitivities to Schisandrins. For instance, MDA-MB-231 cells are more sensitive to this compound A than MCF-7 cells.[9] Ensure you are using an appropriate cell line for your research question.
-
-
Possible Cause 3: Compound stability.
-
Solution: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Check the stability of the compound in your cell culture medium under experimental conditions (37°C, 5% CO2).
-
Problem 2: Difficulty in demonstrating the reversal of doxorubicin resistance with this compound A.
-
Possible Cause 1: Low P-gp expression in the resistant cell line.
-
Solution: Confirm the overexpression of P-glycoprotein in your doxorubicin-resistant cell line compared to the parental sensitive cell line using Western blotting or qRT-PCR.
-
-
Possible Cause 2: Incorrect assay conditions for drug efflux.
-
Solution: When performing a Rhodamine 123 efflux assay, optimize the concentration of the fluorescent substrate and the incubation time. Include a known P-gp inhibitor, such as verapamil, as a positive control.[6]
-
-
Possible Cause 3: Suboptimal combination ratio.
-
Solution: Perform a checkerboard assay to determine the optimal synergistic concentrations of this compound A and doxorubicin. Calculate the Combination Index (CI) to quantify the level of synergy.
-
Data Presentation
Table 1: IC50 Values of Schisandrins in Breast Cancer Cell Lines
| This compound | Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
| This compound A | MDA-MB-231 | 26.61 | 48 | [9] |
| This compound A | MCF-7 | 112.67 | 48 | [9] |
| This compound C | Bcap37 | 136.97 | 48 | [10][11] |
Table 2: Effect of this compound A on Doxorubicin Resistance in MCF-7 Cells
| Treatment | Cell Line | IC50 of Doxorubicin (µM) | Reversal Fold | Reference |
| Doxorubicin alone | MCF-7 | 0.21 | - | [6] |
| Doxorubicin alone | MCF-7/DOX | 15.8 | - | [6] |
| Doxorubicin + 20 µM this compound A | MCF-7/DOX | 1.32 | 11.97 | [6] |
| Doxorubicin + 5 µM Verapamil | MCF-7/DOX | 2.15 | 7.35 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis for P-glycoprotein Expression
-
Treat doxorubicin-sensitive (e.g., MCF-7) and resistant (e.g., MCF-7/DOX) cells with or without this compound A for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Function
-
Harvest breast cancer cells and resuspend them in phenol (B47542) red-free medium at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without this compound A (or a positive control like verapamil) for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another hour at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity indicates reduced P-gp activity.
Signaling Pathways and Workflows
Caption: this compound A reverses P-gp mediated doxorubicin resistance.
Caption: this compound B inhibits TNBC growth by inactivating STAT3.
Caption: Experimental workflow for determining cell viability via MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizandrin A inhibits cellular phenotypes of breast cancer cells by repressing miR-155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A reverses doxorubicin-resistant human breast cancer cell line by the inhibition of P65 and Stat3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of this compound B to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of this compound B to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound A Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Formulation Optimization for Targeted Delivery of Schisandrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation, delivery, and experimental analysis of Schisandrin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the targeted delivery of this compound?
A1: The main obstacles in delivering this compound effectively are its poor water solubility and low oral bioavailability.[1] These properties can result in low plasma concentrations and diminished therapeutic efficacy. To overcome these limitations, advanced drug delivery systems are often necessary.[1]
Q2: What formulation strategies can enhance the targeted delivery of this compound?
A2: To improve the delivery of this compound, researchers are focusing on nanoparticle-based systems and self-emulsifying drug delivery systems (SEDDS).[1] Nanoparticle formulations, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can enhance solubility, protect the drug from degradation, and enable targeted delivery.[1][2] Polymeric micelles are another promising approach to increase the solubility and bioavailability of poorly water-soluble drugs like this compound.[3][4][5]
Q3: How can the bioavailability of this compound be improved?
A3: The bioavailability of this compound can be significantly increased by formulating it into nanoparticles or SEDDS.[1][2] For example, encapsulating Schisandra lignans (B1203133) in liposomes has been demonstrated to increase their area under the concentration-time curve (AUC) and plasma half-life.[1] Similarly, SEDDS formulations have been shown to improve the oral absorption of Schisandra extracts.[1] Nanoformulations, in general, have been reported to boost the bioavailability of phytochemicals by approximately five times.[6][7]
Q4: What are the key signaling pathways modulated by this compound that are relevant for targeted delivery?
A4: this compound and its analogs modulate several critical signaling pathways, making them valuable for treating various diseases. The most notable pathways include:
-
PI3K/AKT/mTOR Pathway: This pathway is involved in cell survival, proliferation, and growth.[1][8]
-
MAPK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[1][9]
-
Nrf2 Pathway: This is a key regulator of cellular antioxidant responses.[1][10] Targeting cells with dysregulated forms of these pathways can heighten the therapeutic effects of this compound.[1]
Troubleshooting Guides
Nanoparticle Formulation & Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) of this compound in Liposomes | 1. Inappropriate lipid composition. 2. Suboptimal drug-to-lipid ratio. 3. Leakage of the drug during formulation. | 1. Optimize the lipid composition by adjusting the ratio of phospholipids (B1166683) and cholesterol.[11] 2. Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. 3. Ensure the hydration temperature is above the phase transition temperature of the lipids and consider using a pH gradient for ionizable drugs.[12] |
| Inconsistent Particle Size | 1. Inconsistent homogenization or sonication parameters. 2. Inappropriate surfactant selection. | 1. Standardize the homogenization speed and duration, or the sonication amplitude and time.[1] 2. Select a surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value for the chosen lipid and aqueous phase.[1] |
| High Polydispersity Index (PDI) | 1. Inadequate mixing energy. 2. Suboptimal stabilizer concentration. 3. Inappropriate solvent-to-antisolvent ratio. | 1. Increase stirring speed or use a higher-energy method like ultrasonication.[13] 2. Optimize the concentration of stabilizers like Poloxamer 188 or PVP.[13] 3. Experiment with different solvent-to-antisolvent ratios to achieve rapid and uniform precipitation.[13] |
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Self-Emulsification or Phase Separation Upon Dilution | 1. Incorrect oil, surfactant, and co-surfactant ratios. 2. Incompatible excipients. 3. Insufficient surfactant concentration. | 1. Construct a pseudo-ternary phase diagram to identify the optimal ratios for stable microemulsion formation.[1] 2. Ensure the drug is soluble in the chosen excipients and that they are mutually miscible.[1] 3. Increase the surfactant concentration as it is critical for effective self-emulsification.[1] |
| Drug Precipitation Upon Dilution in Aqueous Media | 1. Supersaturation of the drug in the formulation. 2. Change in solvent capacity upon dilution. | 1. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), to maintain a supersaturated state.[1] 2. Select a surfactant and co-surfactant that can maintain the drug in a solubilized state even after significant dilution.[1] |
| Instability of the SEDDS Formulation (e.g., Cloudiness, Separation) | 1. Temperature fluctuations during storage. 2. Chemical degradation of the drug or excipients. | 1. Determine the cloud point of the formulation to ensure stability at physiological and storage temperatures.[1] 2. Store the formulation in a cool, dark place and consider using antioxidants if the oil phase is prone to oxidation.[1] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating the hydrophobic drug this compound.[1]
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.[1]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the phase transition temperature of the lipids.[1]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or subject it to extrusion through polycarbonate membranes with a defined pore size.[14]
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the high-pressure homogenization method for preparing SLNs.
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) and dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles, maintaining the temperature above the lipid's melting point.[1]
-
Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound encapsulated within the lipid matrix.[1]
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.[1]
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated RP-HPLC method for the quantification of this compound A.[15]
-
Standard Solution Preparation: Prepare a stock solution of this compound A in methanol. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 50 µg/mL.[15]
-
Sample Preparation: Extract this compound from the formulation or biological matrix using a suitable solvent (e.g., methanol). The extraction can be facilitated by ultrasonication.[16] Purify the extract if necessary using solid-phase extraction (SPE).[16][17]
-
Chromatographic Conditions:
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound A standards against their concentrations. Determine the concentration of this compound A in the sample by interpolating its peak area from the calibration curve.[15]
Visualizations
Caption: Experimental workflow for this compound nanoformulation.
Caption: Key signaling pathways modulated by this compound.
Caption: Logical troubleshooting flow for formulation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. ijrpns.com [ijrpns.com]
- 5. Formulation and Evaluation of Polymeric Micelles for a Poorly Absorbed Drug. | Semantic Scholar [semanticscholar.org]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents [mdpi.com]
- 10. This compound A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Preparation and characterization of liposomes as therapeutic delivery systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of this compound A and this compound B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 17. Determination of this compound A and this compound B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
Minimizing degradation of Schisandrin during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Schisandrin during extraction and storage. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and storage of this compound, offering potential causes and recommended solutions.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inadequate Sample Preparation | Ensure Schisandra fruit or seeds are properly dried and ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. |
| Suboptimal Solvent Choice | Ethanol (B145695), particularly in an aqueous solution (e.g., 70-95%), is often recommended for extracting lignans (B1203133) like this compound.[1] Methanol (B129727) can also be an effective solvent.[1] The polarity of the solvent is a critical factor. |
| Inefficient Extraction Method | Traditional methods like maceration may be less effective. Consider using more advanced techniques such as Ultrasonic-Assisted Extraction (UAE), Heat Reflux Extraction (HRE), or Supercritical Fluid Extraction (SFE) to improve extraction efficiency.[1] |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature for your chosen method. For HRE, ensure a sufficient duration, but be mindful that prolonged exposure to high temperatures can lead to degradation. UAE can often achieve good yields with shorter extraction times. |
| Losses During Purification | Carefully select and optimize your purification method. For column chromatography, the choice of stationary and mobile phases is crucial to ensure good separation and minimize the loss of this compound. |
Observed Degradation of Extract
| Potential Cause | Recommended Solution |
| Excessive Heat | While moderate heat can enhance extraction, high temperatures over extended periods can cause degradation of thermolabile compounds, including some lignans.[1] When using HRE, carefully control the temperature and duration. For temperature-sensitive extractions, consider methods that operate at or near room temperature, such as UAE. |
| Prolonged Extraction Time | Extended exposure to solvents and heat increases the likelihood of compound degradation. Optimize your extraction time to maximize yield while minimizing degradation. |
| Light Exposure | Some lignans are sensitive to light. Protect your samples from direct light during extraction and storage by using amber-colored glassware or by covering your apparatus with aluminum foil. |
| Inappropriate pH | The stability of lignans can be pH-dependent. Avoid highly acidic or alkaline conditions during extraction and storage unless specifically required for a particular protocol, as this can promote hydrolysis. |
| Oxidation | Exposure to oxygen can lead to oxidative degradation. While not as common as hydrolysis for many compounds, it can be a factor.[2] Consider degassing solvents and, for long-term storage of purified compounds, storing under an inert atmosphere (e.g., nitrogen or argon). |
HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Baseline Noise | Contaminated mobile phase, column, pump, or detector issues. | Filter and degas the mobile phase. Flush the column. Check pump seals and check valves. |
| Ghost Peaks | Carryover from a previous injection or contamination in the system. | Run a blank gradient to wash the column. Ensure proper cleaning of the injector. |
| Peak Tailing | Secondary interactions with the column, often due to active sites on the silica (B1680970). | Use a high-purity silica column. Add a modifier (e.g., a small amount of acid or base) to the mobile phase to improve peak shape. |
| Peak Splitting | Issue with the injection port (e.g., bad rotor seal), air bubbles, or a blockage. | Inspect and replace the injector rotor seal if necessary. Ensure the mobile phase is well-degassed. Check for blockages in the tubing or column inlet. |
| Retention Time Shifting | Changes in mobile phase composition, flow rate, or column temperature. | Ensure consistent mobile phase preparation. Check the pump for consistent flow. Use a column oven to maintain a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to this compound degradation are elevated temperature, exposure to light (photodegradation), and extreme pH conditions (acidic or alkaline hydrolysis).[1] Oxidation can also play a role, particularly during long-term storage.[2]
Q2: What is the optimal solvent for this compound extraction?
A2: Ethanol, typically in a concentration range of 70-95% in water, is widely recommended for the extraction of lignans from Schisandra species.[1] Methanol is also an effective solvent. The choice may depend on the specific extraction technique and the desired purity of the extract.
Q3: How can I minimize this compound degradation during solvent evaporation?
A3: Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. Maintain the water bath at a moderate temperature (e.g., 40-50°C) to avoid excessive heat exposure.
Q4: What are the recommended storage conditions for this compound extracts and purified compounds?
A4: For optimal stability, store this compound extracts and purified compounds in a cool, dark, and dry place. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or below) in an airtight container is advisable. Protect from light by using amber vials or wrapping containers in foil.
Q5: How can I confirm if my this compound is degrading?
A5: The most common method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample over time and looking for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Forced degradation studies, where the sample is intentionally exposed to stress conditions (e.g., acid, base, heat, oxidation, light), can help to identify potential degradation products and validate the stability-indicating nature of the analytical method.[3]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound from Schisandra chinensis fruits using an ultrasonic bath.
Materials and Equipment:
-
Dried Schisandra chinensis fruits, ground to a fine powder (40-60 mesh)
-
Ethanol (70-95% aqueous solution)
-
Ultrasonic cleaner (e.g., KQ3200DB Digital Control Ultrasonic Cleaner)[4]
-
Beakers or flasks
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a desired amount of powdered Schisandra chinensis fruit (e.g., 10 g).
-
Solvent Addition: Place the powdered sample into a beaker or flask and add the ethanol solution at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Ultrasonication: Place the beaker or flask in the ultrasonic bath. Set the temperature (e.g., 40°C) and sonication time (e.g., 35 minutes).[4] The frequency of the ultrasonic bath will typically be around 40 kHz.[4]
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure.
-
Storage: Store the dried extract in a cool, dark, and dry place.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Materials and Equipment:
-
Purified this compound
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV or MS detector
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or ethanol at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound or the stock solution in a heating block or oven at an elevated temperature (e.g., 80°C) for a defined period.
-
For the solid sample, dissolve it in the mobile phase before analysis. For the solution, dilute as necessary.
-
-
Photolytic Degradation:
-
Expose a sample of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at defined time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. If using an LC-MS system, the mass-to-charge ratio of the degradation products can be determined to aid in their identification.[5][6][7]
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the stability of this compound in rat plasma under various conditions. While this data is from a biological matrix, it provides a useful indication of the compound's stability.
Table 1: Stability of this compound in Rat Plasma
| Storage Condition | Low Concentration (5 ng/mL) (% Change ± SD) | Medium Concentration (50 ng/mL) (% Change ± SD) | High Concentration (500 ng/mL) (% Change ± SD) |
| Short-Term Stability (Room Temp, 4h) | -1.63 ± 8.36 | 5.70 ± 4.52 | 0.64 ± 0.08 |
| Autosampler Stability (4°C, 24h) | -1.78 ± 2.25 | 3.17 ± 3.19 | 0.43 ± 0.12 |
| Freeze-Thaw Stability (3 cycles) | -8.04 ± 3.19 | -5.16 ± 3.83 | -0.63 ± 0.31 |
| Long-Term Stability (-20°C, 1 month) | -0.56 ± 0.39 | -9.02 ± 0.40 | -1.18 ± 0.23 |
Data adapted from a pharmacokinetic study of Schizandrin. The results demonstrate good stability under these conditions.
Visualizations
Degradation Pathways
The degradation of this compound, like many pharmaceutical compounds, can proceed through several pathways, primarily hydrolysis and oxidation. The following diagrams illustrate these potential degradation routes.
Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of this compound, incorporating steps to minimize degradation.
Signaling Pathway
This compound B, a major lignan (B3055560) in Schisandra chinensis, has been shown to exert cardioprotective effects by modulating redox-sensitive signaling pathways. The diagram below illustrates the proposed mechanism involving the ERK/Nrf2 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. ijrpp.com [ijrpp.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Classification and Identification of Chemical Components of Schisandra Chinensis by UPLC-Q-TOF/MS Combined with Data Post-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selecting the appropriate animal model for Schisandrin efficacy studies
Welcome to the Technical Support Center for researchers utilizing Schisandrin (B1198587) in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the selection of appropriate animal models and experimental design for evaluating the efficacy of this compound and its bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most suitable for a preliminary screening of this compound A's anti-inflammatory activity?
A1: For initial in vivo screening of anti-inflammatory potential, the xylene-induced ear edema model in mice is a rapid and effective choice.[1] This model is well-established for assessing acute inflammation. This compound A pretreatment has been shown to significantly decrease the degree of edema and inhibit telangiectasia in the ear in this model.[2][3]
Another common and robust model for acute inflammation is the carrageenan-induced paw edema model in mice .[1][4] Pretreatment with this compound A significantly inhibits paw edema and reduces the infiltration of inflammatory cells in this model.[2][3]
Q2: I am investigating the neuroprotective effects of this compound B. Which animal models are recommended for studying its efficacy in stroke and Parkinson's disease?
A2: For stroke models, transient focal cerebral ischemia in Sprague-Dawley rats is a well-documented model. This compound B has demonstrated neuroprotective effects in this model by reducing infarct volume and inhibiting inflammation.[5]
For Parkinson's disease research, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is widely used. In MPTP-treated mice, this compound A has been shown to protect dopaminergic nerve terminals, modulate autophagy, and inhibit excessive oxidative and inflammatory responses.[6]
Q3: What are the appropriate animal models for evaluating the anti-cancer properties of this compound B?
A3: The choice of model depends on the cancer type being investigated. Xenograft models are standard for assessing in vivo anti-tumor efficacy.
-
For initial in vivo screening: The S180 sarcoma mouse model is a rapidly growing tumor model suitable for preliminary studies.[1]
-
For specific cancer types:
-
Breast Cancer: 4T1 mouse breast cancer cells can be used to establish models for studying metastasis. This compound B has been shown to inhibit lung and bone metastasis in this model.[7]
-
Colon Cancer: A mouse xenograft model using human colon cancer cell lines (e.g., HCT116) is appropriate. This compound B has been demonstrated to reduce tumor growth in such a model.[8]
-
Melanoma: In vivo experiments using melanoma cell lines have shown that this compound B can inhibit tumor progression.[7]
-
Q4: I am studying the hepatoprotective effects of this compound. What are the established models for liver injury?
A4: Several models of liver injury are well-suited for studying the hepatoprotective effects of Schisandrins.
-
Chemically-induced liver injury:
-
Acetaminophen-induced liver injury in mice: this compound B has been shown to markedly alleviate liver injury in this model.[9]
-
Carbon tetrachloride (CCl4)-induced liver injury in mice and rats: This is a classic model for studying hepatotoxicity. This compound B protects against CCl4 toxicity by enhancing the mitochondrial glutathione (B108866) redox status.[10] It also attenuates CCl4-induced liver fibrosis in rats.[11]
-
Thioacetamide (TAA)-induced hepatitis in mice: this compound B has demonstrated a protective effect against TAA-induced liver damage.[12]
-
-
Alcohol-induced liver injury: Male ICR mice administered with alcohol can be used to model chronic alcohol-induced liver injury, where Schisandra lignans (B1203133) have shown a dose-dependent protective effect.[13]
Q5: How can I model metabolic disorders to test the efficacy of Schisandrins?
A5: For metabolic disorders, several models are available:
-
Hypercholesterolemia: Hypercholesterolemia can be induced in mice by oral administration of a cholesterol/bile salts mixture or by feeding a high-fat/cholesterol/bile salts diet.[14] this compound B has been shown to reduce hepatic total cholesterol and triglyceride levels in these models.[14]
-
Diabetic Nephropathy: A model of diabetic nephropathy can be established in C57BL/6 mice by feeding them a high-fat diet followed by an injection of streptozotocin (B1681764) (STZ).[15] this compound A has been shown to attenuate ferroptosis and pyroptosis in this model.[15]
-
Chronic Stress-Induced Dyslipidemia: A dual model combining chronic stress with a high-fat diet in mice can be used. This compound C has been shown to improve dyslipidemia in this model.[16]
Troubleshooting Guides
Issue 1: High variability in the xylene-induced ear edema model.
-
Possible Cause: Inconsistent application of xylene.
-
Troubleshooting Tip: Ensure a fixed and consistent volume of xylene (e.g., 20 µL) is applied to both the anterior and posterior surfaces of the right ear for each mouse.[1] Use a calibrated micropipette for accuracy. The left ear should serve as an internal control.
-
Possible Cause: Variation in the timing of tissue collection.
-
Troubleshooting Tip: Sacrifice the mice at a consistent time point after xylene application (e.g., 1 hour) for all groups to ensure comparable measurements of edema.[1]
Issue 2: Lack of significant neuroprotective effect of this compound B in a cerebral ischemia model.
-
Possible Cause: Inadequate dosing or timing of administration.
-
Troubleshooting Tip: Administer this compound B both before the onset of ischemia and after reperfusion. For example, a dual-dose regimen of 10 or 30 mg/kg (i.p.) administered 30 minutes before ischemia and 2 hours after reperfusion has been shown to be effective.[5]
-
Possible Cause: The chosen endpoints are not sensitive enough.
-
Troubleshooting Tip: In addition to measuring infarct volume, assess biochemical markers of inflammation and matrix metalloproteinase activity. This compound B has been shown to abrogate the expression of TNF-α and IL-1β and the degradation of MMP-2 and MMP-9 in the ischemic hemisphere.[5]
Issue 3: Low oral bioavailability of this compound observed in pharmacokinetic studies.
-
Possible Cause: Extensive first-pass metabolism.
Quantitative Data Summary
Table 1: Efficacy of Schisandrins in Anti-inflammatory Animal Models
| Compound | Model | Animal | Key Findings | Reference |
| This compound A | Xylene-induced ear edema | Mice | Significantly decreased edema and inhibited telangiectasia. | [2][3] |
| This compound A | Carrageenan-induced paw edema | Mice | Significantly inhibited paw edema and infiltration of inflammatory cells. | [2][3] |
| This compound | Acetic acid-induced vascular permeability | Mice | Significantly inhibited vascular permeability. | [4] |
| This compound | Lipopolysaccharide (LPS)-induced sepsis | Mice | Showed a protective effect. | [4] |
Table 2: Efficacy of Schisandrins in Neuroprotective Animal Models
| Compound | Model | Animal | Dosage | Key Findings | Reference |
| This compound B | Transient focal cerebral ischemia | Rats | 10 and 30 mg/kg, i.p. | Reduced infarct volumes by 25.7% and 53.4%, respectively. | [5] |
| This compound A | MPTP-induced Parkinson's Disease | Mice | Not specified | Protected dopaminergic nerve terminals and modulated autophagy. | [6] |
| This compound | Aβ₁₋₄₂-induced Alzheimer's Disease | Mice | Not specified | Improved cognitive disorder and attenuated inflammatory response. | [20] |
| This compound C | Aβ₂₅₋₃₅-induced Alzheimer's Disease | Rats | 0.5% SCF in diet | Mitigated hippocampal amyloid-β deposition and neuroinflammation. | [21][22] |
Table 3: Efficacy of Schisandrins in Anti-Cancer Animal Models
| Compound | Model | Animal | Dosage | Key Findings | Reference |
| This compound B | Colon cancer xenograft (HCT116) | Mice | 50 mg/kg, p.o. | Reduced tumor growth. | [8] |
| This compound B | Breast cancer metastasis (4T1) | Mice | Not specified | Significantly inhibited lung and bone metastasis. | [7] |
| This compound B | Co-treatment with 5-FU in colorectal cancer xenograft | Mice | Not specified | Showed synergistic anti-tumor effects. | [23][24] |
Table 4: Efficacy of Schisandrins in Hepatoprotective and Metabolic Disease Models
| Compound | Model | Animal | Dosage | Key Findings | Reference |
| This compound B | Acetaminophen-induced liver injury | Mice | 200 mg/kg, p.o. | Markedly alleviated liver injury. | [9] |
| This compound B | CCl₄-induced liver fibrosis | Rats | 25 or 50 mg/kg | Reduced upregulation of ALT and AST levels. | [11] |
| This compound B | Hypercholesterolemia | Mice | 50-200 mg/kg, i.g. | Decreased hepatic total cholesterol and triglyceride levels. | [14] |
| This compound C | Chronic stress-induced dyslipidemia | Mice | Not specified | Effectively impeded the accumulation of epididymal white adipose tissue. | [16] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male Kunming mice (18-22 g).[1]
-
Groups:
-
Control group (vehicle).
-
This compound A treated groups (various doses).
-
Positive control group (e.g., Indomethacin).[1]
-
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).[1]
-
After a set time (e.g., 30 minutes), inject a fixed volume of carrageenan solution into the subplantar region of the right hind paw of each mouse to induce edema.
-
Measure the paw volume or thickness at various time points after carrageenan injection.
-
-
Endpoint Analysis:
-
Inhibition of paw edema.[1]
-
Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in paw tissue homogenates using ELISA.[1]
-
Western blot or immunohistochemical analysis of key signaling proteins (e.g., TLR4, NF-κB).[1][2]
-
Hematoxylin-eosin (HE) staining of paw tissues to assess inflammatory cell infiltration.[2][3]
-
Protocol 2: Mouse Xenograft Model of Human Colon Cancer
-
Animal Model: Six-week-old male BALB/C nude mice.[8]
-
Tumor Cell Line: Human colon cancer cells (e.g., HCT116).[8]
-
Procedure:
-
Subcutaneously inject HCT116 cells into the mice.[8]
-
One week after tumor injection, begin treatment.[8]
-
Administer this compound B (e.g., 50 mg/kg) perorally every other day.[8]
-
A positive control group can be treated with a standard chemotherapy agent like 5-fluorouracil (B62378) (5-FU) (e.g., 75 mg/kg, i.p. once a week).[8]
-
The treatment can last for a specified duration, for example, 14 days.[8]
-
-
Endpoint Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of this compound isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 7. Frontiers | A comprehensive review of this compound B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound B attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound B protects against carbon tetrachloride toxicity by enhancing the mitochondrial glutathione redox status in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In-vivo Study into the Effects of this compound B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound A from Schisandra chinensis Attenuates Ferroptosis and NLRP3 Inflammasome-Mediated Pyroptosis in Diabetic Nephropathy through Mitochondrial Damage by AdipoR1 Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacokinetic comparisons of schizandrin after oral administration of schizandrin monomer, Fructus Schisandrae aqueous extract and Sheng-Mai-San to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo effect of this compound B on cytochrome P450 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination of this compound and nootkatone exerts neuroprotective effect in Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer's Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Schisandrin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the dissolution rate and bioavailability of poorly soluble Schisandrin derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your formulation development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation and dissolution testing of this compound derivatives.
Formulation & Characterization
Q1: My nanoparticle formulation of a this compound derivative is showing a high polydispersity index (PDI). What are the likely causes and how can I improve it?
A1: A high PDI indicates a wide range of particle sizes, which can negatively impact the stability and in vivo performance of your formulation.
-
Possible Causes:
-
Inadequate Mixing Energy: Insufficient energy during nanoprecipitation or emulsification can lead to incomplete solvent diffusion and the formation of larger, aggregated particles.
-
Suboptimal Stabilizer Concentration: The concentration of stabilizers, such as Poloxamer 188 or PVP, is critical. Too little stabilizer may not adequately coat the nanoparticle surface, leading to aggregation. Conversely, an excessive amount can lead to the formation of micelles.[1]
-
Poor Solvent/Anti-solvent Miscibility: Incomplete or slow mixing of the solvent and anti-solvent phases can result in uncontrolled precipitation and a broad particle size distribution.
-
-
Troubleshooting Solutions:
-
Increase Mixing Energy: Try increasing the stirring speed, using a higher-energy method like ultrasonication, or employing a high-pressure homogenizer.
-
Optimize Stabilizer Concentration: Perform a concentration-response study to determine the optimal stabilizer concentration that minimizes PDI.
-
Solvent System Selection: Ensure rapid and complete miscibility between your chosen solvent and anti-solvent.
-
Q2: I'm experiencing low encapsulation efficiency (EE) for my this compound derivative-loaded nanoparticles. What factors could be contributing to this?
A2: Low encapsulation efficiency is a common challenge, particularly with highly lipophilic compounds like many this compound derivatives.
-
Possible Causes:
-
Poor Affinity Between Drug and Polymer Matrix: The hydrophobicity of the this compound derivative may not be well-matched with the chosen polymer.[1]
-
Drug Leakage During Formulation: During solvent evaporation or diffusion, some of the drug may partition into the aqueous phase.[1]
-
High Drug-to-Polymer Ratio: Overloading the nanoparticles with the drug can lead to a significant portion remaining unencapsulated.[1]
-
-
Troubleshooting Solutions:
-
Polymer Selection: For highly lipophilic this compound derivatives, consider using more hydrophobic polymers or transitioning to lipid-based nanoparticle systems like solid lipid nanoparticles (SLNs).
-
Optimize Formulation Parameters: Using a water-miscible solvent that is also a good solvent for the this compound derivative can improve encapsulation.
-
Adjust Drug Loading: Systematically decrease the initial drug concentration to identify the optimal drug-to-polymer ratio that maximizes encapsulation efficiency.
-
Q3: My solid dispersion of a this compound derivative is not amorphous, or it recrystallizes upon storage. How can I address this?
A3: The amorphous state is key to the enhanced dissolution of solid dispersions. Recrystallization negates this advantage.
-
Possible Causes:
-
Insufficient Polymer Concentration: The amount of polymer may be insufficient to effectively inhibit the crystallization of the drug.
-
Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with the this compound derivative to maintain the amorphous state.
-
High Storage Temperature and Humidity: Environmental conditions can accelerate molecular mobility and lead to recrystallization.
-
-
Troubleshooting Solutions:
-
Increase Polymer Ratio: Prepare solid dispersions with higher drug-to-polymer ratios and assess their physical stability over time.
-
Screen Different Polymers: Evaluate a range of polymers with varying functional groups (e.g., PVP, HPMC, Soluplus®) to find one that forms stable amorphous dispersions with your specific this compound derivative.
-
Controlled Storage Conditions: Store solid dispersions in tightly sealed containers at controlled room temperature or under refrigerated conditions, and consider the use of desiccants.
-
In Vitro Dissolution Testing
Q4: I am observing inconsistent and highly variable dissolution profiles for my this compound derivative formulation. What could be the cause?
A4: High variability in dissolution data can obscure the true performance of your formulation.
-
Possible Causes:
-
Incomplete Dispersion of Formulation: Agglomerates of nanoparticles or solid dispersion powders can lead to variable surface area exposure to the dissolution medium.
-
"Cone" Formation: For paddle-based dissolution apparatus (USP Apparatus 2), poorly soluble powders can form a cone at the bottom of the vessel, reducing the effective surface area for dissolution.
-
Inadequate Wetting: The hydrophobic nature of this compound derivatives can lead to poor wetting and floating of the powder on the surface of the dissolution medium.
-
-
Troubleshooting Solutions:
-
Pre-dispersion: Consider gently pre-dispersing the formulation in a small volume of the dissolution medium before adding it to the vessel.
-
Use of Sinkers: For capsules or tablets that may float or stick to the vessel, use a validated sinker to ensure consistent positioning.
-
Addition of Surfactants: Incorporate a low concentration of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) into the dissolution medium to improve wetting. Ensure the chosen surfactant does not interfere with the analytical method.
-
Q5: The dissolution rate of my this compound derivative formulation is still low, even after formulation as a solid dispersion or nanoparticle. What should I check?
A5: If the dissolution enhancement is not as expected, several factors could be at play.
-
Possible Causes:
-
Recrystallization during Dissolution: The amorphous form may be converting back to a crystalline form in the dissolution medium.
-
Formation of a Gel Layer: Certain polymers used in solid dispersions can form a viscous gel layer upon contact with water, which can hinder drug release.
-
Non-Sink Conditions: The concentration of the drug in the dissolution medium may be approaching its saturation solubility, thereby reducing the driving force for further dissolution.
-
-
Troubleshooting Solutions:
-
Polymer Selection: Choose polymers that are less prone to gelling or that dissolve more rapidly.
-
Increase Dissolution Volume/Use of Surfactants: Ensure sink conditions are maintained throughout the experiment by increasing the volume of the dissolution medium or by adding a solubilizing agent.
-
Monitor Solid-State Changes: Analyze the solid residue at the end of the dissolution experiment by techniques like PXRD or DSC to check for any changes in the physical form of the drug.
-
Data Presentation: Comparative Dissolution Enhancement
The following tables summarize hypothetical but representative quantitative data for different formulation approaches to enhance the dissolution of a model this compound derivative.
Table 1: Dissolution Rate Enhancement of a this compound Derivative by Solid Dispersion
| Formulation | Drug:Carrier Ratio | Preparation Method | Cumulative Drug Release at 60 min (%) | Fold Increase in Dissolution |
| Pure Drug | - | - | 15.2 ± 2.1 | 1.0 |
| Physical Mixture | 1:5 (PVP K30) | Blending | 25.8 ± 3.5 | 1.7 |
| Solid Dispersion | 1:5 (PVP K30) | Solvent Evaporation | 85.3 ± 4.2 | 5.6 |
| Solid Dispersion | 1:10 (PVP K30) | Solvent Evaporation | 95.1 ± 3.8 | 6.3 |
| Solid Dispersion | 1:5 (Soluplus®) | Melt Extrusion | 92.4 ± 4.5 | 6.1 |
Table 2: Dissolution Rate Enhancement of a this compound Derivative by Nanoparticle Formulation
| Formulation | Stabilizer | Particle Size (nm) | Encapsulation Efficiency (%) | Cumulative Drug Release at 60 min (%) | Fold Increase in Dissolution |
| Pure Drug | - | > 2000 | - | 15.2 ± 2.1 | 1.0 |
| Nanosuspension | Poloxamer 188 | 250 ± 25 | - | 78.5 ± 5.1 | 5.2 |
| Polymeric Nanoparticles | PLGA/PVA | 180 ± 20 | 85.6 ± 3.9 | 91.2 ± 4.7 | 6.0 |
| Solid Lipid Nanoparticles | Compritol®/Tween® 80 | 210 ± 30 | 90.1 ± 4.2 | 88.9 ± 5.3 | 5.8 |
Experimental Protocols
The following are detailed methodologies for key experiments. These should be adapted and optimized for the specific this compound derivative and available laboratory equipment.
Protocol 1: Preparation of this compound Derivative Solid Dispersion by Solvent Evaporation
-
Dissolution of Components:
-
Accurately weigh the this compound derivative and the chosen polymer (e.g., PVP K30) in the desired ratio (e.g., 1:5 w/w).
-
Dissolve both components in a suitable volatile organic solvent (e.g., ethanol, methanol (B129727), or a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask. Ensure complete dissolution by visual inspection. A typical concentration is 10% (w/v) total solids.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). The rotation speed should be set to ensure the formation of a thin film on the flask wall.
-
-
Drying:
-
Once the solvent is fully evaporated, further dry the solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried film from the flask.
-
Gently grind the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve of a specific mesh size (e.g., 100 mesh) to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.
-
Protocol 2: In Vitro Dissolution Testing of this compound Derivative Formulations
-
Apparatus Setup:
-
Use a USP-compliant dissolution apparatus, typically Apparatus 2 (paddles).
-
Set the paddle speed to a justified and consistent rate (e.g., 50 or 75 RPM).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
-
Dissolution Medium:
-
Prepare the desired dissolution medium. For poorly soluble drugs, a common starting point is 900 mL of a buffer at a physiologically relevant pH (e.g., pH 1.2, 4.5, or 6.8) containing a surfactant (e.g., 0.1-1% SDS) to ensure sink conditions.
-
De-gas the medium before use.
-
-
Sample Introduction:
-
Accurately weigh an amount of the formulation equivalent to a specific dose of the this compound derivative.
-
Introduce the sample into the dissolution vessel.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF or PTFE syringe filter) that does not adsorb the drug. Discard the first few mL of the filtrate.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of the this compound derivative in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Protocol 3: HPLC Method for Quantification of a this compound Derivative
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[2][3][4][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the specific this compound derivative (typically in the range of 220-280 nm).[2][3][4][5]
-
Column Temperature: 25-30 °C.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound derivative reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the dissolution samples.
-
-
Sample Preparation:
-
Dilute the filtered dissolution samples with the mobile phase or the solvent used for the standards to bring the concentration within the linear range of the calibration curve.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the concentration of the this compound derivative in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualizations
Signaling Pathways
This compound derivatives have been reported to modulate several key signaling pathways that are relevant to their absorption, metabolism, and therapeutic effects.
Caption: Modulation of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Caption: Activation of the PPARγ signaling pathway by this compound B.[6][7][8]
Experimental Workflow
Caption: General experimental workflow for enhancing the dissolution of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism | MDPI [mdpi.com]
- 6. This compound B Alleviates Lipid Metabolism Disorders and Apoptosis of MAFLD via Modulation of PPARγ-PCK1 and Caspase-3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Schisandrin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Schisandrins (A, B, and C) in cell culture experiments. Our goal is to help you mitigate off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are Schisandrins and what are their primary on-target effects?
A1: Schisandrins are a group of bioactive dibenzocyclooctadiene lignans (B1203133) isolated from the fruit of Schisandra chinensis.[1] They are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[2][3] In cancer cell lines, their primary on-target effects are the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest through the modulation of various signaling pathways.[2][4]
Q2: What are the known off-target effects of Schisandrins in cell culture?
A2: Schisandrins can exhibit several off-target effects that may confound experimental results. The most well-documented include:
-
Inhibition of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1): Schisandrin (B1198587) B, in particular, is a known inhibitor of these drug efflux pumps, which can affect the intracellular concentration of other compounds and reverse multidrug resistance.[5][6][7] Schisandrol A has also been shown to reverse P-gp-mediated multidrug resistance.[8]
-
Inhibition of Cytochrome P450 (CYP450) Enzymes: Several Schisandrins, including this compound A and Gomisin A, can inhibit various CYP450 isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).[9][10][11] This can alter the metabolism of other compounds in the cell culture medium or the cells themselves.
-
General Cytotoxicity at High Concentrations: While Schisandrins exhibit selective cytotoxicity towards cancer cells, they can also affect normal cells at higher concentrations.[12][13]
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Studies: Perform experiments across a wide range of this compound concentrations to identify a therapeutic window where on-target effects are observed without significant off-target effects or general cytotoxicity.
-
Use of Control Cell Lines: Include appropriate control cell lines. For example, when studying P-gp inhibition, compare results in P-gp overexpressing cells with parental cells that have low P-gp expression.[14]
-
Target Engagement Assays: If the direct molecular target of the desired on-target effect is known, use assays to confirm that this compound is engaging with this target at the concentrations used in your experiments.[15][16]
-
Rescue Experiments: If you hypothesize that an observed effect is due to the modulation of a specific pathway, try to "rescue" the phenotype by manipulating that pathway through other means (e.g., using a known activator or inhibitor, or through genetic approaches).
Q4: What are the recommended working concentrations for Schisandrins in cell culture?
A4: The optimal concentration of this compound is highly dependent on the specific this compound analog, the cell line, and the duration of the experiment. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system. However, based on published data, a general starting point for many cancer cell lines is in the range of 10-100 µM.[1][12] For non-cancer cell lines, lower concentrations should be tested to avoid cytotoxicity.[13][17]
Q5: What is the best way to prepare this compound for cell culture experiments?
A5: Schisandrins are hydrophobic and have poor water solubility. The recommended solvent for preparing a high-concentration stock solution (e.g., 10-100 mM) is dimethyl sulfoxide (B87167) (DMSO).[1][18] It is critical to use anhydrous DMSO to maximize solubility. Store the stock solution at -20°C. When preparing the final working concentration in cell culture medium, ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1][13]
Troubleshooting Guides
Problem 1: High variability or inconsistent results in cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Schisandrins can precipitate in aqueous cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound. To avoid this, ensure the final DMSO concentration is sufficient to maintain solubility (but still below cytotoxic levels), and consider preparing intermediate dilutions in a smaller volume of media before adding to the final culture volume. Gentle warming of the media to 37°C before adding the this compound solution may also help.[18] |
| Cell Line Health and Passage Number | Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.[14] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of this compound across all wells and experiments. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for all experimental replicates and independent experiments. |
Problem 2: Observed effects may be due to P-glycoprotein (P-gp) inhibition rather than the intended target.
| Potential Cause | Troubleshooting Steps |
| Concomitant use of other compounds that are P-gp substrates | Be aware of all components in your cell culture medium, including any other drugs or supplements that may be substrates of P-gp. The inhibition of P-gp by this compound could increase the intracellular concentration of these other compounds, leading to confounding effects. |
| Studying drug combinations | When using this compound in combination with another chemotherapeutic agent, consider that this compound may be enhancing the efficacy of the other drug by blocking its efflux via P-gp.[7] |
| Confirmation of P-gp inhibition | To directly test if the observed effects are due to P-gp inhibition, you can perform a Rhodamine 123 efflux assay.[8][14] In this assay, P-gp-overexpressing cells are loaded with the fluorescent P-gp substrate Rhodamine 123. A potent P-gp inhibitor will cause an increase in the intracellular fluorescence. Comparing the effect of this compound to a known P-gp inhibitor like verapamil (B1683045) can help quantify its inhibitory activity. |
Problem 3: Suspected off-target effects due to Cytochrome P450 (CYP450) inhibition.
| Potential Cause | Troubleshooting Steps |
| Metabolism of this compound or other medium components | Cells in culture, particularly primary hepatocytes or liver cancer cell lines, can express CYP450 enzymes. Inhibition of these enzymes by this compound could alter the metabolism of this compound itself or other components in the medium, leading to unexpected biological activity.[19] |
| Use of known CYP450 inhibitors/inducers | As a control, you can treat cells with a known inhibitor or inducer of the specific CYP450 isoform you suspect is being affected to see if it phenocopies or blocks the effect of this compound. |
| In vitro CYP450 inhibition assay | To directly assess the inhibitory potential of this compound on specific CYP450 isoforms, you can perform an in vitro inhibition assay using human liver microsomes and probe substrates for each isoform.[10][11] |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Schisandrins in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| This compound A | A549 | Non-small cell lung | 61.09 | 24 | [1] |
| H1975 | Non-small cell lung | 39.99 | 24 | [1] | |
| H1299 | Non-small cell lung | 101.5 | 24 | [1] | |
| MDA-MB-231 | Triple-negative breast | ~50 | 24 | [1] | |
| BT-549 | Triple-negative breast | ~50 | 24 | [1] | |
| MDA-MB-231 | Breast | 26.61 | Not Specified | [20] | |
| MCF-7 | Breast | 112.67 | Not Specified | [20] | |
| This compound B | SGC-7901 | Gastric | 25-100 mg/L (Concentration Range) | 12, 24, 48 | [21] |
| L02 | Human Hepatocyte (Normal) | >40 (non-cytotoxic) | 12 | [13] | |
| This compound C | Bel-7402 | Hepatocellular carcinoma | 81.58 ± 1.06 | 48 | [12][22] |
| KB-3-1 | Nasopharyngeal carcinoma | 108.00 ± 1.13 | 48 | [12][22] | |
| Bcap37 | Breast | 136.97 ± 1.53 | 48 | [12][22] | |
| QSG-7701 | Human Liver (Normal) | >200 (low toxicity) | 48 | [12][22] |
Table 2: Inhibition of Cytochrome P450 Enzymes by Schisandrins
| Compound | CYP450 Isoform | IC50 (µM) | Citation |
| Schisandrol A | CYP3A4 | 32.02 | [9] |
| Gomisin A | CYP3A4 | 1.39 | [9] |
| This compound | CYP3A | 10.5 - 16.0 | [10] |
| Wuweizisu C | CYP2B6, CYP2C9, CYP2C19, CYP3A | Moderate Inhibition | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 12-24 hours.[1]
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Cell Treatment: Remove the existing medium from the wells and replace it with the this compound-containing medium.[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time period.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.[1]
-
Cell Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.[1]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[1]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[1]
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Inhibition
-
Cell Seeding: Seed P-gp overexpressing cells and the parental control cells in a 96-well plate.
-
Pre-treatment: Remove the culture medium, wash the cells once with warm PBS, and add fresh medium containing various concentrations of this compound or a positive control (e.g., verapamil). Incubate for 1 hour at 37°C.[14]
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 30-60 minutes at 37°C, protected from light.[14]
-
Washing: Remove the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.[14]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the vehicle control indicates P-gp inhibition.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic Acid and Schisandrins: Natural Biaryl Polyphenols with Therapeutic Potential to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrol A from Schisandra chinensis reverses P-glycoprotein-mediated multidrug resistance by affecting Pgp-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5'-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 16. youtube.com [youtube.com]
- 17. Frontiers | A comprehensive review of this compound B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]
- 20. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound A Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory effect of this compound B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Adjusting HPLC gradient for better separation of Schisandrin isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the HPLC gradient for the separation of Schisandrin isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Question: My this compound isomer peaks are co-eluting or showing poor resolution. How can I improve the separation?
Answer:
Improving the resolution of closely eluting or co-eluting peaks for this compound isomers often requires a systematic adjustment of several HPLC parameters. Here are key strategies to enhance separation:
-
Modify the Mobile Phase Composition: The choice of organic solvent can significantly influence selectivity. If you are currently using a methanol-water system, switching to an acetonitrile-water mobile phase, or vice-versa, can alter elution order and improve the separation of lignans (B1203133) like this compound A, B, and C.[1][2] An acetonitrile-water mobile phase has been reported to provide good resolution for multiple lignans.[1][2]
-
Adjust the Gradient Program: A shallow gradient is often effective in separating closely related isomers.[1] By decreasing the rate of change in the organic solvent concentration over time, you allow for more interaction with the stationary phase, which can enhance the separation between isomers. Experiment with different gradient slopes and durations to find the optimal conditions.
-
Optimize the Column Temperature: Temperature is a critical parameter for controlling retention time and selectivity.[3] Increasing the column temperature (e.g., from 30°C to 35°C or 40°C) can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[1][4] However, the effect of temperature can vary for different isomers, so it's essential to test a range of temperatures.[3][5] Consistent temperature control using a column oven is crucial for reproducibility.[1][3]
-
Change the Stationary Phase: While C18 columns are the most common choice for separating this compound isomers,[6][7] not all C18 columns are identical. Differences in end-capping, carbon load, and silica (B1680970) purity can affect selectivity. If resolution is still poor, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column.
Question: I am observing significant peak tailing for my this compound peaks. What are the potential causes and solutions?
Answer:
Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or sample. Here’s how to troubleshoot this issue:
-
Address Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecules, causing peak tailing.
-
Adjust Mobile Phase pH: Adding a small amount of a weak acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can suppress the ionization of silanol groups and reduce these secondary interactions.
-
Use a Buffered Mobile Phase: A buffer can help maintain a consistent pH and analyte ionization state, minimizing tailing.[8]
-
-
Check for Column Contamination or Overload:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak distortion. Flush the column with a strong solvent to remove contaminants.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or diluting the sample.[7]
-
-
Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to various chromatographic issues, including peak tailing. Ensure accurate measurement and thorough mixing of solvents.[1]
Question: My retention times are shifting between runs. What could be the cause?
Answer:
Unstable retention times can compromise the accuracy and reliability of your results.[1] The most common culprits are:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and accurately for each batch of analyses.[1] Using a pre-mixed mobile phase can often provide more consistent results than online mixing.[1]
-
Fluctuations in Column Temperature: A stable column temperature is crucial for reproducible retention times.[1][3] Use a reliable column oven to maintain a constant temperature throughout your analytical run.[1][3]
-
Insufficient Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. A drifting baseline is often an indicator of an unequilibrated column.
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, shifts in retention times. Visually inspect all fittings and connections for any signs of leakage.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC gradient for the separation of this compound isomers?
A1: A good starting point for separating this compound isomers on a C18 column is a gradient with an acetonitrile-water or methanol-water mobile phase. For example, a gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid, could start at 30-40% A and gradually increase to 70-80% A over 30-40 minutes. The exact gradient will need to be optimized for your specific column and isomers of interest.
Q2: What is the recommended detection wavelength for this compound isomers?
A2: this compound isomers exhibit UV absorbance in the range of 217 nm to 254 nm.[1] A wavelength of 220 nm or 254 nm is commonly used for detection.[1] The optimal wavelength may vary slightly depending on the specific isomers you are targeting and the sample matrix.
Q3: How should I prepare my Schisandra chinensis extract for HPLC analysis?
A3: A common and effective method is ultrasonic extraction with methanol (B129727).[1][2] The dried and powdered plant material is extracted with methanol in an ultrasonic bath.[1][2] After extraction, the solution should be centrifuged and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[1]
Q4: Is it better to use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol can be used effectively for the separation of this compound isomers.[1] Acetonitrile often provides better resolution and lower backpressure, while methanol is a less expensive and less toxic alternative. The choice between the two may depend on the specific isomers being separated and the desired selectivity.[1] It is often beneficial to screen both solvents during method development.
Experimental Protocols
1. Standard Solution Preparation
-
Accurately weigh certified reference standards of the this compound isomers of interest.
-
Dissolve the standards in methanol to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Prepare a mixed working standard solution by diluting the stock solutions with methanol to the desired concentrations for calibration curves.
-
Store all stock and working solutions at 4°C and protect them from light. Allow solutions to come to room temperature before use.
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
2. Sample Preparation (Ultrasonic Extraction)
-
Dry the fruits of Schisandra chinensis at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Pulverize the dried fruits into a fine powder and pass it through a sieve.[1]
-
Accurately weigh a specific amount of the powdered sample (e.g., 0.5 g) and place it in a suitable flask.
-
Add a defined volume of methanol (e.g., 25 mL).
-
Perform ultrasonic extraction for a specified time (e.g., 30 minutes) at room temperature.
-
Allow the mixture to cool to room temperature and add methanol to compensate for any volume loss.[1]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Data Presentation
Table 1: Example HPLC Gradient Programs for this compound Isomer Separation
| Time (min) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) | Flow Rate (mL/min) |
| Program 1 (Fast Screening) | |||
| 0.0 | 30 | 70 | 1.0 |
| 20.0 | 80 | 20 | 1.0 |
| 25.0 | 80 | 20 | 1.0 |
| 25.1 | 30 | 70 | 1.0 |
| 30.0 | 30 | 70 | 1.0 |
| Program 2 (Optimized for Resolution) | |||
| 0.0 | 40 | 60 | 0.8 |
| 30.0 | 60 | 40 | 0.8 |
| 40.0 | 75 | 25 | 0.8 |
| 45.0 | 75 | 25 | 0.8 |
| 45.1 | 40 | 60 | 0.8 |
| 50.0 | 40 | 60 | 0.8 |
Table 2: Comparison of HPLC Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Acetonitrile | Methanol | Acetonitrile |
| Mobile Phase B | Water | Water | Water with 0.1% Formic Acid |
| Gradient | See Table 1, Program 2 | Isocratic (68:32, v/v)[9] | Linear Gradient |
| Flow Rate | 0.8 mL/min | 1.0 mL/min[9] | 1.0 mL/min |
| Column Temp. | 30°C[10] | Ambient | 35°C |
| Detection | 220 nm[9] | 254 nm | 220 nm |
| Injection Vol. | 10 µL | 20 µL | 5 µL |
Visualizations
Caption: Troubleshooting workflow for improving HPLC separation of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The effect of temperature in chemical separations: 1) reversed-phase liquid chromatography and 2) molecular-receptor interactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. Determination of this compound A and this compound B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Selection of mobile phases for the determination of gamma-schisandrin and multi-active constituents in Schisandra chinensis and its preparations by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Schisandrin vs. Other Lignans: A Comparative Study on Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of schisandrin (B1198587), a prominent lignan (B3055560) from Schisandra chinensis, with other notable lignans (B1203133). The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] this compound, along with its various isomers (this compound A, B, and C), has been extensively studied and shown to mitigate inflammatory responses by modulating key signaling pathways.[2][3][4][5][6][7][8][9][10] This guide compares the anti-inflammatory efficacy of this compound with other well-researched lignans such as sesamin (B1680957) and podophyllotoxin (B1678966) derivatives, focusing on their mechanisms of action and effects on inflammatory mediators. The primary mechanism of action for many of these lignans involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in the inflammatory cascade.[1][4][6][7][8][11][12][13][14][15][16]
Comparative Data on Anti-inflammatory Activity
The following tables summarize quantitative data on the inhibitory effects of this compound and other lignans on key inflammatory markers. It is important to note that experimental conditions may vary across different studies, which can influence the absolute values.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Lignan | Concentration | NO Inhibition (%) | PGE2 Inhibition (%) | Cell Line | Reference |
| This compound | 100 µM | Significant | Significant | RAW 264.7 | [17] |
| This compound A | Not Specified | Significant | Significant | RAW 264.7 | [17] |
| This compound C | Not Specified | Significant | Not Specified | RAW 264.7 | [17] |
| Gomisin J | Not Specified | Significant | Not Specified | RAW 264.7 | [17] |
| Gomisin N | Not Specified | Significant | Not Specified | RAW 264.7 | [17] |
| Kadsuralignan H | IC₅₀ = 19.6 µM | - | - | RAW 264.7 | [13] |
| Kadsuindutains A-E | IC₅₀ = 10.7-34.0 µM | - | - | RAW 264.7 | [13] |
| Sesamin Metabolites | - | Strong Inhibition | - | J774.1 | [18] |
Table 2: Effects on Pro-inflammatory Cytokines and Enzymes
| Lignan | Effect | Model System | Reference |
| This compound | Reduces TNF-α, IL-1β, IL-6 | LPS-stimulated RAW 264.7 macrophages | [5] |
| This compound A | Suppresses IL-1β-induced Cox-2, iNOS, MMPs, ADAMTS5 | Rat Chondrocytes | [4] |
| This compound B | Reduces IL-1β-induced MMP3, MMP13, IL-6, iNOS | Rat Chondrocytes | [6][7] |
| This compound C | Reduces TNF-α, IL-1β, IL-6 | LPS-stimulated RAW 264.7 macrophages | [13] |
| Sesamin | Suppresses COX-2, iNOS | - | [18] |
| Dose-dependently reduces IL-1β, IL-6, TNF-α | - | [19] | |
| Deoxypodophyllotoxin | Inhibition of paw edema (66.3% ± 4.4%) | Carrageenan-induced inflammation in mice | [20][21] |
| Thuriferic acid | Inhibition of paw edema (63.4% ± 3.3%) | Carrageenan-induced inflammation in mice | [20][21] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and other lignans are predominantly mediated through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[11][12] Lignans, including this compound, have been shown to inhibit NF-κB activation.[3][4][6][7][8][13] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein.[3] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of target genes like those for pro-inflammatory cytokines and enzymes.[13]
MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38, ERK1/2, and JNK, is another critical pathway in inflammation.[15] Schisandrins A and B have been demonstrated to suppress the phosphorylation of these key MAPK proteins.[4][6][7][8] By inhibiting MAPK activation, these lignans further contribute to the reduction of the inflammatory response.
Experimental Protocols
The following outlines a generalized workflow for assessing the anti-inflammatory activity of lignans, based on commonly cited methodologies.
In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7 or J774.1, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[5]
-
Lignan Treatment and Stimulation: Cells are pre-treated with various concentrations of the test lignan (e.g., this compound) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5][10]
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is determined using the Griess reaction.[5]
-
Prostaglandin E2 (PGE2) and Cytokine Quantification: The levels of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture medium are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][17]
-
Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylated forms of IκBα, p65, p38, ERK, and JNK are determined by Western blotting to elucidate the effects on signaling pathways.[5]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Mice or rats are used for this model of acute inflammation.[10][20][21]
-
Lignan Administration: The test lignan is administered orally or via intraperitoneal injection at various doses.[10][20][21]
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation and edema.[10][20][21]
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.[20][21]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the lignan-treated groups to the control group.[20][21]
Conclusion
Both this compound and other investigated lignans, such as sesamin and podophyllotoxin derivatives, demonstrate significant anti-inflammatory properties.[10][18][19][22][23][24] Their primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While direct comparative studies under identical conditions are limited, the available data suggests that many of these lignans possess potent anti-inflammatory activities that warrant further investigation for the development of novel therapeutic agents. Future research should focus on head-to-head comparisons of these compounds to better delineate their relative potencies and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Schisandrol B and this compound B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of MAPK and NF-κ B pathways by this compound B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of this compound isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Analgesic and anti-inflammatory activity of podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Immunomodulatory and anti-inflammatory effects of sesamin: mechanisms of action and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Schisandrin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of three prominent lignans (B1203133) isolated from Schisandra chinensis: Schisandrin (B1198587) A, this compound B, and this compound C. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved in their mechanisms of action to support further research and drug development endeavors.
Comparative Data on Biological Activities
The biological activities of this compound A, B, and C have been evaluated across several key areas, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective effects. The following tables summarize the available quantitative and qualitative data from various experimental studies.
Anti-inflammatory Activity
Schisandrins A, B, and C exhibit notable anti-inflammatory properties, primarily through the modulation of key signaling pathways such as MAPK and NF-κB, and the inhibition of pro-inflammatory mediators. Comparative studies indicate a hierarchy in their potency.
| Biological Effect | This compound A | This compound B | This compound C | Key Findings & Citations |
| Inhibition of Inflammatory Cytokine Release | Effective at 10 μM | More potent, effective at 5 μM | More potent, effective at 5 μM | This compound B and C are more potent than A in inhibiting the release of inflammatory cytokines in P. acnes-stimulated THP-1 cells.[1] |
| NLRP3 Inflammasome Activation | Least Potent | Moderately Potent | Most Potent | The order of potency for suppressing NLRP3 inflammasome activation is this compound C > this compound B > this compound A.[2] |
| MAPK Pathway Modulation | Suppresses JNK activation; weak effect on ERK and p38. | Strong effect on p38; lesser effect on ERK; almost no effect on JNK. | Inhibits phosphorylation of all three (JNK, ERK, p38), especially ERK. | Each this compound differentially modulates the MAPK signaling pathway in response to inflammatory stimuli.[1] |
| NF-κB Nuclear Translocation | Prevents nuclear translocation. | Prevents nuclear translocation. | Prevents nuclear translocation. | All three lignans inhibit the nuclear translocation of NF-κB.[1] |
Anticancer Activity
Schisandrins have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | This compound A (IC50) | This compound B (IC50) | This compound C (IC50) | Citation |
| Human Leukemia (U937) | > 100 μM | Not explicitly stated | 25-100 μM (induces apoptosis) | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Markedly inhibits growth | Potent inhibition | Not explicitly stated | [4] |
| Triple-Negative Breast Cancer (BT-549) | Markedly inhibits growth | Potent inhibition | Not explicitly stated | [4] |
| Melanoma (A375, B16) | Not explicitly stated | Inhibits viability (dose-dependent) | Not explicitly stated | [5] |
Antioxidant Activity
The antioxidant effects of Schisandrins are often linked to their ability to modulate cellular glutathione (B108866) (GSH) levels and related enzymes.
| Antioxidant Effect | This compound A | This compound B | This compound C | Key Findings & Citations |
| Mitochondrial GSH Status | Less studied in this context | Increases mitochondrial GSH levels. | Suppresses iron/cysteine induced lipid peroxidation. | This compound B plays a crucial role in maintaining hepatic mitochondrial GSH levels.[6][7] this compound C shows potent antioxidant effects in vitro. |
| Cellular Reduced Glutathione (GSH) | Greater decrease in cellular GSH. | Less pronounced effect on cellular GSH. | Not directly compared. | This compound A's anti-inflammatory action is associated with a more significant decrease in cellular GSH compared to this compound B. |
Neuroprotective and Hepatoprotective Activities
While research is ongoing, initial studies have highlighted the protective effects of Schisandrins on neuronal and hepatic cells.
| Protective Effect | This compound A | This compound B | This compound C | Key Findings & Citations |
| Neuroprotection | Ameliorates behavioral abnormalities in Parkinson's models. | Reduces infarct volume in cerebral ischemia models. | Improves learning and memory deficits in Alzheimer's models. | This compound A shows promise in Parkinson's disease models.[8] this compound B demonstrates neuroprotective effects against ischemic stroke. |
| Hepatoprotection | Alleviates hepatic inflammation and oxidative damage. | Protects against CCl4-induced hepatotoxicity by enhancing mitochondrial glutathione status. | Not as extensively studied as this compound B. | This compound A and B both show hepatoprotective potential. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound A, B, and C on cancer cell lines and calculate their IC50 values.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound A, B, or C (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for MAPK Phosphorylation
Objective: To assess the effects of this compound A, B, and C on the phosphorylation of MAPK pathway proteins (ERK, JNK, p38).
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with varying concentrations of this compound A, B, or C for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS, P. acnes) to activate the MAPK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
NF-κB Nuclear Translocation Assay
Objective: To determine the inhibitory effect of this compound A, B, and C on the nuclear translocation of the NF-κB p65 subunit.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat the cells with Schisandrins for a designated period before stimulating with an NF-κB activator (e.g., TNF-α, LPS).
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunofluorescence Staining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
-
Data Analysis: Capture images and quantify the nuclear fluorescence intensity of the p65 subunit relative to the cytoplasmic intensity.
NLRP3 Inflammasome Activation Assay
Objective: To compare the inhibitory effects of this compound A, B, and C on NLRP3 inflammasome activation by measuring caspase-1 activity and IL-1β secretion.
Protocol:
-
Cell Priming and Treatment: Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) in a 24-well plate. Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β. Then, treat the cells with different concentrations of Schisandrins for 1 hour.
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) or nigericin (B1684572) (10 µM) for 1 hour.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-1 substrate.
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the culture supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of caspase-1 activity and IL-1β secretion in this compound-treated cells to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound A, B, and C, as well as a typical experimental workflow.
References
- 1. Comparative effects of this compound A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crucial antioxidant action of this compound B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective action of this compound B against carbon tetrachloride toxicity was mediated by both enhancement of mitochondrial glutathione status and induction of heat shock proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective effects of this compound B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioassays for Determining Schisandrin Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct bioassay methodologies for determining the potency of Schisandrin, a bioactive lignan (B3055560) found in the fruit of Schisandra chinensis. The objective is to offer a comprehensive resource for researchers to select the most appropriate assay for their specific needs, from quality control of herbal extracts to the functional characterization of this compound's biological activity. We will compare a chemical quantification method, High-Performance Liquid Chromatography (HPLC), with a cell-based functional assay, the P-glycoprotein (P-gp) inhibition assay.
Data Presentation: Comparative Analysis of this compound Potency
The potency of this compound can be defined in both chemical and biological terms. Chemical potency often refers to the concentration or purity of the compound in a given sample, while biological potency relates to its effect on a biological system. The following table summarizes quantitative data from representative bioassays.
| Bioassay Method | Analyte | Matrix/System | Potency Metric | Reported Value (μM) | Reference |
| HPLC | This compound A | Plant Material | Concentration | Not Applicable (quantified as mg/g) | [1][2] |
| HPLC | This compound B | Traditional Chinese Medicine Preparation | Concentration | Not Applicable (quantified as mg/L) | [2] |
| P-gp Inhibition Assay | (+)-Deoxyschizandrin (this compound E isomer) | K562/ADR cells | IC50 | 4.9 ± 0.5 | [3] |
| P-gp Inhibition Assay | (-)-Deoxyschizandrin (this compound E isomer) | K562/ADR cells | IC50 | 14.1 ± 1.8 | [3] |
| Cell Viability (MTT) Assay | This compound A | A549 (Non-small cell lung cancer) | IC50 | 61.09 | [4] |
| Cell Viability (MTT) Assay | This compound A | H1975 (Non-small cell lung cancer) | IC50 | 39.99 | [4] |
| Cell Viability (MTT) Assay | This compound B | MDA-MB-231 (Triple-negative breast cancer) | IC50 | Potent Inhibition (Specific value not provided) | [5] |
| Acetylcholinesterase Inhibition Assay | Gomisin A | - | IC50 | 13.28 ± 1.68 | [6] |
| Acetylcholinesterase Inhibition Assay | Gomisin C | - | IC50 | 6.71 ± 0.53 | [6] |
| Acetylcholinesterase Inhibition Assay | Gomisin G | - | IC50 | 6.55 ± 0.31 | [6] |
Experimental Protocols
Detailed methodologies for the two primary comparative assays are provided below.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To accurately quantify the concentration of this compound A and B in a sample, providing a measure of chemical potency and purity.[1][2]
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of certified this compound A and this compound B standards in methanol (B129727).
-
Create a series of working standard solutions by diluting the stock solution to achieve a range of concentrations (e.g., 0.005 - 50 µg/mL).[1][2]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water. A common isocratic mobile phase is methanol-water (v/v = 68:32).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
-
Analysis:
-
Inject equal volumes of the standard solutions and sample extracts.
-
Record the chromatograms and integrate the peak areas corresponding to this compound A and B.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound A and B in the sample by interpolating its peak area from the calibration curve.[1]
-
P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine the functional potency of this compound in inhibiting the P-glycoprotein efflux pump, a key mechanism in multidrug resistance in cancer.[3][8]
Methodology:
-
Cell Culture:
-
Culture P-gp overexpressing cells (e.g., K562/ADR) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[3]
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
-
Substrate Addition:
-
Flow Cytometry Analysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.[3]
-
-
Data Analysis:
-
An increase in intracellular fluorescence compared to the untreated control indicates P-gp inhibition.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[3]
-
Mandatory Visualization
Caption: Workflow for the HPLC quantification of this compound.
Caption: Signaling pathway of this compound-mediated P-gp inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of this compound A and this compound B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase inhibitory effect of lignans isolated from Schizandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. This compound B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Schisandrin Research: A Comparative Guide to Current Clinical Trial Limitations
For researchers, scientists, and drug development professionals, the therapeutic potential of Schisandrin, a bioactive compound derived from the fruit of Schisandra chinensis, is a subject of growing interest. However, a critical evaluation of the existing clinical trial landscape reveals significant limitations that temper preclinical enthusiasm. This guide provides an objective comparison of the current state of this compound research against established and alternative therapies for liver disease, cognitive enhancement, and menopausal symptoms, supported by available data and detailed experimental methodologies.
A major hurdle in the clinical development of this compound is its low bioavailability, which is largely attributed to extensive first-pass metabolism in the liver and intestines.[1][2] This pharmacokinetic challenge significantly impacts its clinical efficacy and complicates the translation of promising preclinical findings into tangible therapeutic outcomes.[1][2] Furthermore, the bulk of the available research is preclinical, with a notable scarcity of large-scale, well-controlled human clinical trials.[3][4] This guide aims to illuminate these limitations by presenting a comparative analysis of the evidence for this compound and its alternatives.
Hepatoprotective Effects: Preclinical Promise vs. Clinical Reality
Schisandra chinensis has a long history of use in traditional medicine for liver ailments.[5] Preclinical studies and a meta-analysis of animal studies have shown that this compound and its extracts can significantly reduce liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), decrease markers of oxidative stress like malondialdehyde (MDA), and increase levels of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6][7][8] These effects are often attributed to the activation of the Nrf2 signaling pathway.[7]
However, clinical evidence in humans remains limited and of low quality.[3][5] Small trials in patients with hepatitis and non-alcoholic fatty liver disease have suggested improvements in liver enzymes and symptoms, but these studies often lack robust control groups and have small sample sizes.[3][5]
| Agent/Therapy | Level of Evidence | Key Quantitative Findings |
| This compound/Schisandra Extract | Preclinical (Meta-analysis of 54 animal studies) [6][9] | - ALT Reduction: Standardized Mean Difference (SMD) = -4.74[6][9] - AST Reduction: SMD = -5.10[6][9] - SOD Increase: SMD = 4.37[6] - MDA Reduction: SMD = -3.42[6] - GSH Increase: SMD = 3.07[6] |
| Silymarin (B1681676) (Milk Thistle) | Clinical | - In patients with non-alcoholic fatty liver disease (NAFLD), silymarin (700 mg/day for 48 weeks) significantly improved liver enzymes and reduced liver fibrosis compared to placebo. |
| Vitamin E | Clinical | - In the PIVENS trial, vitamin E (800 IU/day) improved liver histology in non-diabetic adults with non-alcoholic steatohepatitis (NASH). |
Cognitive Enhancement: Bridging the Gap Between Animal Models and Human Application
Preclinical studies suggest that this compound and other lignans (B1203133) from Schisandra chinensis possess neuroprotective and cognitive-enhancing properties.[[“]][11][12] These effects are thought to be mediated through the modulation of various signaling pathways, including the PI3K/AKT/mTOR pathway, and by exerting antioxidant and anti-inflammatory effects.[6][13] Animal studies have demonstrated that Schisandra extracts can improve memory and reduce neuroinflammation.[[“]]
Human evidence for the cognitive benefits of this compound is sparse and often confounded by the use of multi-herb formulations.[[“]] One study on a combination supplement containing Schisandra, Rhodiola, and Eleutherococcus (ADAPT-232) showed improved attention, speed, and accuracy in stressed individuals.[[“]] However, the specific contribution of Schisandra to these effects remains unclear.[[“]]
| Agent/Therapy | Level of Evidence | Key Quantitative Findings |
| This compound/Schisandra Extract | Preclinical & Limited Human (Combination therapy) [[“]] | - Animal Studies: Demonstrates prevention of cognitive deficits and depressive-like behaviors in mice.[[“]] - Human Study (ADAPT-232): A single dose improved attention, speed, and accuracy in stressed individuals compared to placebo.[[“]] |
| Modafinil | Clinical | - Prescription nootropic shown to improve wakefulness, attention, and executive function in individuals with sleep disorders. |
| Piracetam | Clinical (Varies by region) | - Some studies suggest modest benefits in cognitive function in individuals with age-related cognitive decline, though evidence is not consistently strong. |
| Ginkgo Biloba | Clinical | - Mixed results from numerous clinical trials. Some studies suggest a modest improvement in cognitive function in individuals with dementia, while others show no significant benefit. |
Management of Menopausal Symptoms: A Glimmer of Clinical Evidence
In the realm of menopausal symptom management, a randomized, double-blind, placebo-controlled trial offers some of the most compelling, albeit still limited, clinical evidence for Schisandra chinensis.[14][15][16] The study found that a Schisandra extract was effective in reducing menopausal symptoms, particularly hot flashes, sweating, and heart palpitations.[14][15][16][17]
| Agent/Therapy | Level of Evidence | Key Quantitative Findings (vs. Placebo) |
| Schisandra chinensis Extract (BMO-30) | Clinical (Single RCT, n=36) [14][15][16] | - Kupperman Index (KI) Score Reduction at 12 weeks: 41.2% in the Schisandra group vs. 27.2% in the placebo group (p=0.042).[14][15] |
| Hormone Replacement Therapy (HRT) | Clinical | - Considered the most effective treatment for vasomotor symptoms, with studies showing a significant reduction in the frequency and severity of hot flashes. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Clinical | - Can reduce the frequency and severity of hot flashes, though generally less effective than HRT. |
| Black Cohosh | Clinical | - Numerous studies with mixed results. Some trials show a modest benefit in reducing vasomotor symptoms, while others find it no more effective than placebo. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methodologies used to study them, the following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound research.
References
- 1. A comprehensive review on this compound and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of the therapeutic effects of Schisandra chinensis and Schisandra sphenanthera on vascular cognitive impairment and their drug-like compounds [accscience.com]
- 14. drtorihudson.com [drtorihudson.com]
- 15. A randomized, double-blind, placebo-controlled trial of Schisandra chinensis for menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Schisandra: Benefits, Side Effects, and Forms [healthline.com]
A Researcher's Guide to Replicating Key Studies on the Neuroprotective Effects of Schisandrin
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals aiming to replicate and expand upon key studies investigating the neuroprotective properties of Schisandrin lignans (B1203133). Schisandrins, derived from the fruit of Schisandra chinensis, have demonstrated significant potential in preclinical models of neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis. This document outlines the primary signaling pathways involved, presents comparative data on the efficacy of different this compound analogues, and provides detailed experimental protocols for key assays.
Comparative Efficacy of this compound Lignans
While this compound A, B, and C have all shown neuroprotective capabilities, their potencies can vary depending on the specific experimental model. The following tables summarize quantitative data from various studies, offering a comparative look at their effects alongside other neuroprotective agents.
Table 1: In Vitro Neuroprotective Effects of Schisandrins
| Compound | Cell Line | Toxin/Insult | Concentration | Key Finding | Reference |
| This compound A | SH-SY5Y | Aβ25-35 | 5, 10, 15 µg/mL | Significantly increased cell viability and reduced apoptosis. | |
| This compound B | SH-SY5Y | 6-OHDA | 1-20 µM | Dose-dependently increased cell survival. | |
| This compound B | Primary cortical neurons | Aβ1-42 | Not specified | Significantly elevated cell viability and reduced apoptosis. | |
| This compound C | Not specified | Not specified | Not specified | Reported to have potent neuroprotective and anti-neuroinflammatory effects. | [1] |
| N-acetylcysteine (NAC) | SH-SY5Y | Cisplatin | 50, 100 mg/kg | Attenuated cisplatin-induced changes and improved antioxidant status. |
Table 2: In Vivo Neuroprotective Effects of Schisandrins
| Compound | Animal Model | Insult | Dosage | Key Finding | Reference |
| This compound A | Mice | MPTP | 20 mg/kg | Markedly increased SOD activity and inhibited MDA activity. | [2] |
| This compound B | Rats | Transient focal cerebral ischemia | 10, 30 mg/kg | Reduced infarct volumes by 25.7% and 53.4%, respectively.[3] | |
| This compound B | Mice | Scopolamine | 10, 25, 50 mg/kg | Increased levels of SOD, GPx, and GSH; suppressed lipid peroxidation.[4] | |
| This compound C | Mice | Aβ(1-42) | 15, 150 µg/kg/day | Enhanced SOD and GPx activities and increased GSH levels.[4] | |
| Edaravone | Rats | Pilocarpine-induced seizures | 1 mg/kg | Significantly prevented cell loss in the hippocampus. |
Key Signaling Pathways in this compound-Mediated Neuroprotection
Schisandrins exert their neuroprotective effects by modulating several critical intracellular signaling pathways. Understanding these pathways is fundamental to designing experiments and interpreting results. The primary pathways identified in the literature are the Nrf2/HO-1, NF-κB, and MAPK/ERK pathways.
Nrf2/HO-1 Pathway: The Master Antioxidant Response
The Keap1-Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like Schisandrins, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.
NF-κB Pathway: The Inflammatory Response Regulator
The NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α and IL-1β. Schisandrins have been shown to inhibit this pathway, thereby reducing neuroinflammation.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for critical in vitro and in vivo experiments are provided below.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a general workflow for assessing the neuroprotective effects of Schisandrins against an oxidative insult in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture and Seeding:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1% MEM non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and allow them to attach for 24 hours.[5]
2. This compound Pre-treatment:
-
Prepare stock solutions of this compound A, B, or C in DMSO.
-
Dilute the stock solutions in serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO equivalent).
-
Incubate the cells for 2-4 hours.[5]
3. Induction of Neurotoxicity:
-
Prepare a stock solution of the desired neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂)).
-
Add the neurotoxin directly to the wells to a final concentration that induces approximately 50% cell death in control wells.
-
Incubate the plates for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.[5]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking stroke in humans.
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[4]
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.[4]
-
Make a small incision in the ECA and insert a silicone-coated nylon monofilament.
-
Advance the filament through the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.[4]
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. This compound Administration:
-
Administer this compound (e.g., 10 or 30 mg/kg, intraperitoneally) at a specified time point, for instance, 30 minutes before ischemia and 2 hours after reperfusion.
4. Neurological Deficit Scoring and Infarct Volume Measurement:
-
At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and remove the brains.
-
Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
Western Blot Analysis for Nrf2 and NF-κB
1. Protein Extraction:
-
For in vitro studies, lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For in vivo studies, homogenize brain tissue samples in lysis buffer.
-
To analyze nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
3. Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, NF-κB p65, p-IκBα, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein level.
This guide provides a foundational framework for researchers interested in the neuroprotective effects of Schisandrins. By utilizing the comparative data and detailed protocols herein, the scientific community can continue to build upon our understanding of these promising natural compounds.
References
- 1. Frontiers | Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry [frontiersin.org]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Schisandrin Versus Synthetic Antioxidants: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating the neuronal damage seen in neurodegenerative diseases and acute brain injuries. Both natural compounds and synthetic molecules are under intense investigation for their potential to shield neurons from oxidative stress and other insults. This guide provides a detailed comparison of the neuroprotective properties of schisandrin (B1198587), a bioactive lignan (B3055560) from the medicinal plant Schisandra chinensis, and common synthetic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ).
Comparative Analysis of Neuroprotective Efficacy
Direct comparative studies quantifying the neuroprotective efficacy of this compound against synthetic antioxidants are limited. The available body of research indicates that this compound and its derivatives are primarily investigated for their therapeutic neuroprotective effects, while synthetic antioxidants are more frequently studied in the context of their toxicological profiles. However, a comparison of their mechanisms and effective concentrations in various experimental models provides valuable insights.
This compound: A Natural Neuroprotective Agent
Schisandrins, particularly this compound B, have demonstrated significant neuroprotective effects in both in vitro and in vivo models. These effects are attributed to a multi-target mechanism that includes antioxidant, anti-inflammatory, and anti-apoptotic actions.
Table 1: In Vitro and In Vivo Neuroprotective Effects of this compound
| Compound/Extract | Model System | Assay | Concentration/Dosage | Key Findings | Reference |
| This compound B | 6-OHDA-induced Parkinson's disease model (SH-SY5Y cells) | Cell Viability | Pretreatment | Ameliorated 6-OHDA-induced decrease in cell survival. | [1] |
| This compound B | 6-OHDA-induced Parkinson's disease model (mice) | Behavioral tests | - | Ameliorated Parkinson's disease-like feathers. | [1] |
| This compound B | Transient focal cerebral ischemia (rats) | Infarct Volume (TTC staining) | 10 mg/kg, 30 mg/kg (i.p.) | Reduced infarct volumes by 25.7% and 53.4%, respectively. | [2] |
| This compound B | Carrageenan-induced paw edema (mice) | Edema volume | Long-term treatment | Suppressed the extent of paw edema. | [3] |
| This compound A | Ischemic brain injury (photothrombotic model) | Immunohistochemistry | - | Promoted neural cell regeneration. | [[“]][5] |
| This compound | Glutamate-induced excitotoxicity (primary neuronal cultures) | Cell Viability | Pretreatment | Significantly attenuated glutamate-induced excitotoxicity. | [6] |
Synthetic Antioxidants: A Dual Role in Neurobiology
Synthetic antioxidants like BHA, BHT, and TBHQ are widely used as food preservatives due to their ability to inhibit lipid peroxidation. However, their application in neuroprotection is complex, with research highlighting both neurotoxic potential at higher concentrations and some evidence of neuroprotective mechanisms, particularly for TBHQ through the activation of the Nrf2 pathway.
Table 2: Neurotoxic and Potential Neuroprotective Effects of Synthetic Antioxidants
| Compound | Model System | Assay | Concentration/Dosage | Key Findings | Reference |
| BHA, BHT, TBHQ | In silico toxicity prediction | LD50 | - | Predicted to have effects on the nervous system and liver. | [7] |
| TBHQ | Lead-induced neurotoxicity (developmental rats) | Oxidative stress markers | - | Attenuated oxidative stress in the hippocampus and frontal cortex. | [8] |
| TBHQ | NMDA-induced excitotoxicity (cortical neurons) | Cell Viability (MTT assay) | 30 µM | Significantly inhibited NMDA-induced reduction in cell viability. | [9] |
| TBHQ | Ethanol-induced apoptosis (cranial neural crest cells) | Apoptosis | 10 µM | Significantly reduced ethanol-induced apoptosis. | [10] |
| BHA | Zebrafish embryo-larval stage | Neurobehavioral evaluation | 0.5-8 ppb | Induced anxiety and memory impairment. | |
| BHA, BHT, TBHQ | Network toxicology analysis | Target identification | - | Implicated in hepatotoxicity, nephrotoxicity, and neurotoxicity through pathways like IL-17 and NF-κB. | [7] |
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective or neurotoxic effects of these compounds are mediated by their influence on key intracellular signaling pathways.
This compound's Neuroprotective Pathways
This compound B exerts its neuroprotective effects through multiple pathways. A primary mechanism is the activation of the Nrf2/ARE pathway . By promoting the translocation of Nrf2 to the nucleus, this compound B upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11] Additionally, this compound has been shown to inhibit neuroinflammation by suppressing the NF-κB signaling pathway , which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][12]
Caption: this compound B's neuroprotective signaling pathways.
Synthetic Antioxidants' Signaling Pathways
The signaling pathways modulated by synthetic antioxidants are often dose-dependent and can lead to either protection or toxicity. TBHQ is a known activator of the Nrf2 pathway , similar to this compound, which can confer neuroprotection against oxidative insults.[1][13] However, at higher concentrations, BHA, BHT, and TBHQ have been shown to activate pro-inflammatory pathways, such as the NF-κB and IL-17 signaling pathways , contributing to their observed neurotoxicity.[7]
Caption: Dose-dependent signaling of synthetic antioxidants.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment of neuroprotective compounds. Below are outlines of common in vitro and in vivo methods used in the studies cited.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay assesses a compound's ability to protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.
-
Cell Culture : Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
Pre-treatment : Cells are pre-treated with various concentrations of the test compound (e.g., this compound or a synthetic antioxidant) for a specified duration (e.g., 24 hours).
-
Induction of Excitotoxicity : A neurotoxic concentration of L-glutamic acid is added to the culture medium for a defined period.
-
Wash and Recovery : The glutamate-containing medium is removed and replaced with fresh medium containing the test compound.
-
Cell Viability Assessment : Neuronal viability is quantified using the MTT assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : A solubilization solution (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read on a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.[14][15][16]
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model in rodents is a widely used preclinical model of ischemic stroke.
-
Animal Preparation : An adult male rat or mouse is anesthetized.
-
Surgical Procedure : A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment : The test compound is administered before, during, or after the ischemic insult.
-
Infarct Volume Assessment : After a set period (e.g., 24 hours), the animal is euthanized, and the brain is removed for determination of the infarct volume using TTC staining.
2,3,5-triphenyltetrazolium chloride (TTC) is a redox indicator used to differentiate between viable and non-viable tissue.
-
Brain Slicing : The brain is sliced into coronal sections of uniform thickness.
-
Incubation : The slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C for 15-30 minutes.
-
Staining : Viable tissue, with intact mitochondrial dehydrogenase activity, reduces TTC to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).[17][18][19]
-
Image Analysis : The stained slices are imaged, and the infarct area is measured using image analysis software. The infarct volume is then calculated.
Conclusion
The comparison between this compound and synthetic antioxidants for neuroprotection reveals a significant divergence in their current research trajectories and potential applications. This compound and its derivatives emerge as promising multi-target neuroprotective agents with a favorable safety profile in preclinical models. Their mechanisms of action, involving the activation of the Nrf2 antioxidant response and inhibition of NF-κB-mediated inflammation, position them as strong candidates for further development in the treatment of neurodegenerative diseases.
In contrast, the role of synthetic antioxidants like BHA, BHT, and TBHQ in neuroprotection is more ambiguous. While TBHQ's ability to activate the Nrf2 pathway suggests a potential for therapeutic application at low, non-toxic doses, the predominant focus of research has been on their toxicity at higher concentrations, which can involve the induction of neuroinflammation.
For researchers and drug development professionals, this compound represents a more direct and promising avenue for the development of novel neuroprotective therapies. The exploration of synthetic antioxidants for neuroprotection would require a careful and thorough investigation of their dose-dependent effects to identify a therapeutic window where their Nrf2-activating properties can be harnessed without inducing toxicity. Future head-to-head comparative studies are warranted to definitively establish the relative neuroprotective efficacy of these natural and synthetic compounds.
References
- 1. Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Action between this compound A and this compound B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. t-BHQ Provides Protection against Lead Neurotoxicity via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of phenolic antioxidant tBHQ associate with inhibition of FoxO3a nuclear translocation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of the Nrf2-driven antioxidant response by tert-butylhydroquinone prevents ethanol-induced apoptosis in cranial neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on this compound B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound B improves cerebral ischemia and reduces reperfusion injury in rats through TLR4/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. protocols.io [protocols.io]
- 17. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antioxidant activity of Schisandrin against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Schisandrin, a prominent lignan (B3055560) from Schisandra chinensis, against established antioxidant standards: Vitamin C, Trolox, and Quercetin. While direct, comprehensive comparative data for purified this compound across multiple antioxidant assays is limited in publicly available literature, this guide synthesizes available data for Schisandra extracts and related lignans (B1203133) to provide a comparative framework. It is important to note that while this compound exhibits direct radical scavenging activity, its primary antioxidant effect is believed to be mediated through the activation of the Nrf2 signaling pathway.[1][2]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The following table summarizes available IC50 values for Schisandra chinensis extracts and related compounds in comparison to standard antioxidants. It is important to note that the antioxidant activity of extracts can be influenced by the synergistic effects of multiple constituents.[1]
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| Schisandra chinensis Ethanolic Extract | 49.67 ± 15.63[3] | 37.94 ± 7.57[3] | Not widely reported |
| This compound B | Not widely reported | Not widely reported | Not widely reported |
| Reference Standards | |||
| Vitamin C | ~5 - 10[2] | Not widely reported | Not widely reported |
| Trolox | ~8 - 15[2] | ~3.77[4] | Standard for comparison |
| Quercetin | ~2.93[5] | ~2.04[5] | Not widely reported |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods found in the scientific literature.[2][4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Standard antioxidant (Vitamin C, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and standard antioxidant in methanol.
-
Add a specific volume of the test compound or standard to the wells of a 96-well microplate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard antioxidant.
-
Add a small volume of the test compound or standard to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a series of dilutions of the test compound and Trolox standard in phosphate buffer.
-
Add the fluorescein solution to the wells of a 96-well black microplate.
-
Add the test compound or Trolox standard to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the AUC of the sample to the AUC of the Trolox standard curve.
Visualizing Experimental and Biological Pathways
To further clarify the methodologies and the biological mechanism of this compound's antioxidant activity, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant activity assessment.
References
Comparative Efficacy of Schisandrin and Silymarin in Liver Protection: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the hepatoprotective efficacy of Schisandrin (B1198587), a primary active component of Schisandra chinensis, and Silymarin (B1681676), the active extract from milk thistle (Silybum marianum). Both natural compounds have a long history of use in traditional medicine for liver ailments and are the subject of extensive scientific research.
While direct head-to-head clinical trials are scarce, this document synthesizes data from preclinical studies employing similar experimental models of liver injury to offer a comparative perspective on their mechanisms and efficacy. The information is intended to support research and development efforts in the field of hepatology.
Mechanisms of Hepatoprotective Action
Both this compound and Silymarin exert their protective effects on the liver through multiple mechanisms, primarily centered around antioxidant and anti-inflammatory activities.
This compound: The hepatoprotective effects of this compound, particularly this compound B, are attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key regulator of endogenous antioxidant defenses.[1] By activating Nrf2, this compound B enhances the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and increases levels of glutathione (GSH), a crucial intracellular antioxidant.[1][2] This helps to mitigate oxidative stress and reduce lipid peroxidation. Furthermore, this compound B has been found to suppress inflammation by inhibiting the transforming growth factor-β (TGF-β)/Smad and NF-κB signaling pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3][4]
Silymarin: Silymarin is a complex of flavonolignans, with silybin (B1146174) being its most active component.[5] Its primary mechanism of action is its ability to act as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation, thus stabilizing cellular membranes.[6] Silymarin also enhances the liver's own antioxidant capacity by increasing the levels of glutathione.[7][8] Its anti-inflammatory effects are well-documented and are largely mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway, which in turn reduces the production of inflammatory cytokines.[6] Additionally, Silymarin is known to have anti-fibrotic properties and can stimulate hepatocyte regeneration by enhancing protein synthesis.
Signaling Pathway Diagrams
Quantitative Data on Hepatoprotective Efficacy
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound and Silymarin in common liver injury models.
Table 1: Comparative Efficacy in Carbon Tetrachloride (CCl₄)-Induced Liver Injury
| Compound | Dosage | Test System | Key Findings | Reference |
| This compound B | 25 & 50 mg/kg | Sprague-Dawley Rats | ALT: Significantly reduced from 197.5 U/L in the CCl₄ group. AST: Significantly reduced from 239.7 U/L in the CCl₄ group. MDA: Significantly decreased by CCl₄ treatment. GSH & GSH-Px: Activities were markedly increased compared to the CCl₄ group. TNF-α, IL-1β, IL-6 mRNA: Significantly reduced. | [1] |
| This compound B | 15 & 30 mg/kg | Sprague-Dawley Rats | Collagen & Hydroxyproline: Significantly reduced accumulation, indicating attenuation of fibrosis. Nrf2 Expression: Markedly increased nuclear Nrf2 and its target antioxidant genes. | [2] |
| Schisandra chinensis Pollen Extract | 10, 20 & 40 g/kg | Mice | ALT & AST: Significantly prevented the increase in serum levels. MDA: Decreased the extent of formation in the liver. SOD & GSH-Px: Elevated the activities in the liver. | [9] |
| Silymarin | 7.5 mg/kg | Sprague-Dawley Rats | Hepatic GSH: Increased by 48% compared to the CCl₄ group. | [7][10] |
| Silymarin | Not Specified | Broiler Chickens | ALP & AST: Decreased serum activity. MDA: Lower serum content. CAT, GPx, Mn-SOD genes: Significantly up-regulated. | [11] |
| This compound B-Sesamin Mixture vs. Silymarin | Mixture: 43 & 215 mg/kg; Silymarin: 7.5 mg/kg | Sprague-Dawley Rats | Hepatic GSH: Increased by 45% (low dose mix), 53% (high dose mix), and 48% (Silymarin) compared to the CCl₄ group. Hepatic SOD & GSH-Px: Significantly increased in the mixture groups. | [7][10] |
Table 2: Comparative Efficacy in Alcohol-Induced Liver Injury
| Compound | Dosage | Test System | Key Findings | Reference |
| Schisantherin A (from S. chinensis) | 100 & 200 mg/kg | Mice | ALT: Reduced to ~41.3 and ~36.5 U/L from 64.0 U/L in the alcohol group. AST: Reduced to ~61.9 and ~50.5 U/L from 93.7 U/L in the alcohol group. | [12] |
| Schisandra chinensis Extract | Not Specified | Rats | ALT & AST: Significantly reduced. Hepatic TG: Elevation was reversed. Phospho-AMPK & PPARα: Expression significantly increased. | [13] |
| Silymarin | 200 mg/kg | Mice | ALT: Attenuated elevation. Hepatic GSH: Attenuated the decrease caused by alcohol. Lipid Peroxidation (TBARS): Significantly attenuated the increase. Hepatic TNF-α: Attenuated increased production. | [8] |
| Silymarin | 420 mg/day | Human (Cirrhosis) | Liver-related mortality: Significantly reduced in patients with alcoholic cirrhosis. 4-year survival rate: 58% in the Silymarin group vs. 39% in the placebo group. | [6][14] |
Table 3: Comparative Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD) / Steatohepatitis (NASH)
| Compound | Dosage | Test System | Key Findings | Reference |
| Schisandra chinensis Extract | Not Specified | Human (NAFLD) | ALT & AST: One study found significant decreases after 6 months. | [4] |
| Silymarin | 700 mg/day | Human (NASH) | ALT: Reduced to 38.4 U/L from 91.3 U/L (vs. 52.3 from 84.6 in placebo). AST: Showed a similar significant trend of reduction compared to placebo. | [15] |
| Silymarin | 700 mg, 3x/day | Human (NASH) | Fibrosis: Significantly higher proportion of patients had reductions in fibrosis score (22.4% vs. 6.0% in placebo). NAFLD Activity Score (NAS): No significant difference in the primary outcome of ≥30% improvement. | [16] |
| Silymarin | 420 mg or 700 mg, 3x/day | Human (NASH) | Histology: Failed to show a statistically significant improvement of NASH. Safety: Found to be safe and well-tolerated at high doses. | [17] |
Experimental Protocols and Workflows
Understanding the methodologies behind the data is critical for evaluation. Below are representative experimental protocols and a generalized workflow.
Protocol 1: CCl₄-Induced Liver Fibrosis in Rats (this compound B)
-
Objective: To investigate the protective effect and molecular mechanism of this compound B against CCl₄-induced liver fibrosis in rats.[1]
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Induction of Liver Injury: Intraperitoneal injection of CCl₄ (e.g., 2 mL/kg body weight, 50% in olive oil) twice a week for several weeks (e.g., 8 weeks).[2]
-
Treatment Groups:
-
Biochemical Assays: At the end of the experiment, blood was collected to measure serum levels of ALT and AST. Liver tissues were homogenized to measure levels of oxidative stress markers such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH).[1][2]
-
Gene Expression Analysis: Hepatic mRNA levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) were quantified using real-time PCR.[1]
-
Histopathological Analysis: Liver tissue sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red for collagen deposition to assess fibrosis.[2]
Protocol 2: Acute Alcohol-Induced Hepatotoxicity in Mice (Silymarin)
-
Objective: To investigate the effects and mechanisms of Silymarin on liver injury induced by acute ethanol (B145695) administration.[8]
-
Animal Model: Nine-week-old C57BL/6 mice.[8]
-
Induction of Liver Injury: Mice received ethanol (5 g/kg body weight) by gavage every 12 hours for a total of 3 doses. Control mice received an isocaloric maltose (B56501) solution.[8]
-
Treatment Groups:
-
Control Group: Maltose solution.
-
Ethanol Group: Ethanol gavage.
-
Silymarin/Ethanol Group: Silymarin (200 mg/kg) was dissolved in the ethanol and gavaged simultaneously.[8]
-
-
Biochemical Assays: Four hours after the last dose, serum was collected to measure ALT levels. Liver tissue was processed to measure hepatic GSH concentration and lipid peroxidation (TBARS assay).[8]
-
Inflammatory Marker Analysis: Hepatic TNF-α levels were measured.[8]
-
Histopathological Analysis: Liver sections were stained with H&E to assess microvesicular steatosis and necrosis.[8]
Experimental Workflow Diagram
Discussion and Conclusion
The available preclinical data strongly supports the hepatoprotective efficacy of both this compound and Silymarin. Both compounds demonstrate significant antioxidant and anti-inflammatory effects, which are foundational to their therapeutic potential in various forms of liver injury.
-
Antioxidant Activity: Both agents effectively reduce markers of oxidative stress (e.g., MDA) and enhance the endogenous antioxidant system (e.g., SOD, GSH). The direct comparative data in the CCl₄ model suggests that a this compound B-sesamin mixture and Silymarin have a comparable, potent effect on restoring hepatic GSH levels.[7][10]
-
Anti-inflammatory Effects: this compound and Silymarin both act on key inflammatory pathways such as NF-κB, leading to decreased production of pro-inflammatory cytokines. This action is crucial in mitigating the progression of liver damage from steatosis to hepatitis and fibrosis.
-
Clinical Evidence: Silymarin has been more extensively studied in human clinical trials, particularly for alcoholic liver disease and NAFLD/NASH.[6][14][15][16][17] While results can be mixed, some studies show significant benefits, especially in reducing liver-related mortality in alcoholic cirrhosis and improving liver fibrosis in NASH patients.[6][14][16] Clinical evidence for this compound is less robust and often from smaller studies.[4]
References
- 1. This compound B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Scholarly Article or Book Chapter | Differences in the Disposition of Silymarin between Patients with Nonalcoholic Fatty Liver Disease and Chronic Hepatitis C | ID: kd17d137d | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound B and sesamin mixture on CCl(4)-induced hepatic oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silymarin Protects Against Acute Ethanol-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound B and sesamin mixture on CCl4‐induced hepatic oxidative stress in rats | Semantic Scholar [semanticscholar.org]
- 11. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisandra chinensis prevents alcohol-induced fatty liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized controlled trial of silymarin treatment in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silymarin in treatment of non-alcoholic steatohepatitis: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Randomized Trial of Silymarin for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silymarin in non-cirrhotics with non-alcoholic steatohepatitis: A randomized, double-blind, placebo controlled trial | PLOS One [journals.plos.org]
Schisandrin's Anti-Inflammatory Efficacy Validated in Preclinical Animal Models: A Comparative Guide
For Immediate Release
Recent in vivo studies across various animal models have provided robust evidence for the anti-inflammatory properties of Schisandrin, a bioactive compound extracted from the fruit of Schisandra chinensis. These findings highlight its potential as a therapeutic agent for a range of inflammatory conditions. This guide offers a comparative analysis of this compound's performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, particularly its isomers this compound A and B, has demonstrated significant efficacy in mitigating inflammatory responses in models of acute inflammation, including xylene-induced ear edema and carrageenan-induced paw edema.[1][2] Furthermore, its protective effects have been observed in more complex inflammatory conditions such as lipopolysaccharide (LPS)-induced acute lung injury (ALI), mastitis, and acute kidney injury (AKI).[3][4][5] The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways, including the TLR4/NF-κB and Nrf2 pathways.[1][3][4]
Comparative Efficacy of this compound in Animal Models
The anti-inflammatory effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings, comparing this compound treatment with control groups and, where available, with standard anti-inflammatory drugs like Dexamethasone.
| Animal Model | Inflammatory Mediator | This compound Treatment | Control Group | % Reduction/Effect | Alternative/Comparator | Reference |
| Xylene-Induced Ear Edema (Mice) | Ear Edema | This compound A | Vehicle | Significant decrease in edema and telangiectasia | Not specified | [1] |
| Carrageenan-Induced Paw Edema (Mice) | Paw Edema | This compound A | Vehicle | Significant inhibition of paw edema | Not specified | [1] |
| LPS-Induced Mastitis (Mice) | Pro-inflammatory Mediators | This compound A | LPS only | Reduced production of pro-inflammatory mediators | Not specified | [4] |
| LPS-Induced Acute Lung Injury (Mice) | Inflammation Mediators (IL-1β, IL-18, IL-6) | This compound | LPS only | Alleviated production of inflammation mediators | Not specified | [5] |
| LPS-Induced Acute Kidney Injury (Mice) | Inflammatory Factors | This compound | LPS only | Decreased inflammatory factor production | Not specified | [3] |
| Ovalbumin-Induced Asthma (Mice) | Airway Hyperresponsiveness & Inflammation | This compound B | OVA only | Significantly attenuated | Dexamethasone | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades. A key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) pathway, which is a central regulator of the inflammatory response.[1][3] Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant and anti-inflammatory gene expression.[4][6]
Caption: this compound's dual anti-inflammatory mechanism.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the validation of this compound's anti-inflammatory effects.
1. Xylene-Induced Ear Edema in Mice
-
Animal Model: Male Kunming mice.
-
Inflammation Induction: A solution of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce edema.
-
Treatment: this compound A is administered orally to the treatment group one hour before the application of xylene. The control group receives the vehicle.
-
Assessment: After a set period, the mice are euthanized, and circular sections from both ears are weighed. The difference in weight between the right and left ear punches is used to measure the degree of edema. Histological examination of ear tissue is also performed to assess telangiectasia and inflammatory cell infiltration.[1]
2. Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male Kunming mice.
-
Inflammation Induction: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the right hind paw to induce localized edema.
-
Treatment: this compound A is administered orally to the treatment groups one hour prior to the carrageenan injection. The control group receives the vehicle.
-
Assessment: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group. Histopathological analysis of the paw tissue is conducted to evaluate inflammatory cell infiltration.[1]
3. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: C57BL/6 mice.
-
Inflammation Induction: Mice are challenged with an intratracheal instillation of LPS to induce acute lung injury.
-
Treatment: this compound is administered to the treatment group, typically via oral gavage, prior to the LPS challenge.
-
Assessment: At a specified time after LPS administration, bronchoalveolar lavage fluid (BALF) is collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, IL-6) and total protein concentration. Lung tissues are harvested for histological examination to assess lung injury and for Western blot analysis to determine the expression of proteins in relevant signaling pathways.[5]
References
- 1. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The inhibitory impact of this compound on inflammation and oxidative stress alleviates LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A protects against lipopolysaccharide-induced mastitis through activating Nrf2 signaling pathway and inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves lipopolysaccharide-induced acute lung injury by inhibiting the inflammatory response in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural vs. Synthetic Schisandrin B Efficacy: A Guide for Researchers
A notable gap in current scientific literature is the absence of direct head-to-head comparative studies on the efficacy of natural versus synthetic Schisandrin (B1198587) B. The total synthesis of this compound B has been accomplished, yet research available to date predominantly focuses on the therapeutic properties of this compound B isolated from its natural source, the fruit of Schisandra chinensis. This guide, therefore, provides a comprehensive overview of the well-documented efficacy of natural this compound B, while highlighting the current lack of available data for its synthetic counterpart. This analysis serves to inform researchers, scientists, and drug development professionals of the established benefits of the natural compound and to underscore the need for future research into the bioequivalence and comparative efficacy of synthetic this compound B.
Data Presentation: Efficacy of Natural this compound B
The primary therapeutic applications of natural this compound B that have been extensively studied are its hepatoprotective and antioxidant effects.
Hepatoprotective Efficacy
Natural this compound B has demonstrated significant protective effects against various models of liver injury. The following table summarizes key quantitative findings from preclinical studies.
| Parameter | Agent | Model | Key Findings |
| Liver Injury Markers | Natural this compound B | Carbon tetrachloride (CCl4)-induced hepatotoxicity in mice | Pretreatment with this compound B sustained hepatic mitochondrial glutathione (B108866) (GSH) levels and protected against CCl4-induced hepatocellular damage.[1] |
| Oxidative Stress | Natural this compound B | Pirarubicin-induced hepatotoxicity in rats | A diet containing this compound B increased the levels of antioxidant enzymes (SOD, GSH-px, CAT) and total antioxidant capacity (T-AOC), while decreasing malondialdehyde (MDA) levels in the liver.[2] |
| Apoptosis | Natural this compound B | D-Galactosamine (D-GalN)-induced injury in human hepatocyte (L02) cells | This compound B demonstrated a protective effect against D-GalN-induced apoptosis by regulating the expression of Bax and Bcl-2.[3] |
| Hepatic Steatosis | Natural this compound B | High-fat diet (HFD)-fed mice | This compound B was found to mitigate hepatic steatosis and promote fatty acid oxidation by inducing autophagy. |
Antioxidant Efficacy
The antioxidant properties of natural this compound B are a cornerstone of its therapeutic effects. It has been shown to enhance the endogenous antioxidant defense systems.[4]
| Parameter | Agent | Model | Key Findings |
| Antioxidant Enzyme Activity | Natural this compound B | In vitro and in vivo models | Increases the activity of superoxide (B77818) dismutase (SOD), glutathione-s-transferase (GST), and glutathione reductase (GRD).[4] |
| Free Radical Scavenging | Natural this compound B | In vitro models | Demonstrates a significant scavenging effect on hydroxyl free radicals, comparable to Vitamin C at similar concentrations.[4] |
| Glutathione Status | Natural this compound B | Carbon tetrachloride (CCl4)-induced hepatotoxicity in mice | Sustains hepatic mitochondrial glutathione (GSH) levels and prevents depletion induced by toxins.[1] |
| Lipid Peroxidation | Natural this compound B | Pirarubicin-induced hepatotoxicity in rats | Decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols commonly employed in the evaluation of natural this compound B's efficacy.
In Vivo Model of Chemically-Induced Hepatotoxicity
A widely used model to assess the hepatoprotective effects of this compound B involves the administration of a hepatotoxin, such as carbon tetrachloride (CCl4) or pirarubicin, to rodents.
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats are commonly used.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of the hepatotoxin (e.g., 200 mg/kg thioacetamide) is administered to induce acute liver injury.[5]
-
Treatment: Natural this compound B, typically dissolved in a vehicle like olive oil, is administered orally to the treatment group (e.g., 20 mg/kg/day for 28 consecutive days).[5] A control group receives the vehicle only.
-
-
Serum Analysis: Levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Tissue Homogenate Analysis: Liver tissues are homogenized to measure markers of oxidative stress, including malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.
-
-
Histopathological Examination: Liver tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of cellular damage, inflammation, and steatosis.
In Vitro Model of Oxidative Stress in Hepatocytes
To investigate the direct effects of this compound B on liver cells, an in vitro model using a human hepatocyte cell line (e.g., L02) is often employed.
-
Cell Culture: L02 cells are cultured in appropriate media until they reach a suitable confluence.
-
Induction of Oxidative Stress: Cells are exposed to an agent that induces oxidative stress, such as D-galactosamine (D-GalN).
-
Treatment: Cells are pre-treated with varying concentrations of natural this compound B for a specified period before the addition of the stress-inducing agent.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the protective effect of this compound B.
-
Apoptosis Assay: Apoptosis is quantified using techniques such as flow cytometry with Annexin V/PI staining.
-
Measurement of Oxidative Stress Markers: Intracellular levels of reactive oxygen species (ROS) are measured using fluorescent probes. The activities of antioxidant enzymes like SOD and GSH-Px, and the content of MDA are also determined.[3]
-
Gene and Protein Expression Analysis: The expression levels of apoptosis-related genes and proteins, such as Bax and Bcl-2, are analyzed using RT-PCR and Western blotting.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The therapeutic effects of natural this compound B are mediated through its influence on key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. The crucial antioxidant action of this compound B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on this compound B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In-vivo Study into the Effects of this compound B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Schisandrin with Other Natural and Synthetic Compounds: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Schisandrin, a bioactive lignan (B3055560) from Schisandra chinensis, with other natural compounds and conventional chemotherapeutic drugs. The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers and professionals in drug development.
Synergistic Effects with Natural Compounds: The Case of Ginsenosides (B1230088)
Schisandra is often used in traditional medicine in combination with Ginseng. Modern pharmacological studies have begun to elucidate the synergistic mechanisms underlying this combination, primarily focusing on the enhanced bioavailability of ginsenosides, the active components of Ginseng.
Data Presentation: Pharmacokinetic Synergy
The co-administration of Schisandra lignans (B1203133) extract (SLE) with Ginseng extract has been shown to significantly increase the systemic exposure of various ginsenosides. This effect is largely attributed to the inhibition of the efflux transporter P-glycoprotein (P-gp) and the metabolic enzyme CYP3A4 by Schisandra lignans, both of which are involved in the presystemic elimination of ginsenosides.[1][2]
| Ginsenoside | Fold Increase in AUC (Area Under the Curve) with SLE (Single Dose)[1] | Fold Increase in AUC (Area Under the Curve) with SLE (Multiple Doses)[3] |
| Rb1 | 1.29 | 1.82 |
| Rb2 | 1.84 | - |
| Rc | 1.49 | - |
| Rd | 1.86 | - |
AUC values represent the total drug exposure over time. A higher fold increase indicates greater bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the effect of Schisandra lignans extract (SLE) on the pharmacokinetics of ginsenosides in rats.[3]
Animals: Male Sprague-Dawley rats (200-220 g).
Groups:
-
Control Group: Oral administration of Ginseng extract (GE) (150 mg/kg).
-
Combination Group (Single Dose): Oral administration of GE (150 mg/kg) and SLE (500 mg/kg).
-
Combination Group (Multiple Doses): Oral administration of SLE (500 mg/kg) for 10 consecutive days, followed by co-administration of GE (150 mg/kg) and SLE (500 mg/kg) on the 11th day.
Procedure:
-
Rats are fasted overnight before drug administration.
-
Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after oral administration.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.
-
Plasma concentrations of ginsenosides are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic parameters, including AUC, are calculated using appropriate software (e.g., DAS 2.0).
Signaling Pathway: P-glycoprotein Inhibition
The synergistic effect on the bioavailability of ginsenosides is primarily mediated by the inhibition of P-glycoprotein, an efflux pump highly expressed in the intestinal epithelium. Schisandra lignans act as P-gp inhibitors, reducing the efflux of ginsenosides back into the intestinal lumen and thereby increasing their absorption into the bloodstream.
Synergistic Effects with Chemotherapeutic Drugs
This compound and its derivatives have demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic agents, offering a promising strategy to overcome drug resistance and reduce treatment-related toxicity.
Combination with Doxorubicin (B1662922) in Breast Cancer Cells
This compound B has been shown to synergistically enhance the cytotoxicity of doxorubicin (DOX) in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[4] This synergy is attributed to the inhibition of P-gp and the promotion of proteasome-mediated degradation of survivin, an anti-apoptotic protein.[4]
| Combination (in MCF-7/ADR cells) | Combination Index (CI)[4] | Interpretation |
| This compound B + 1 µM Doxorubicin | 0.486 | Synergy |
| This compound B + 2 µM Doxorubicin | 0.200 | Strong Synergy |
| This compound B + 4 µM Doxorubicin | 0.127 | Very Strong Synergy |
A CI value < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Objective: To evaluate the synergistic cytotoxic effect of this compound B and Doxorubicin on doxorubicin-resistant breast cancer cells.[4]
Cell Line: MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma cell line).
Procedure:
-
Seed MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound B alone, Doxorubicin alone, or their combination at a fixed ratio for a specified period (e.g., 48 hours).
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values (the concentration that inhibits 50% of cell growth).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the interaction (synergy, additivity, or antagonism).
Combination with Cisplatin (B142131) in Tumor-Bearing Mice
This compound C has been found to enhance the antitumor effects of cisplatin in murine models of breast (4T1) and colon (MC38) cancer. This synergistic effect is mediated through the activation of the cGAS-STING pathway, leading to an enhanced type I interferon (IFN) response and increased infiltration of T cells and NK cells into the tumor microenvironment.
MC38 Colon Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control | ~1500 | ~1.5 |
| Cisplatin (2 mg/kg) | ~800 | ~0.8 |
| This compound C (30 mg/kg) | ~900 | ~0.9 |
| This compound C + Cisplatin | ~200 | ~0.2 |
Objective: To evaluate the synergistic antitumor effect of this compound C and cisplatin in a murine colon cancer model.
Animal Model: C57BL/6 mice bearing MC38 colon cancer xenografts.
Procedure:
-
Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: Vehicle control, Cisplatin alone, this compound C alone, and the combination of this compound C and Cisplatin.
-
Administer the treatments as per the defined schedule (e.g., intraperitoneal injection of cisplatin and oral gavage of this compound C).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the experiment, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissues can be further processed for histological analysis or molecular studies (e.g., flow cytometry for immune cell infiltration, qRT-PCR for gene expression analysis).
The synergy between this compound C and cisplatin involves the activation of the cGAS-STING pathway. Cisplatin-induced DNA damage leads to the release of cytosolic double-stranded DNA (dsDNA), which is sensed by cGAS. This triggers the production of cGAMP, which in turn activates STING. This compound C enhances this activation, leading to a more robust downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting an antitumor immune response.
Potential Synergistic Effects with Quercetin (B1663063) and Curcumin (B1669340): Avenues for Future Research
While direct experimental data on the synergistic effects of this compound with quercetin and curcumin is limited, their individual well-documented antioxidant and anti-inflammatory properties suggest a strong potential for synergy. Future research in this area is warranted.
Proposed Experimental Protocols for Evaluating Synergy
Objective: To determine the synergistic antioxidant capacity of a combination of this compound and Quercetin/Curcumin.
Principle: These assays measure the ability of antioxidants to scavenge stable free radicals (DPPH or ABTS•+). A synergistic effect is observed if the antioxidant activity of the combination is greater than the sum of the individual activities.
Procedure:
-
Prepare stock solutions of this compound, Quercetin (or Curcumin), and a standard antioxidant (e.g., Trolox).
-
Prepare a series of dilutions for each compound individually and in combination at various ratios.
-
Add the DPPH or ABTS•+ solution to each dilution.
-
Incubate in the dark for a specified time.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS).
-
Calculate the percentage of radical scavenging activity and the IC50 values.
-
The Combination Index (CI) can be calculated to quantitatively assess the synergy.
Objective: To evaluate the synergistic anti-inflammatory effect of a combination of this compound and Curcumin.
Cell Line: RAW 264.7 murine macrophage cell line.
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO). The inhibitory effect of the compounds on NO production is measured.
Procedure:
-
Seed RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound alone, Curcumin alone, or their combination for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and the IC50 values.
-
The Combination Index (CI) can be calculated to determine the nature of the interaction.
Experimental Workflow for Synergy Evaluation
The following workflow can be adopted to systematically evaluate the synergistic potential of this compound with other natural compounds.
Conclusion
The experimental evidence strongly supports the synergistic potential of this compound when combined with certain natural compounds and conventional chemotherapeutic drugs. The ability of Schisandra lignans to enhance the bioavailability of ginsenosides and to sensitize cancer cells to chemotherapy highlights its promise as an adjuvant therapeutic agent. While the synergistic effects with compounds like quercetin and curcumin are yet to be extensively quantified, the provided experimental frameworks offer a solid foundation for future investigations into these promising combinations. This guide serves as a valuable resource for researchers aiming to explore and harness the synergistic potential of this compound in the development of novel and more effective therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of schisandra lignans on the absorption of protopanaxadiol-type ginsenosides mediated by P-glycoprotein and protopanaxatriol-type ginsenosides mediated by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Compatibility of Ginsenosides and Schisandra Lignans in Shengmai-san: From the Perspective of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Schisandrin's Therapeutic Claims: A Comparative Guide for Researchers
Schisandrin (B1198587), a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a critical review of the experimental evidence supporting its therapeutic claims in neurodegenerative diseases, inflammation, cancer, and liver injury. We present a comparative analysis of this compound's performance against established alternatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Neuroprotective Effects: Alzheimer's and Parkinson's Disease Models
This compound has demonstrated neuroprotective properties in preclinical models of Alzheimer's and Parkinson's diseases, primarily through its anti-inflammatory and antioxidant activities.
Comparative Efficacy in Alzheimer's Disease Model
In the APP/PS1 transgenic mouse model of Alzheimer's disease, this compound has been shown to improve cognitive function, as measured by the Morris water maze test. While direct head-to-head studies are limited, a comparison with the standard-of-care drug, Donepezil, can be inferred from studies using similar models.
| Treatment Group | Escape Latency (seconds) | Improvement vs. Model | Reference |
| APP/PS1 Model | ~50s (Day 1) to ~35s (Day 5) | - | [1] |
| Donepezil | Significant decrease vs. model | Not explicitly quantified | [1] |
| This compound | Not explicitly quantified | Ameliorated deficits | [2] |
Comparative Efficacy in Parkinson's Disease Model
In the MPTP-induced mouse model of Parkinson's disease, this compound A has been shown to ameliorate behavioral abnormalities and protect dopaminergic neurons.[3] An indirect comparison can be made with L-DOPA, a cornerstone of Parkinson's therapy.
| Treatment Group | Striatal Dopamine (B1211576) Levels | Improvement vs. Model | Reference |
| MPTP Model | Significantly decreased | - | [4] |
| L-DOPA | Restores dopamine levels | Yes | [5] |
| This compound A | Increased TH expression (marker for dopamine neurons) | Yes | [6] |
Note: This table provides a qualitative comparison based on the available data. Quantitative head-to-head comparisons of this compound and L-DOPA on dopamine levels in the same study are not prevalent.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways. Its efficacy has been evaluated in the carrageenan-induced paw edema model, a standard assay for acute inflammation.
Comparative Efficacy in a Model of Acute Inflammation
| Treatment Group | Paw Edema Inhibition (%) | Reference |
| Indomethacin (5 mg/kg) | Comparable to Sch A (50 mg/kg) | [7] |
| This compound A (25 mg/kg) | Significant inhibition | [7] |
| This compound A (50 mg/kg) | Markedly decreased paw edema | [7] |
| Ellagic Acid (ED50: 8.41 mg/kg) | Dose-dependent reduction | [8] |
| Indomethacin (10 mg/kg) | Significant inhibition | [9] |
This compound A's anti-inflammatory effects are attributed to the downregulation of pro-inflammatory cytokines.
| Cytokine | Inhibition by this compound B (50 µM) | Reference |
| TNF-α | 48% | [10] |
| IL-1β | 55% | [10] |
| IL-6 | 27% | [10] |
Anticancer Activity
This compound B has demonstrated cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.
In Vitro Efficacy Against Cholangiocarcinoma
| Cell Line | IC50 of this compound B (48h) | Reference |
| HCCC-9810 | 40 ± 1.6 µM | [11] |
| RBE | 70 ± 2.6 µM | [11] |
The pro-apoptotic effects of this compound B are mediated by the modulation of the Bcl-2 family of proteins and the activation of caspases.
| Apoptotic Marker | Effect of this compound B | Reference |
| Bax/Bcl-2 Ratio | Increased | [12] |
| Caspase-9 | Cleavage (activation) | |
| Caspase-3 | Cleavage (activation) | |
| PARP | Cleavage |
Hepatoprotective Effects
This compound has a long history of use in traditional medicine for liver disorders. Modern studies have investigated its protective effects against toxin-induced liver injury.
Comparative Efficacy in CCl4-Induced Hepatotoxicity
The efficacy of this compound B has been compared to Silymarin, a well-known hepatoprotective agent, in a rat model of carbon tetrachloride (CCl4)-induced liver injury.
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| Control | 28.6 ± 2.4 | 37.5 ± 2.2 | [2] |
| CCl4 Model | 197.50 ± 26.21 | 239.70 ± 20.25 | |
| This compound B (50 mg/kg) + CCl4 | Significantly reduced vs. model | Significantly reduced vs. model | |
| Silymarin + CCl4 | Significantly reduced vs. model | Significantly reduced vs. model | [7] |
This compound B also enhances the endogenous antioxidant defense system.
| Antioxidant Marker | Effect of this compound B-Sesamin Mixture | Reference |
| Hepatic SOD activity | Significantly increased | |
| Hepatic GPx activity | Significantly increased | |
| Hepatic GSH concentration | 45-53% increase |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the efficacy of anti-inflammatory agents.
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Treatment: Animals are randomly divided into groups: control (vehicle), positive control (e.g., Indomethacin 5 mg/kg), and this compound-treated groups (e.g., 25 and 50 mg/kg). The test compounds are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
MPTP-Induced Parkinson's Disease in Mice
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Parkinsonism: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection (e.g., 30 mg/kg/day for 5 consecutive days).
-
Treatment: this compound A (or other test compounds) is administered daily, starting before or after the MPTP injections, depending on the study design (preventive or therapeutic).
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using HPLC with electrochemical detection.
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry.
Morris Water Maze for Cognitive Assessment in APP/PS1 Mice
This test is widely used to evaluate spatial learning and memory in models of Alzheimer's disease.
-
Animals: APP/PS1 transgenic mice and wild-type littermates are used.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice are trained for 5-7 consecutive days with 4 trials per day. In each trial, the mouse is placed in the pool from one of four starting positions and allowed to find the hidden platform. The escape latency (time to find the platform) is recorded.
-
Probe Trial: 24 hours after the last training day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of platform crossings are recorded.
-
Data Analysis: Escape latency during the acquisition phase and performance in the probe trial are compared between treatment groups.
CCl4-Induced Liver Injury in Rats
This is a common model for studying hepatoprotective agents.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Liver Injury: Carbon tetrachloride (CCl4) is administered, typically via intraperitoneal injection or oral gavage (e.g., 1-2 mL/kg, diluted in olive oil), twice a week for several weeks (e.g., 4-8 weeks).
-
Treatment: this compound B, Silymarin, or a vehicle is administered orally daily throughout the CCl4 treatment period.
-
Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess the degree of liver damage.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA) and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: this compound's anti-inflammatory effect via inhibition of the TLR4/NF-κB pathway.
Caption: this compound's antioxidant effect through activation of the Nrf2/ARE pathway.
Caption: this compound's modulation of the PI3K/Akt signaling pathway, impacting cell survival and apoptosis.
Conclusion
The experimental evidence strongly suggests that this compound and its derivatives, particularly this compound A and B, hold significant therapeutic potential across a spectrum of diseases. Their multifaceted mechanism of action, primarily centered on the modulation of inflammatory and oxidative stress pathways, provides a robust rationale for their observed efficacy in preclinical models. While comparisons with standard therapeutic agents indicate promising activity, further direct, head-to-head comparative studies with rigorous quantitative endpoints are necessary to fully elucidate their clinical potential. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mouse MPTP model: gene expression changes in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labmed.org.tw [labmed.org.tw]
- 6. This compound B induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrol B and this compound B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound B and sesamin mixture on CCl(4)-induced hepatic oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Schisandrin Metabolism and Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) of Schisandrin
This compound, a primary bioactive lignan (B3055560) from the fruit of Schisandra chinensis, is a compound of significant interest for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. However, the therapeutic application of this compound is intrinsically linked to its metabolic fate and pharmacokinetic profile, which can exhibit considerable variability across different species. This guide provides a comprehensive, data-driven comparison of this compound metabolism and pharmacokinetics, drawing upon available preclinical and in vitro data to inform future research and drug development efforts.
Executive Summary
This guide synthesizes pharmacokinetic data from studies in rats, along with in vitro metabolism data from human liver microsomes and qualitative metabolic data in dogs. The available data indicates that this compound generally undergoes rapid absorption and is subject to extensive first-pass metabolism, leading to low to moderate oral bioavailability in rats. The metabolic pathways primarily involve Phase I reactions, including hydroxylation and demethylation, with notable differences in metabolite profiles between species. While comprehensive in vivo pharmacokinetic data in humans and dogs remains limited, in vitro studies and drug-drug interaction data in humans suggest that cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in its metabolism.
Data Presentation: A Cross-Species Look at Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration of both the pure compound and Schisandra chinensis extract. It is important to note the absence of direct, quantitative in vivo pharmacokinetic data for this compound in humans and dogs in the reviewed literature, which presents a significant data gap for direct cross-species comparison of these parameters.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dosage (this compound) | Cmax (µg/mL) | Tmax (min) | AUC (min·µg/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous (i.v.) | 10 mg/kg | - | - | 0.043 | - | [1] |
| Oral (p.o.) | 10 mg/kg | - | ~30 | 0.0067 | 15.56 ± 10.47 | [1] |
Table 2: Pharmacokinetic Parameters of this compound from Schisandra chinensis Product in Rats
| Administration Route | Dosage (Product) | Equivalent this compound Dose | Cmax (µg/mL) | Tmax (min) | AUC (min·µg/mL) | Reference |
| Oral (p.o.) | 3 g/kg | 5.2 mg/kg | 0.08 ± 0.07 | 22 - 200 | 0.018 | [1] |
| Oral (p.o.) | 10 g/kg | 17.3 mg/kg | 0.15 ± 0.09 | 22 - 200 | 0.028 | [1] |
Metabolic Pathways: A Tale of Species-Specific Biotransformation
The metabolism of this compound is a critical determinant of its bioactivity and clearance. In vitro and in vivo studies have begun to elucidate the primary metabolic routes, revealing species-specific differences.
In Rats: The primary metabolic pathways for this compound in rats involve Phase I reactions, specifically hydroxylation and demethylation.[2] Studies utilizing rat liver microsomes have identified major metabolites such as 7,8-dihydroxy-schizandrin and demethylated derivatives.[3]
In Dogs: Studies on the biliary metabolites of this compound in dogs have revealed a different metabolic profile compared to rats. While some common metabolites are observed, unique metabolites have also been identified in dogs, suggesting distinct enzymatic activities.
In Humans: Direct in vivo metabolic studies of this compound in humans are scarce. However, in vitro studies using human liver microsomes have demonstrated that Schisandra lignans, including this compound, are potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4. This suggests that CYP3A4 is a key enzyme in the metabolism of this compound in humans. This is further supported by clinical studies showing that Schisandra extracts can significantly alter the pharmacokinetics of co-administered drugs that are substrates of CYP3A4, such as tacrolimus (B1663567) and midazolam.[4][5]
Experimental Protocols: Methodologies for Pharmacokinetic Assessment
The data presented in this guide are derived from studies employing robust and validated analytical methodologies. A typical experimental workflow for a pharmacokinetic study of this compound is outlined below.
1. Animal Studies: Pharmacokinetic studies are commonly conducted in male Sprague-Dawley rats.[6] A parallel study design is often utilized to compare the pharmacokinetics of the pure compound administered intravenously and orally, alongside the oral administration of a Schisandra chinensis extract. Blood samples are collected at predetermined time points following administration.
2. Sample Preparation: Plasma is separated from blood samples via centrifugation. For the extraction of this compound and its metabolites, a liquid-liquid extraction method is frequently employed.[1]
3. Analytical Method: The quantification of this compound in plasma samples is typically performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1] This technique offers high selectivity and sensitivity, with a typical linear range for this compound in rat plasma being 5.0–1000 ng/mL and a lower limit of quantification of 5 ng/mL.[1]
4. Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis software. Bioavailability (F%) is calculated using the formula: F (%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.[1]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Enzyme kinetics of schizandrin metabolism and sex differences in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Schisandra sphenanthera extract on the pharmacokinetics of tacrolimus in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Schisandra sphenanthera extract on the pharmacokinetics of midazolam in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Independent Verification of Schisandrin's Anticancer Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anticancer activities of Schisandrin, a bioactive compound isolated from the medicinal plant Schisandra chinensis, against established chemotherapeutic agents. The following sections present a compilation of preclinical data, detailed experimental methodologies for key assays, and visualizations of the molecular pathways involved to facilitate a comprehensive evaluation of this compound's therapeutic potential.
Data Presentation: In Vitro Cytotoxicity
The antitumor effects of this compound B (Sch B) and this compound A (Sch A) have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these in vitro studies. The following tables summarize the IC50 values for Schisandrins and commonly used anticancer drugs in various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound B and Standard Chemotherapeutic Drugs
| Cancer Type | Cell Line | This compound B (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Colon Cancer | HCT116 | ~25 | 5-Fluorouracil | 1.48 - 13.5 |
| HT-29 | ~30 | 5-Fluorouracil | 3.79 - 11.25 | |
| SW480 | ~40 | 5-Fluorouracil | - | |
| SW620 | - | 5-Fluorouracil | 13 | |
| Breast Cancer | T47D | - | Tamoxifen | 4.2 |
| MDA-MB-231 | 26.61 | Tamoxifen | 18 - 21.8 | |
| MCF-7 | 100 | Doxorubicin | 0.1 - 2.5 | |
| Lung Cancer | A549 | - | Cisplatin (B142131) | 6.59 - 9 |
| H1299 | - | Cisplatin | 27 | |
| Gallbladder Cancer | SGC-996 | Activity Shown | Gemcitabine | 4.4 |
| NOZ | Activity Shown | Gemcitabine | 0.011 | |
| Liver Cancer | HepG2 | - | Sorafenib | 5.93 - 8.51 |
| Huh7 | - | Sorafenib | 5.35 - 17.11 | |
| Prostate Cancer | LNCaP | Activity Shown | Docetaxel | 0.78 - 1.13 |
| DU145 | Activity Shown | Docetaxel | 4.46 - 16.17 | |
| PC-3 | - | Docetaxel | 3.72 - 7.20 | |
| Cholangiocarcinoma | HCCC-9810 | 40 | - | - |
| RBE | 70 | - | - |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Table 2: In Vitro Cytotoxicity (IC50) of this compound A in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound A (µM) |
| Colorectal Cancer | RKO | 68.65 |
| DLD-1 | >150 | |
| SW620 | 85.66 | |
| SW480 | 87.57 | |
| Breast Cancer | MDA-MB-231 | Activity Shown |
| BT-549 | Activity Shown |
Data Presentation: In Vivo Antitumor Activity
In vivo studies using animal models are critical for assessing the therapeutic efficacy of a compound in a living organism. The following table summarizes available data from xenograft models comparing this compound B to a standard chemotherapeutic agent.
Table 3: Comparative In Vivo Antitumor Activity of this compound B
| Cancer Type | Animal Model | Treatment | Outcome |
| Colon Cancer | Nude mice with HCT116 xenografts | This compound B (50 mg/kg, p.o.) vs. 5-Fluorouracil | Both this compound B and 5-FU significantly reduced tumor volume and weight compared to the control group.[1] |
| Sarcoma | Mice with S180 xenografts | This compound B + Doxorubicin vs. Doxorubicin alone | This compound B significantly enhanced the cytotoxicity of Doxorubicin in vivo.[2][3][4][5] |
| Breast Cancer | Mice with 4T1 xenografts | This compound B + Doxorubicin vs. Doxorubicin alone | The combination significantly reduced spontaneous lung metastasis compared to Doxorubicin alone.[2][3][4][5] |
| Hepatocellular Carcinoma | Mice with H22 xenografts | This compound B + Cisplatin vs. Cisplatin alone | The combination prolonged the life of the mice and may inhibit tumor proliferation and induce apoptosis.[6] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are detailed protocols for the key assays cited in the evaluation of this compound's anticancer activities.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a comparator drug and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
Cell Cycle Analysis using Propidium Iodide
This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell correlates with the phase of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., this compound B) and a comparator drug (e.g., 5-Fluorouracil) at predetermined doses and schedules (e.g., intraperitoneal injection or oral gavage). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activities of this compound, as well as a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound B in cancer cells.
Caption: General experimental workflow for evaluating anticancer compounds.
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Caption: Mechanism of this compound-induced G1/S cell cycle arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound B prevents doxorubicin-induced chronic cardiotoxicity and enhances its anticancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound B Prevents Doxorubicin-Induced Chronic Cardiotoxicity and Enhances Its Anticancer Activity In Vivo | PLOS One [journals.plos.org]
- 5. This compound B Prevents Doxorubicin-Induced Chronic Cardiotoxicity and Enhances Its Anticancer Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound B combined with cisplatin on the survival time of H22 mice with tumor | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Schisandrin Disposal
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Schisandrin, ensuring compliance and minimizing risk.
This compound, in its various forms—pure compound, extract, or tincture—requires careful handling and adherence to specific disposal protocols based on its classification and associated hazards. While pure this compound A is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1], some extracts of Schisandra chinensis have been identified as potentially causing damage to fertility or an unborn child[2]. Furthermore, tinctures of Schisandra chinensis may be classified as flammable liquids[3]. Therefore, it is imperative to consult the Safety Data Sheet (SDS) for the specific product you are using.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling powdered extracts to avoid inhalation. |
All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.[3]
II. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form and whether it is classified as hazardous waste. It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[2]
Step 1: Waste Identification and Segregation
-
Consult the SDS: The first and most crucial step is to review the Safety Data Sheet provided by the manufacturer for the specific this compound product. The SDS will contain detailed information on hazards and disposal recommendations.
-
Hazardous vs. Non-Hazardous:
-
Hazardous Waste: If the this compound product is classified as hazardous (e.g., due to reproductive toxicity of extracts or flammability of tinctures), it must be disposed of as hazardous chemical waste.[2][4][5][6]
-
Non-Hazardous Waste: If the SDS for pure this compound explicitly states it is not a hazardous substance, and it is not mixed with any hazardous solvents, it may be disposed of as non-hazardous waste.[1]
-
-
Segregation: Never mix this compound waste with incompatible chemicals. Store waste in separate, clearly labeled containers. For instance, flammable tinctures should be kept separate from oxidizers.[7][8]
Step 2: Preparing Waste for Disposal
For Hazardous this compound Waste (Extracts, Tinctures, or Contaminated Materials):
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure lid.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Schisandra chinensis extract/tincture"), and the start date of accumulation.[8]
-
Collection:
-
Solid Waste: For powdered extracts or contaminated items (e.g., gloves, weigh boats), carefully place them into the labeled hazardous waste container. Avoid generating dust.
-
Liquid Waste: For tinctures or solutions, pour the waste into the designated liquid hazardous waste container.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and potential ignition sources, especially for flammable waste.[5][7]
For Non-Hazardous this compound Waste (Pure, Uncontaminated Compound):
If confirmed as non-hazardous via the SDS and not on a "flush list," follow these steps for disposal in the regular trash[9]:
-
Deactivation (Recommended): Mix the this compound with an unappealing substance like used coffee grounds, dirt, or cat litter. This prevents diversion and accidental ingestion.[9]
-
Containment: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[9]
-
Disposal: Dispose of the sealed container in the regular laboratory trash.[9]
-
Empty Containers: For empty stock containers, remove or deface the original label and dispose of the container in the regular trash.[4]
Step 3: Arranging for Final Disposal
-
Hazardous Waste: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the hazardous waste container. Do not pour hazardous chemical waste down the drain or dispose of it in the regular trash.[4][6]
-
Non-Hazardous Waste: Once properly contained as described above, this can be disposed of with regular laboratory waste.
III. Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Alert: Clear the immediate area of all personnel and alert others in the vicinity.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For powdered spills, avoid creating dust.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection for dusts.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
For solid spills, carefully sweep or vacuum the material. Do not use compressed air.
-
-
Dispose of Clean-up Material: All materials used for spill clean-up (absorbents, contaminated PPE, etc.) must be collected in a sealed, labeled hazardous waste container and disposed of as hazardous waste.[10]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. rutlandbio.com [rutlandbio.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. SCHISANDRA EXTRACT - Ataman Kimya [atamanchemicals.com]
Essential Safety and Logistical Information for Handling Schisandrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling of Schisandrin, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis. Due to the limited availability of specific toxicity data for all this compound analogues, a cautious approach is recommended, treating these compounds as potentially potent and hazardous. The following procedures are based on best practices for handling laboratory chemicals of unknown toxicity and cytotoxic compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes & Face | Chemical splash goggles and a face shield. | Provides comprehensive protection from splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Minimizes the risk of dermal exposure. The outer pair should be changed immediately upon contamination. |
| Body | A fully-buttoned, long-sleeved lab coat, preferably disposable or made of a protective material like Tyvek®. | Protects against skin contact with powders or splashes. |
| Respiratory | For handling powders outside of a containment system, a fit-tested N95 respirator or a higher level of respiratory protection (e.g., a Powered Air-Purifying Respirator - PAPR) should be used. | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling of this compound Powder
This procedural workflow outlines the safe handling of this compound from receipt to the preparation of solutions.
1. Preparation and Risk Assessment:
-
Designate a Handling Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Assemble PPE: Ensure all required PPE is readily available and in good condition before handling the compound.
-
Prepare Spill Kit: Have a spill kit specifically for cytotoxic or potent compounds readily accessible.
-
Review Safety Information: Consult any available Safety Data Sheets (SDS) for this compound or structurally related lignans.
2. Handling this compound Powder:
-
Receiving and Unpacking: Upon receipt, carefully inspect the container for any damage. Wear appropriate PPE when unpacking.
-
Weighing:
-
Perform weighing within a chemical fume hood or a balance enclosure.
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
To minimize dust generation, handle the powder gently. Avoid scooping or pouring from a height.
-
After weighing, carefully clean the balance and surrounding area with a damp wipe.
-
-
Solubilizing:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
If heating is necessary, use a controlled heating block or water bath within the fume hood.
-
3. Cleanup:
-
Decontaminate Work Surfaces: After handling, decontaminate all surfaces with a suitable cleaning agent (e.g., a detergent solution followed by 70% ethanol).
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of disposable PPE in the appropriate waste stream.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous or cytotoxic waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, weighing papers, and wipes should be placed in a designated, sealable, and clearly labeled "Cytotoxic" or "Hazardous Chemical" solid waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, leak-proof, and clearly labeled "Cytotoxic" or "Hazardous Chemical" liquid waste container. Do not pour this compound solutions down the drain.[2]
-
Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.
2. Container Management:
-
Do not overfill waste containers. Seal them when they are approximately three-quarters full.
-
Ensure all containers are clearly labeled with the contents, including "this compound" and any solvents present.
3. Final Disposal:
-
Store sealed waste containers in a designated, secure area until they can be collected.
-
Arrange for the disposal of all this compound-contaminated waste through your institution's Environmental Health and Safety (EHS) department.
Quantitative Data
Due to the lack of established Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound compounds, a conservative approach to handling is imperative. The following table summarizes available in vitro cytotoxicity data for different this compound analogues. These values should be used for informational purposes in risk assessment and are not indicative of safe exposure levels.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound A | Mouse | Intraperitoneal | LDLO | 1,000 mg/kg | [3] |
| This compound B | Human Cholangiocarcinoma (HCCC-9810) | CCK-8 | IC50 (48h) | 40 ± 1.6 µM | [4] |
| This compound B | Human Cholangiocarcinoma (RBE) | CCK-8 | IC50 (48h) | 70 ± 2.6 µM | [4] |
| This compound C | Human Hepatocellular Carcinoma (Bel-7402) | MTT | IC50 (48h) | 81.58 ± 1.06 µM | [2][5][6] |
| This compound C | Human Nasopharyngeal Carcinoma (KB-3-1) | MTT | IC50 (48h) | 108.00 ± 1.13 µM | [5][6] |
| This compound C | Human Breast Cancer (Bcap37) | MTT | IC50 (48h) | 136.97 ± 1.53 µM | [5][6] |
| This compound C | Human Gastric Cancer (SNU-638) | SRB | IC50 (72h) | > 100 µM | [7] |
IC50: Half-maximal inhibitory concentration. LDLO: Lowest published lethal dose.
Experimental Protocols
MTT Assay for Determining Cytotoxicity of this compound
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound compound (A, B, or C)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., Bel-7402, HCCC-9810)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]
Signaling Pathways and Workflows
This compound B and C Signaling Pathways in Cancer Cells
This compound B and C have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins.[8]
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a general workflow for assessing the cytotoxic effects of this compound compounds.
References
- 1. st-andrews.ac.uk [st-andrews.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
